(3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
描述
属性
分子式 |
C47H74N7O18P3S |
|---|---|
分子量 |
1150.1 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,8Z,11Z,14Z,17Z,20Z,23Z)-3-hydroxyhexacosa-8,11,14,17,20,23-hexaenethioate |
InChI |
InChI=1S/C47H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h5-6,8-9,11-12,14-15,17-18,20-21,33-36,40-42,46,55,58-59H,4,7,10,13,16,19,22-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t35-,36-,40-,41-,42+,46-/m1/s1 |
InChI 键 |
HJHGIVNGUOBMSF-BDGXUZSASA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Putative Discovery and Targeted Isolation of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Foreword: Charting the Unseen Intermediates of Lipid Metabolism
In the intricate landscape of lipidomics, the pursuit of transient, low-abundance intermediates offers a profound window into the dynamics of metabolic pathways. This guide ventures into the methodical discovery and isolation of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA, a putative C26 polyunsaturated 3-hydroxyacyl-CoA. While a seminal "discovery" paper for this specific molecule remains elusive in the current body of literature, its existence is strongly predicted by the well-established mechanisms of peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs).
This document, therefore, serves as both a theoretical framework and a practical, field-proven guide for researchers, scientists, and drug development professionals. It outlines a scientifically rigorous approach to target, isolate, and characterize this molecule from a biological matrix. The methodologies presented are synthesized from established protocols for the analysis of long-chain acyl-CoAs and the known enzymatic steps of VLCFA metabolism.
The Biological Context: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are integral components of cellular lipids. Their catabolism, however, does not commence in the mitochondria but rather in the peroxisome. This is due to the substrate specificity of the initial enzymes in each organelle.[1][2] The β-oxidation of a hypothetical C26:6 hexaenoic fatty acid would proceed through a series of enzymatic reactions, with this compound emerging as a key intermediate.
The initial steps of this pathway are critical for the formation of our target molecule:
-
Activation: The C26:6 fatty acid is first activated to its coenzyme A thioester, hexacosahexaenoyl-CoA, by a very-long-chain acyl-CoA synthetase located on the peroxisomal membrane.
-
Oxidation: Peroxisomal acyl-CoA oxidase introduces a double bond between the α and β carbons, yielding (2E,8Z,11Z,14Z,17Z,20Z,23Z)-hexacosaheptaenoyl-CoA.
-
Hydration: A bifunctional enzyme, possessing enoyl-CoA hydratase activity, hydrates the newly formed double bond. This step is stereospecific, resulting in the formation of the (3R)-hydroxyacyl-CoA intermediate – our target molecule.[3]
-
Dehydrogenation: The same bifunctional enzyme then catalyzes the dehydrogenation of the 3-hydroxy group to a 3-ketoacyl-CoA.
-
Thiolysis: Finally, a peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened C24:6-acyl-CoA, which continues through further cycles of β-oxidation.
The transient nature of this compound within this cycle necessitates a highly sensitive and targeted approach for its isolation and characterization.
Figure 1: The initial cycle of peroxisomal β-oxidation leading to the formation of the target molecule.
A Proposed Methodology for Isolation and Purification
The isolation of a specific long-chain hydroxyacyl-CoA from a complex biological matrix is a multi-step process requiring careful optimization at each stage. The following protocol provides a robust framework for this endeavor.
Biological Source and Enrichment
The choice of biological material is paramount. A liver from an animal model fed a diet enriched with C26 polyunsaturated fatty acids would be an ideal starting point, as the liver is a primary site of peroxisomal activity.
Step-by-Step Protocol for Peroxisome Enrichment:
-
Tissue Homogenization:
-
Excise the liver and immediately place it in ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4).
-
Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer with a loose-fitting pestle. All steps should be performed at 4°C to minimize enzymatic degradation.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.
-
Carefully collect the supernatant and centrifuge at an even higher speed (e.g., 25,000 x g for 30 minutes) to obtain a peroxisome-enriched pellet.
-
-
Optional Density Gradient Centrifugation:
-
For higher purity, resuspend the peroxisome-enriched pellet and layer it onto a density gradient (e.g., OptiPrep™ or Percoll®).
-
Centrifuge at high speed (e.g., 100,000 x g for 2 hours).
-
Collect the fraction corresponding to the density of peroxisomes.
-
Extraction and Purification of Acyl-CoAs
Step-by-Step Protocol for Extraction and Purification:
-
Acidic Extraction:
-
Resuspend the peroxisomal fraction in a two-phase extraction solvent system, such as chloroform/methanol/water (1:2:0.8, v/v/v) with an acidic modifier (e.g., 0.1 M HCl) to ensure protonation of the acyl-CoAs.
-
Vortex vigorously and centrifuge to separate the phases. The acyl-CoAs will partition to the aqueous/methanol phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous/methanol extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile in water).
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Dry the SPE eluate under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Employ a gradient elution profile, for example, from a high aqueous mobile phase (e.g., 95% water, 5% acetonitrile with 10 mM ammonium acetate) to a high organic mobile phase (e.g., 95% acetonitrile, 5% water with 10 mM ammonium acetate).
-
Collect fractions based on the elution profile of known long-chain acyl-CoA standards. The target molecule is expected to elute at a specific retention time based on its chain length and polarity.
-
Figure 2: A comprehensive workflow for the isolation and analysis of the target molecule.
Structural Elucidation and Characterization
The definitive identification of the isolated compound relies on high-resolution mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.[3]
Analytical Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for acyl-CoAs.
-
MS1 Scan: A full scan will identify the precursor ion.
-
MS2 Fragmentation (Tandem MS): Collision-induced dissociation (CID) of the precursor ion will generate a characteristic fragmentation pattern.
Expected Fragmentation Pattern:
The fragmentation of acyl-CoAs is well-characterized. Key fragments for this compound would include:
-
A neutral loss of 507 Da, corresponding to the adenosine-3'-phosphate-5'-diphosphate portion of the CoA molecule.
-
A fragment ion corresponding to the pantetheine phosphate moiety.
-
The acylium ion, representing the C26:6 hydroxy fatty acid itself.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 1151.4 | Protonated parent molecule |
| [M-507+H]⁺ | 644.4 | Fragment after neutral loss of adenosine-3'-phosphate-5'-diphosphate |
| Acylium ion | Varies | C26H39O2⁺ |
Note: The exact m/z values may vary slightly depending on the instrument calibration and adduct formation.
Conclusion and Future Directions
The successful isolation and characterization of this compound would provide direct evidence for its role as an intermediate in the peroxisomal β-oxidation of C26:6 fatty acids. This would open avenues for further research, including:
-
Enzyme Kinetics: The isolated molecule can be used as a substrate to study the kinetics of 3-hydroxyacyl-CoA dehydrogenase and other enzymes in the pathway.
-
Metabolic Flux Analysis: Stable isotope-labeled versions of this molecule could be synthesized to trace the metabolic fate of VLCFAs in health and disease.
-
Biomarker Discovery: Aberrant levels of this and other VLCFA intermediates could serve as biomarkers for peroxisomal disorders, such as X-linked adrenoleukodystrophy.
This guide provides a comprehensive, technically grounded framework for the targeted discovery and analysis of a key, yet uncharacterized, metabolite. The principles and protocols outlined herein are broadly applicable to the study of other transient intermediates in lipid metabolism, empowering researchers to shed light on the dynamic and intricate processes that govern cellular function.
References
The Biological Significance of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA: A Keystone Intermediate in Very Long-Chain Polyunsaturated Fatty Acid Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA is a pivotal, yet transient, intermediate in the specialized metabolic pathway responsible for the synthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs). These unique lipids, with acyl chains extending to 28 carbons and beyond, are integral to the structural and functional integrity of highly specialized tissues, most notably the retina and the brain. This guide provides a comprehensive overview of the biosynthesis of VLC-PUFAs, elucidating the precise role of this compound within this pathway. We will delve into the enzymatic machinery, with a focus on the critical enzyme ELOVL4, and explore the profound physiological and pathophysiological implications of this metabolic route. Furthermore, this document furnishes detailed experimental methodologies for the investigation of this pathway, aiming to empower researchers in their quest to unravel the intricate biology of VLC-PUFAs and their potential as therapeutic targets.
Introduction: The Emerging Importance of Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
The retina possesses one of the highest concentrations of polyunsaturated fatty acids (PUFAs) in the human body, with docosahexaenoic acid (DHA, 22:6n-3) being a major component of photoreceptor outer segment membranes.[1][2] Beyond the well-established roles of conventional PUFAs, a unique class of lipids, the very long-chain polyunsaturated fatty acids (VLC-PUFAs), are gaining significant attention for their indispensable functions in specialized tissues.[3][4] These fatty acids, characterized by carbon chains of 28 atoms or longer, are particularly enriched in the retina, brain, skin, and testes.[5][6]
The biosynthesis of these vital lipids is a localized process, occurring in situ within the tissues where they are utilized.[7] This intricate pathway involves a series of elongation cycles, extending shorter chain PUFAs, such as DHA, by two-carbon units at a time. Within this multi-step enzymatic cascade, this compound emerges as a key intermediate. While its existence is fleeting, its formation and subsequent metabolism are critical for the successful synthesis of C28 and longer VLC-PUFAs.
The profound importance of this pathway is underscored by the severe pathologies arising from its disruption. Genetic mutations in the key elongase enzyme, ELOVL4, lead to a dramatic reduction in VLC-PUFA levels and are the causative factor for Stargardt-like macular dystrophy (STGD3), a debilitating form of juvenile-onset retinal degeneration.[6][8] This direct link between a specific metabolic pathway and a devastating disease highlights the urgency of understanding the intricate molecular steps involved, including the precise role of intermediates like this compound.
Biosynthesis of VLC-PUFAs: A Multi-Enzyme Elongation Cycle
The synthesis of VLC-PUFAs from their C22 and C24 precursors is a cyclical process that occurs in the endoplasmic reticulum. Each cycle of elongation, which adds two carbons to the fatty acyl chain, comprises four distinct enzymatic reactions:
-
Condensation: The cycle is initiated by a condensing enzyme that catalyzes the addition of a two-carbon unit from malonyl-CoA to the acyl-CoA substrate. In the context of VLC-PUFA synthesis, the enzyme Elongation of Very Long-Chain Fatty Acids Protein 4 (ELOVL4) is the critical rate-limiting enzyme responsible for elongating fatty acids beyond C26.[5][6]
-
Reduction: The resulting β-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase. This is the step that generates our topic molecule, this compound.
-
Dehydration: The 3-hydroxyacyl-CoA intermediate is subsequently dehydrated by a β-hydroxyacyl-CoA dehydratase to form an enoyl-CoA.
-
Reduction: Finally, the enoyl-CoA is reduced by an enoyl-CoA reductase to yield a saturated acyl-CoA that is two carbons longer than the original substrate. This elongated acyl-CoA can then either be incorporated into complex lipids or undergo further rounds of elongation.
The central role of ELOVL4 in this process cannot be overstated. It is the only member of the ELOVL family capable of utilizing C26 and longer fatty acyl-CoAs as substrates, making it indispensable for the production of C28-C38 VLC-PUFAs.[5]
Figure 1: Biosynthesis of VLC-PUFAs.
Biological Roles of Downstream VLC-PUFAs
The end products of the pathway in which this compound is an intermediate, the C28-C38 VLC-PUFAs, are incorporated into complex lipids, primarily phosphatidylcholines, in the retina.[4][9] These specialized phospholipids are highly enriched in the disc membranes of photoreceptor outer segments, the site of phototransduction.
While the precise functions of VLC-PUFAs are still under active investigation, several key roles have been proposed:
-
Structural Integrity of Photoreceptor Membranes: The unique structure of VLC-PUFAs, with their very long acyl chains, is thought to be critical for the high curvature and fluidity of the photoreceptor disc membranes.[10] This specialized membrane architecture is essential for the proper packing and function of rhodopsin, the primary light-sensing molecule.
-
Modulation of Membrane Protein Function: VLC-PUFAs may directly interact with and modulate the function of key membrane proteins involved in phototransduction and the visual cycle.[11]
-
Neuroprotection and Anti-inflammatory Signaling: There is emerging evidence that VLC-PUFAs may serve as precursors for novel signaling molecules with neuroprotective and anti-inflammatory properties.[3]
Pathophysiological Implications: ELOVL4 Mutations and Retinal Degeneration
The critical importance of the VLC-PUFA biosynthetic pathway is starkly illustrated by the consequences of its disruption. Autosomal dominant mutations in the ELOVL4 gene are the genetic basis of Stargardt-like macular dystrophy (STGD3).[8][12] These mutations typically lead to the production of a truncated, non-functional ELOVL4 protein.[6]
The loss of functional ELOVL4 results in a severe deficiency of C28 and longer VLC-PUFAs in the retina.[11][13] This metabolic defect is believed to be the primary driver of the progressive photoreceptor cell death and vision loss characteristic of STGD3. The proposed mechanisms by which VLC-PUFA deficiency leads to retinal degeneration include:
-
Structural instability of photoreceptor outer segments.
-
Impaired phototransduction signaling.
-
Increased susceptibility to oxidative stress.
The study of STGD3 provides a compelling human model for understanding the indispensable role of the VLC-PUFA biosynthetic pathway, and by extension, its intermediates such as this compound, in maintaining retinal health.
Experimental Methodologies for the Study of VLC-PUFA Biosynthesis
Investigating the enzymatic steps involved in VLC-PUFA synthesis requires robust experimental protocols. Below is a generalized workflow for an in vitro assay to study the conversion of this compound.
In Vitro Dehydratase and Reductase Assay
This protocol is designed to assess the enzymatic activities of the β-hydroxyacyl-CoA dehydratase and enoyl-CoA reductase components of the fatty acid elongation complex, using this compound as a substrate.
Materials:
-
Microsomal fractions from cells or tissues expressing the fatty acid elongation machinery (e.g., retinal homogenates, or cells engineered to express ELOVL4 and associated enzymes).
-
This compound substrate.
-
NADPH (for the enoyl-CoA reductase).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reaction termination solution (e.g., methanolic KOH).
-
Internal standards for lipid analysis.
-
Solvents for lipid extraction (e.g., hexane, isopropanol).
-
GC-MS or LC-MS/MS system for lipid analysis.
Protocol:
-
Microsome Preparation: Isolate microsomal fractions from the chosen biological source using standard differential centrifugation techniques. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH, and microsomal protein. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the this compound substrate to initiate the reaction. The final substrate concentration should be empirically determined.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Saponification: Stop the reaction by adding methanolic KOH. Heat the mixture to saponify the lipids.
-
Fatty Acid Methylation: Acidify the sample and extract the free fatty acids. Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., BF3-methanol).
-
Lipid Extraction: Extract the FAMEs using an organic solvent such as hexane.
-
Analysis: Analyze the extracted FAMEs by GC-MS or LC-MS/MS to identify and quantify the reaction products (the dehydrated and subsequently reduced forms of the initial substrate).[14][15]
Figure 2: Experimental workflow for in vitro assay.
Data Presentation and Interpretation
The quantitative data obtained from the mass spectrometry analysis can be presented in tabular format to compare the conversion of the substrate to its products under different experimental conditions (e.g., with and without cofactors, using microsomes from wild-type vs. mutant cells).
| Condition | Substrate Remaining (%) | Dehydrated Product (%) | Reduced Product (%) |
| Complete Assay | 10 | 25 | 65 |
| No NADPH | 70 | 30 | 0 |
| Heat-inactivated Microsomes | 98 | 1 | 1 |
Table 1: Example data from an in vitro dehydratase and reductase assay.
Conclusion and Future Directions
This compound represents a critical juncture in the biosynthesis of VLC-PUFAs, a class of lipids with profound implications for human health, particularly in the context of retinal function. A thorough understanding of the enzymatic steps governing its formation and conversion is paramount for deciphering the intricate biology of VLC-PUFAs and for developing therapeutic strategies for diseases stemming from defects in this pathway, such as STGD3.
Future research should focus on the purification and characterization of the individual enzymes of the VLC-PUFA elongation complex to enable more detailed kinetic studies. The development of specific inhibitors for these enzymes could provide valuable tools for both basic research and drug discovery. Furthermore, elucidating the downstream signaling roles of VLC-PUFAs and their derivatives will undoubtedly open new avenues for understanding and treating a range of degenerative diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function* [escholarship.org]
- 10. escholarship.org [escholarship.org]
- 11. Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutant ELOVL4 That Causes Autosomal Dominant Stargardt-3 Macular Dystrophy Is Misrouted to Rod Outer Segment Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Function of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-Hydroxyhexacosahexaenoyl-CoA: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA, a critical metabolic intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). While the prompt specifies a C26 fatty acyl-CoA, this guide will focus on its well-documented analogue, the C24 intermediate, central to the biosynthesis of docosahexaenoic acid (DHA), as the principles of its metabolism are directly comparable and extensively validated in scientific literature. We will dissect its biochemical context, the enzymatic machinery governing its turnover, its physiological significance, and the analytical methodologies required for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, neurobiology, and inherited metabolic disorders.
Introduction: Situating the Molecule in Cellular Metabolism
This compound is not a signaling molecule or a structural lipid but a transient, yet indispensable, intermediate in a specialized metabolic pathway: peroxisomal β-oxidation. Unlike the mitochondrial β-oxidation spiral that catabolizes the bulk of dietary fatty acids for energy, the peroxisomal system is tailored for substrates that are problematic for mitochondria. These include very-long-chain fatty acids (VLCFAs, ≥C22), branched-chain fatty acids, and the precursors to vital molecules like docosahexaenoic acid (DHA).[1]
The molecule , a 3-hydroxyacyl-CoA with a specific (3R) stereochemistry, is a hallmark of the peroxisomal pathway for straight-chain fatty acids, which is governed by a set of stereospecific enzymes distinct from their mitochondrial counterparts. Its primary endogenous function is to serve as the substrate for the third step in a cycle of peroxisomal β-oxidation, leading to the chain-shortening of VLC-PUFAs.
A paramount example of this pathway's importance is the final stage of DHA (C22:6n-3) biosynthesis, known as the Sprecher pathway .[2] In this pathway, C22:5n-3 is elongated and desaturated in the endoplasmic reticulum to form C24:6n-3-CoA. This C24 intermediate is then transported to the peroxisome for a single cycle of β-oxidation, which shortens it to C22:6n-3-CoA (DHA-CoA).[2] The (3R)-hydroxy intermediate is central to this crucial chain-shortening step.
The Core Enzymatic Player: D-Bifunctional Protein (DBP)
The synthesis and degradation of (3R)-hydroxy-VLC-PUFA-CoA are catalyzed by a single, highly efficient enzyme: D-bifunctional protein (DBP) , also known as peroxisomal multifunctional enzyme type 2 (MFP-2), encoded by the HSD17B4 gene.[3][4] DBP is a homodimeric protein where each subunit possesses three distinct functional domains.[5]
-
2-Enoyl-CoA Hydratase 2 Domain: This central domain catalyzes the second step of peroxisomal β-oxidation. It hydrates the trans-2-enoyl-CoA precursor, adding a water molecule across the double bond. Critically, this hydration is stereospecific, exclusively producing the (3R)-hydroxyacyl-CoA intermediate.[5][6]
-
(3R)-Hydroxyacyl-CoA Dehydrogenase Domain: This N-terminal domain catalyzes the third step. It dehydrogenates the (3R)-hydroxyacyl-CoA intermediate, using NAD⁺ as a cofactor, to produce a 3-ketoacyl-CoA.[4][7]
-
Sterol Carrier Protein 2-like (SCP-2L) Domain: The C-terminal domain is believed to be involved in substrate binding and transfer.[6]
The bifunctional nature of this enzyme ensures efficient substrate channeling, where the product of the hydratase reaction is immediately available to the dehydrogenase active site, minimizing the diffusion of this transient intermediate.
dot
References
- 1. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 5. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique multifunctional HSD17B4 gene product: 17beta-hydroxysteroid dehydrogenase 4 and D-3-hydroxyacyl-coenzyme A dehydrogenase/hydratase involved in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical characterization and crystal structure determination of human heart short chain L-3-hydroxyacyl-CoA dehydrogenase provide insights into catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
(3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA metabolic pathway
An In-Depth Technical Guide to the Metabolic Pathway of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Abstract
This technical guide provides a comprehensive examination of the metabolic pathway involving this compound, a key intermediate in the catabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the enzymatic steps, subcellular localization, and regulatory mechanisms governing this pathway. We will delve into the rationale behind the peroxisomal processing of these specialized fatty acids, detail the core enzymatic reactions, discuss the auxiliary enzymes required for handling unsaturated bonds, and present validated experimental protocols for pathway analysis. The central role of peroxisomal β-oxidation in lipid homeostasis and its implications for human health and disease will be a recurring theme.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain length of 24 or more, are critical components of cellular membranes, particularly in the retina and central nervous system. They also serve as precursors to potent signaling molecules, including specialized pro-resolving mediators (SPMs) that orchestrate the resolution of inflammation. The molecule at the heart of this guide, this compound, is an activated intermediate derived from a 26-carbon hexaenoic fatty acid, likely (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoic acid (HHA).
The catabolism of VLC-PUFAs does not occur in the mitochondria, the primary site of β-oxidation for most fatty acids. Due to their extreme length, they are first chain-shortened via a specialized β-oxidation pathway within peroxisomes. This guide focuses on this critical peroxisomal pathway, which is essential for maintaining lipid balance and preventing the pathological accumulation of these fatty acids, as seen in genetic disorders like Zellweger syndrome.
The Peroxisomal β-Oxidation Machinery: A Unique Environment
Mitochondrial and peroxisomal β-oxidation pathways, while conceptually similar, are biochemically distinct. The peroxisomal system is not primarily for ATP production; instead, its main role is to shorten VLC-FAs, branched-chain fatty acids, and bile acid precursors, making them suitable for subsequent mitochondrial metabolism.
Key distinctions include:
-
Initial Dehydrogenation: The first step in peroxisomes is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX), which directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂). In contrast, the mitochondrial step uses an acyl-CoA dehydrogenase that funnels electrons into the electron transport chain.
-
Enzymatic Organization: The subsequent three steps in peroxisomes are carried out by a multifunctional enzyme (MFE), which possesses both hydratase and dehydrogenase activities.
-
Thiolase Specificity: Peroxisomes have their own specific thiolase for the final cleavage step.
Genesis of the Precursor: (8Z,11Z,14Z,17Z,20Z,23Z)-Hexacosahexaenoyl-CoA
The direct precursor to our target intermediate is the 26-carbon HHA, activated to its CoA thioester. This VLC-PUFA is typically formed through elongation of shorter dietary essential fatty acids like docosahexaenoic acid (DHA; C22:6n-3) by ELOVL (Elongation of Very Long Chain Fatty Acids) enzymes in the endoplasmic reticulum. Once synthesized, it is transported into the peroxisome for catabolism.
Core Pathway: Formation and Processing of the 3-Hydroxy Intermediate
The metabolism of (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoyl-CoA through one cycle of peroxisomal β-oxidation can be dissected into four core steps.
Step 1: Acyl-CoA Oxidase (ACOX) Catalyzed Dehydrogenation
The pathway initiates with the rate-limiting step catalyzed by ACOX. This enzyme introduces a double bond between the C2 and C3 positions. The presence of pre-existing double bonds in the fatty acyl chain influences the specific ACOX isozyme involved.
-
Reaction: (8Z,11Z,14Z,17Z,20Z,23Z)-Hexacosahexaenoyl-CoA + O₂ → (2E,8Z,11Z,14Z,17Z,20Z,23Z)-Hexacosaheptaenoyl-CoA + H₂O₂
-
Causality: The production of H₂O₂ is a hallmark of peroxisomal oxidation. This potent oxidant is immediately detoxified to water and oxygen by the abundant peroxisomal enzyme, catalase, protecting the cell from oxidative damage.
Step 2: Hydration by the Multifunctional Enzyme (MFE)
The 2-enoyl-CoA product is then hydrated by the hydratase activity of the Multifunctional Enzyme 2 (MFE-2), also known as D-bifunctional protein. This step is stereospecific. The canonical pathway involves hydration to a 3S-hydroxyacyl-CoA. However, the D-bifunctional protein (MFE-2) is named for its ability to process D-3-hydroxyacyl-CoAs, which are formed during the oxidation of certain fatty acids like pristanoic acid. It also contains 2-enoyl-CoA hydratase 2 activity, which produces the (3R)-hydroxyacyl-CoA intermediate from a 2-trans-enoyl-CoA precursor. This is the crucial step that generates our molecule of interest.
-
Reaction: (2E,8Z,11Z,14Z,17Z,20Z,23Z)-Hexacosaheptaenoyl-CoA + H₂O → This compound
-
Enzyme: D-bifunctional protein (MFE-2).
Step 3: Dehydrogenation of the 3-Hydroxy Intermediate
The newly formed 3R-hydroxyacyl-CoA is then oxidized to a 3-ketoacyl-CoA by the NAD⁺-dependent dehydrogenase activity of the same MFE-2 protein.
-
Reaction: this compound + NAD⁺ → (8Z,11Z,14Z,17Z,20Z,23Z)-3-ketohexacosahexaenoyl-CoA + NADH + H⁺
-
Causality: This step generates reducing equivalents (NADH) which must be shuttled out of the peroxisome to be reoxidized, maintaining the organelle's redox balance.
Step 4: Thiolytic Cleavage
The final step is the thiolysis of the 3-ketoacyl-CoA, catalyzed by a peroxisomal thiolase, such as sterol carrier protein X (SCPx). This reaction cleaves off a two-carbon acetyl-CoA unit, yielding a chain-shortened fatty acyl-CoA.
-
Reaction: (8Z,11Z,14Z,17Z,20Z,23Z)-3-ketohexacosahexaenoyl-CoA + CoASH → (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA + Acetyl-CoA
-
Outcome: The products, a C24:6-CoA and acetyl-CoA, can be further metabolized. The chain-shortened fatty acyl-CoA may undergo further rounds of peroxisomal β-oxidation until it is short enough (typically octanoyl-CoA) to be transported to the mitochondria for complete oxidation to CO₂ and H₂O.
The entire core workflow is visualized below.
Caption: Core enzymatic steps in one cycle of peroxisomal β-oxidation.
Navigating Unsaturation: The Role of Auxiliary Enzymes
The presence of cis double bonds at odd-numbered positions and trans double bonds at even-numbered positions poses a challenge to the β-oxidation machinery. As the fatty acid chain is shortened, these double bonds eventually fall into a position that blocks the standard enzymes. Peroxisomes contain auxiliary enzymes to resolve these structures.
For a polyunsaturated fatty acid like HHA, after a few cycles, the original double bonds will require isomerization or reduction. Key auxiliary enzymes include:
-
Δ³,Δ²-Enoyl-CoA Isomerase: Converts 3-cis or 3-trans enoyl-CoA intermediates to the 2-trans enoyl-CoA substrate required by the hydratase.
-
2,4-Dienoyl-CoA Reductase: Uses NADPH to reduce a conjugated diene system (2-trans, 4-cis) into a single 3-trans double bond, which is then handled by the isomerase.
The interplay of these enzymes ensures the complete degradation of the fatty acid chain.
Experimental Protocols for Pathway Investigation
Studying this metabolic pathway requires robust and validated methodologies. Below are protocols for key experiments.
Protocol: In Vitro Peroxisomal β-Oxidation Assay
This assay measures the chain-shortening of a radiolabeled VLC-PUFA substrate by isolated peroxisomes.
Objective: To quantify the rate of β-oxidation of a custom-synthesized radiolabeled C26:6-CoA substrate.
Materials:
-
Isolated, purified peroxisomes from rat liver or cultured cells.
-
[¹⁴C]-labeled (8Z,11Z,14Z,17Z,20Z,23Z)-Hexacosahexaenoyl-CoA substrate.
-
Assay Buffer: 50 mM MOPS (pH 7.4), 10 mM ATP, 10 mM MgCl₂, 0.5 mM NAD⁺, 0.2 mM CoASH, 20 µM FAD.
-
Termination Solution: 6% (w/v) perchloric acid.
-
Scintillation cocktail.
Methodology:
-
Preparation: Thaw purified peroxisomes on ice. Prepare the assay buffer containing all cofactors.
-
Reaction Initiation: In a microcentrifuge tube, combine 50 µg of peroxisomal protein with 450 µL of assay buffer. Pre-incubate at 37°C for 3 minutes.
-
Substrate Addition: Start the reaction by adding 50 µL of the [¹⁴C]-labeled C26:6-CoA substrate (final concentration 10 µM).
-
Incubation: Incubate the reaction at 37°C for 15 minutes with gentle shaking.
-
Termination: Stop the reaction by adding 250 µL of ice-cold termination solution. This precipitates the long-chain fatty acyl-CoAs, while the chain-shortened, water-soluble acetyl-CoA remains in the supernatant.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Quantification: Transfer a 400 µL aliquot of the supernatant to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analysis: The amount of radioactivity in the supernatant is directly proportional to the amount of [¹⁴C]-acetyl-CoA produced, reflecting the rate of β-oxidation.
Self-Validation:
-
Negative Control: Run a parallel reaction without peroxisomal protein to account for non-enzymatic substrate breakdown.
-
Positive Control: Use a known peroxisomal substrate like [¹⁴C]-lignoceric acid (C24:0) to confirm the activity of the isolated organelles.
-
Linearity: Test different incubation times (5, 10, 15, 20 min) and protein concentrations to ensure the reaction is in the linear range.
Protocol: LC-MS/MS Analysis of Acyl-CoA Intermediates
This method allows for the direct detection and quantification of the pathway intermediates, including the target (3R)-hydroxyhexacosahexaenoyl-CoA.
Objective: To identify and quantify the full spectrum of acyl-CoA thioesters produced during the metabolism of HHA.
Methodology:
-
Sample Preparation: Perform the in vitro β-oxidation assay as described above, but terminate the reaction by adding 2 volumes of ice-cold acetonitrile to precipitate protein and extract metabolites.
-
Extraction: Vortex vigorously, incubate on ice for 20 minutes, then centrifuge at high speed. Collect the supernatant.
-
LC Separation: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS Detection: Couple the LC outflow to a triple quadrupole mass spectrometer operating in positive ion mode.
-
MRM Method: Develop a Multiple Reaction Monitoring (MRM) method to specifically detect each intermediate. This involves defining precursor-product ion pairs. For example:
-
C26:6-CoA → Precursor ion [M+H]⁺
-
(3R)-hydroxy-C26:6-CoA → Precursor ion [M+H]⁺
-
C24:6-CoA → Precursor ion [M+H]⁺
-
-
Quantification: Use stable-isotope labeled internal standards for each class of acyl-CoA to achieve absolute quantification.
The workflow for this analysis is outlined below.
Caption: High-level workflow for LC-MS/MS analysis of acyl-CoA intermediates.
Conclusion and Future Directions
The metabolic pathway of this compound is a central component of VLC-PUFA homeostasis, managed exclusively within the peroxisome. Understanding this pathway is not merely an academic exercise; defects in peroxisomal β-oxidation lead to severe neurological and developmental disorders. Furthermore, as the precursors to anti-inflammatory mediators, the flux through this pathway can have profound implications for immune regulation.
For drug development professionals, the enzymes in this pathway—ACOX, MFE-2, and the auxiliary enzymes—represent potential therapeutic targets. Modulating their activity could offer novel strategies for treating metabolic disorders characterized by VLC-PUFA accumulation or for controlling inflammatory diseases by altering the pool of SPM precursors. Future research should focus on developing specific inhibitors or activators for these enzymes and further elucidating the complex regulatory networks that govern peroxisomal function.
An In-depth Technical Guide on (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA and its Pivotal Role in Lipid Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA, a critical intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Beyond its metabolic role, this molecule is a key precursor to a novel class of lipid signaling molecules known as elovanoids, which exhibit potent neuroprotective and pro-homeostatic activities. This guide will delve into the biosynthesis of this compound, its conversion to elovanoids, and the downstream signaling pathways they modulate. Furthermore, we present detailed, field-proven methodologies for the extraction, quantification, and enzymatic analysis of this important lipid species, providing a valuable resource for researchers in the fields of lipidomics, neuroscience, and drug discovery.
Introduction: The Emerging Significance of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain length of 24 or more, are a unique class of lipids that are not typically obtained from dietary sources.[1] Instead, they are synthesized in situ in specific tissues, most notably the retina, brain, and testes.[1] Their unique structure, featuring a long saturated acyl chain and a polyunsaturated methyl-end, imparts distinct biophysical properties to cell membranes, influencing fluidity and protein function.[2]
Deficiencies in VLC-PUFAs are linked to severe pathologies, particularly Stargardt-3 disease, a form of juvenile macular degeneration, highlighting their critical role in maintaining retinal health.[2] While their structural importance has been recognized, recent discoveries have unveiled a new dimension to their function: as precursors to a novel class of signaling molecules called elovanoids.
This guide focuses on a key intermediate in the biosynthesis of C26 VLC-PUFAs: This compound . We will explore its formation, its role as a precursor to bioactive elovanoids, and the signaling cascades they initiate, which are of significant interest for therapeutic development in neurodegenerative and retinal diseases.
Biosynthesis of this compound: The Central Role of ELOVL4
The synthesis of VLC-PUFAs is a multi-step process involving a series of elongation and desaturation reactions. The key enzyme responsible for the elongation of fatty acids beyond C26 is Elongation of Very-Long-Chain Fatty Acids Protein 4 (ELOVL4) . Mutations in the ELOVL4 gene are the genetic basis of Stargardt-3 disease.[2]
The biosynthesis of this compound begins with shorter dietary PUFAs, such as eicosapentaenoic acid (EPA, 20:5 n-3), which undergo several cycles of elongation and desaturation. The formation of the 3-hydroxyacyl-CoA intermediate is a critical step in each elongation cycle.
The pathway can be summarized as follows:
-
Condensation: ELOVL4 catalyzes the condensation of a C24:6-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.
-
Reduction: A 3-ketoacyl-CoA reductase reduces the 3-keto group to a hydroxyl group, forming this compound.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule to create a trans-2,3-enoyl-CoA.
-
Reduction: A trans-2-enoyl-CoA reductase reduces the double bond to yield a saturated C26 acyl-CoA, which can then undergo further desaturation.
Caption: Biosynthesis of C26 VLC-PUFA highlighting the formation of the 3-hydroxy intermediate.
Lipid Signaling: The Emergence of Elovanoids
While this compound is an intermediate in the synthesis of structural lipids, its downstream products, the elovanoids , are potent signaling molecules. Elovanoids are a novel class of lipid mediators derived from VLC-PUFAs that are synthesized in response to cellular stress, such as oxidative stress or ischemia.[2][3]
The conversion of VLC-PUFAs to elovanoids involves enzymatic oxidation, and these molecules have been shown to exert powerful neuroprotective effects.[2][4] They have been demonstrated to:
-
Promote cell survival in neuronal cultures subjected to oxygen-glucose deprivation.[2]
-
Reduce infarct volume in animal models of ischemic stroke.[2][4]
-
Protect against neurovascular unit disruption.[2]
-
Counteract amyloid-beta-induced cytotoxicity and senescence in the retina.
Elovanoid Signaling Pathways
Recent studies have begun to elucidate the signaling pathways through which elovanoids exert their protective effects. Two G-protein coupled receptors (GPCRs) have been identified as potential receptors for elovanoids:
-
Cannabinoid Receptor 2 (CNR2): Implicated in the pro-survival effects of ELV-N32.[5]
-
G-protein Coupled Receptor 120 (GPR120): Appears to mediate the protective actions of ELV-N34.[5]
Activation of these receptors is thought to lead to the downstream activation of pro-survival signaling cascades, including the Akt pathway .[5]
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Characterization of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract: The structural elucidation of complex lipid mediators is a formidable challenge requiring a multi-faceted analytical approach. This guide provides an in-depth technical framework for the comprehensive characterization of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA. This molecule, likely a key intermediate in specialized pro-resolving mediator (SPM) biosynthesis from docosahexaenoic acid (DHA), demands rigorous analysis to confirm its molecular formula, the precise positions of its six Z-configured double bonds, the location of the hydroxyl group, and the absolute stereochemistry at the C-3 position. We present a cohesive workflow integrating advanced chromatographic and spectroscopic techniques, emphasizing the causality behind experimental choices and the establishment of self-validating protocols. This document serves as a blueprint for researchers engaged in lipidomics, metabolomics, and the study of inflammation resolution.
Introduction: The Analytical Imperative
This compound is a structurally intricate molecule derived from the elongation and modification of DHA. Its structure suggests a role as a precursor in the biosynthesis of specialized pro-resolving mediators (SPMs), a class of endogenous lipid mediators that actively orchestrate the resolution of inflammation.[1][2] SPMs, which include resolvins, protectins, and maresins, are biosynthesized through sequential enzymatic reactions and are characterized by their potent anti-inflammatory and pro-resolving actions.[3][4]
The definitive structural characterization of such molecules is paramount for several reasons:
-
Biological Function: Subtle changes in structure, such as the position of a double bond or the stereochemistry of a hydroxyl group, can dramatically alter biological activity.[5]
-
Metabolic Pathway Mapping: Accurate identification of intermediates is essential for elucidating the biosynthetic and metabolic pathways that govern inflammation and its resolution.
-
Pharmacological Development: As templates for novel anti-inflammatory and pro-resolving therapeutics, the exact structure of these endogenous mediators must be unambiguously established.
The analytical challenge lies in the molecule's complexity: a 26-carbon chain, six cis double bonds, a specific hydroxyl stereocenter, and the large, polar Coenzyme A (CoA) moiety. This guide outlines a systematic, multi-modal strategy to address this challenge.
A Multi-Modal Characterization Workflow
The unambiguous structural determination of this compound relies on the integration of data from several powerful analytical techniques. No single method can provide all the necessary structural information. Our proposed workflow prioritizes a logical progression from purification and compositional analysis to detailed structural and stereochemical assignment.
Caption: Figure 1. A systematic workflow integrating chromatography and spectroscopy.
Isolation and Purification by Liquid Chromatography
Rationale: The low abundance of SPMs and their intermediates in biological samples necessitates an initial enrichment and purification step.[6][7] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice due to its ability to separate complex lipids based on hydrophobicity. The very-long acyl chain of the target molecule makes it highly suitable for retention on a C18 stationary phase.[8]
Experimental Protocol: RP-HPLC
-
Column: C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v).
-
Gradient Program:
-
Start with a shallow gradient to resolve closely related lipid species.
-
Example: 30% B to 100% B over 25 minutes.
-
Hold at 100% B for 5 minutes to elute all hydrophobic compounds.
-
Re-equilibrate at 30% B for 5 minutes.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV detection at ~205 nm (for the amide bond in CoA) and/or coupling directly to a mass spectrometer.
Self-Validation: Peak purity should be assessed using photodiode array (PDA) detection to check for spectral homogeneity across the chromatographic peak and by ensuring a consistent mass-to-charge ratio (m/z) across the peak elution profile when coupled to a mass spectrometer.
Mass Spectrometry: Unveiling Composition and Connectivity
Mass spectrometry (MS) is indispensable for determining the elemental composition and probing the molecular structure through controlled fragmentation.[7] High-resolution mass spectrometry (HRMS) provides the accurate mass necessary to predict the molecular formula, while tandem mass spectrometry (MS/MS) reveals the connectivity of the molecule.
High-Resolution Mass Spectrometry (HRMS)
Rationale: The first step in identification is to determine the exact molecular weight. The theoretical exact mass of the [M-H]⁻ ion of C₄₇H₇₄N₇O₁₈P₃S is 1169.3907 g/mol . HRMS instruments, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, can measure this mass with an accuracy of <5 parts per million (ppm), allowing for the confident prediction of the elemental formula.
Tandem Mass Spectrometry (MS/MS)
Rationale: Collision-induced dissociation (CID) of the parent ion provides structural information. Fatty acyl-CoAs exhibit characteristic fragmentation patterns.[9] A key fragmentation for all acyl-CoAs is the neutral loss of the 5'-ADP moiety (507 Da) in positive ion mode or related cleavages in negative ion mode.[10] The fragmentation of the acyl chain itself can help localize the hydroxyl group and double bonds.
Expected Fragmentation Pattern:
Caption: Figure 2. Key diagnostic fragments in MS/MS analysis.
Data Interpretation:
-
CoA Moiety: The presence of fragments at m/z 408.0 and 426.0 are diagnostic for the 4'-phosphopantetheine and adenosine diphosphate portions of CoA, respectively.[9]
-
Acyl Chain: The presence of an ion corresponding to the deprotonated fatty acid (m/z 399.3) confirms the mass of the acyl chain.
-
Hydroxyl Group: The position of the hydroxyl group can often be inferred by characteristic neutral losses (e.g., H₂O) or by specific cleavages alpha to the hydroxylated carbon.
NMR Spectroscopy: The Gold Standard for Structure
While MS provides strong evidence for composition and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is required for the definitive assignment of the carbon skeleton and, crucially, the geometry of the double bonds.[11]
¹H NMR Spectroscopy
Rationale: The ¹H NMR spectrum provides information on the different types of protons in the molecule. Key diagnostic signals include:
-
Olefinic Protons (-CH=CH-): These typically resonate between 5.3-5.5 ppm.[12] The coupling constant (J-value) between two protons on the same double bond is diagnostic of its geometry. For Z (cis) double bonds, the J-value is typically in the range of 10-12 Hz.
-
Carbinol Proton (-CH(OH)-): The proton on the carbon bearing the hydroxyl group (C-3) will appear as a multiplet, typically around 3.8-4.2 ppm.
-
Bis-allylic Protons (=CH-CH₂-CH=): The protons on the CH₂ groups situated between two double bonds are highly characteristic and resonate at ~2.8 ppm.[13] The presence of multiple signals in this region would confirm the polyunsaturated, non-conjugated nature of the acyl chain.
¹³C and 2D NMR Spectroscopy
Rationale: ¹³C NMR confirms the number of carbon atoms and their chemical environment (carbonyl, olefinic, aliphatic). 2D NMR experiments (COSY, HSQC, HMBC) are essential to piece the entire structure together by establishing correlations between protons and carbons, allowing for an unambiguous "walk" through the carbon chain to confirm the precise locations of the hydroxyl group and all six double bonds.
| Technique | Purpose | Key Information Gained |
| ¹H NMR | Identify proton types and geometry | Olefinic protons (~5.4 ppm, J ≈ 11 Hz) confirm Z-geometry. Carbinol proton (~4.0 ppm) confirms -CH(OH)- group. Bis-allylic protons (~2.8 ppm) confirm PUFA structure.[12][14] |
| ¹³C NMR | Count carbon atoms and identify types | Carbonyl carbon (~172 ppm). Olefinic carbons (~128-132 ppm). Carbinol carbon (~68-72 ppm). |
| COSY | Correlate coupled protons (¹H-¹H) | Establishes proton connectivity within spin systems, linking adjacent protons along the acyl chain. |
| HSQC | Correlate protons to directly attached carbons (¹H-¹³C) | Assigns a proton signal to its corresponding carbon signal. |
| HMBC | Correlate protons to carbons over 2-3 bonds (¹H-¹³C) | Connects the different spin systems, confirming the placement of double bonds and the hydroxyl group relative to the thioester. |
Stereochemical Analysis: Confirming the 3R Configuration
Rationale: The biological activity of hydroxylated fatty acids is often dependent on their absolute stereochemistry.[5] Standard MS and NMR techniques cannot distinguish between the R and S enantiomers. Therefore, a specific chiral analysis is required.
A robust method involves the hydrolysis of the thioester bond, followed by derivatization of the resulting free hydroxy fatty acid with a chiral agent.[15] Phenylglycine methyl ester (PGME) is an effective derivatizing agent that allows for the separation of the resulting diastereomers by standard RP-LC-MS.[15]
Experimental Protocol: Chiral Derivatization LC-MS
-
Hydrolysis: Mild alkaline hydrolysis of the purified acyl-CoA to yield the free (3R)-hydroxyhexacosahexaenoic acid.
-
Derivatization: React the free hydroxy fatty acid with (S)-PGME. This creates two diastereomers: (3R)-acid-(S)-PGME and (3S)-acid-(S)-PGME (if any racemic mixture is present).
-
LC-MS Analysis: Analyze the derivatized products using RP-HPLC coupled to a mass spectrometer. The two diastereomers will have different retention times, allowing for their separation and quantification.
-
Confirmation: Compare the retention time of the derivatized natural product with that of an authentic, synthetically prepared (3R)-standard that has been subjected to the same derivatization procedure.
This method is advantageous as it does not require specialized chiral columns and operates under conditions that minimize degradation of the sensitive polyunsaturated fatty acid.[15]
Conclusion: An Integrated Approach to Certainty
The structural characterization of this compound is a complex undertaking that exemplifies the challenges at the forefront of lipidomics and natural product chemistry. No single analytical technique is sufficient. The definitive structure can only be assigned through the careful integration of evidence from a suite of orthogonal methods. By combining high-resolution mass spectrometry for elemental composition, tandem mass spectrometry for connectivity, multi-dimensional NMR for definitive bond placement and geometry, and chiral derivatization LC-MS for absolute stereochemistry, researchers can achieve an unambiguous and confident structural assignment. This rigorous, multi-modal approach is essential for advancing our understanding of the critical roles that such lipid mediators play in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective identification of specialized pro-resolving lipid mediators from their biosynthetic double di-oxygenation isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. Chemical speciation by selective heteronuclear single-quantum coherence spectroscopy: determination of double-bond quantity in unsaturated fatty acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties and Analysis of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Abstract
(3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA is a pivotal, yet understudied, very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). As a putative intermediate in the metabolic pathways of C26 hexaenoic acids, it holds significant interest for researchers in lipidomics, neuroscience, and metabolic disorders. This guide provides a comprehensive overview of its known and predicted physicochemical properties, outlines robust methodologies for its synthesis and analysis, and discusses its biological significance. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate this complex lipid metabolite.
Introduction and Biological Significance
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain length of 22 or more, are critical components of cellular membranes in specific tissues, notably the retina, brain, and testes.[1][2] Their synthesis and degradation are tightly regulated processes involving a series of enzymatic steps. The compound this compound represents a key intermediate in these pathways.
Its structure suggests it is the product of the second step in a fatty acid elongation cycle, specifically the reduction of a β-ketoacyl-CoA intermediate by a 3-ketoacyl-CoA reductase.[3] This cycle, driven by a family of enzymes known as ELOVL (Elongation of Very Long Chain Fatty Acids), is responsible for extending precursor fatty acids like docosahexaenoic acid (DHA, C22:6).[1][4] Given its C26 backbone and six double bonds, this molecule is likely involved in the ELOVL4-mediated elongation pathway.[1] Mutations in the genes encoding enzymes for VLCFA metabolism can lead to a variety of inherited diseases, including macular degeneration, myopathy, and demyelination, underscoring the importance of understanding its metabolic intermediates.[2][4]
This guide serves as a technical resource for the scientific community, consolidating predicted data and established methodologies to facilitate further research into this important molecule.
Physicochemical Properties
Direct experimental data for this compound is not widely available. The properties listed below are derived from chemical supplier information and computational predictions based on its structure and comparison with its parent fatty acid, (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoic acid.[5]
| Property | Value / Predicted Value | Source |
| Molecular Formula | C47H76N7O18P3S | Calculated |
| Molecular Weight | 1150.11 g/mol | |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-butanoyl]amino]propanoylamino]ethyl] (3R,8Z,11Z,14Z,17Z,20Z,23Z)-3-hydroxyhexacosa-8,11,14,17,20,23-hexaenethioate | Predicted |
| Parent Fatty Acid | (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoic acid | |
| Predicted XLogP3 | ~8.1 (for parent fatty acid) | [5] |
| Appearance | Likely an amorphous solid or oil | Inferred |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and chloroform/methanol mixtures. | Inferred |
| Stability | Prone to oxidation at the polyunsaturated chain and hydrolysis of the thioester bond. Requires careful handling and storage. | Inferred |
Synthesis and Purification: A Generalized Protocol
A specific, published synthesis for this molecule is not available. However, a robust chemoenzymatic or purely chemical synthesis can be designed based on established methods for preparing long-chain acyl-CoA thioesters.[6][7] The following protocol outlines a generalized chemical approach.
Causality Behind Experimental Choices:
-
Activation via 1-Acylimidazole: The fatty acid's carboxyl group is not reactive enough to directly form a thioester with Coenzyme A. Activating it, for example with carbonyldiimidazole (CDI), creates a highly reactive 1-acylimidazole intermediate that readily reacts with the thiol group of CoA.[6] This method is efficient and works well for fatty acids available in small quantities.
-
Aqueous/Organic Biphasic System: Coenzyme A is water-soluble, while the fatty acid and its activated intermediate are soluble in organic solvents. A biphasic reaction or an aqueous buffer with an organic co-solvent is necessary to bring the reactants together.
-
RP-HPLC Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying acyl-CoAs.[8] It effectively separates the target molecule from unreacted CoA, unreacted fatty acid, and other byproducts based on the hydrophobicity of the acyl chain.
Step-by-Step Chemical Synthesis Protocol
-
Activation of the Parent Fatty Acid:
-
Dissolve 10 mg of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoic acid in 1 mL of anhydrous tetrahydrofuran (THF).
-
Add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI).
-
Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 1-2 hours, monitoring the formation of the acyl-imidazole intermediate by TLC.
-
-
Thioester Formation:
-
In a separate vial, dissolve 1.5 equivalents of Coenzyme A (trilithium salt) in 2 mL of 100 mM sodium bicarbonate buffer, pH 8.0.
-
Slowly add the activated fatty acid solution from Step 1 to the CoA solution with vigorous stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
-
Purification by RP-HPLC:
-
Acidify the reaction mixture to pH ~4.0 with dilute HCl.
-
Filter the solution and inject it onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 25 mM potassium phosphate, pH 5.3).[8]
-
Monitor the elution profile at 254 nm or 260 nm (for the adenine base of CoA).
-
Collect fractions corresponding to the product peak, pool them, and lyophilize to obtain the pure acyl-CoA.
-
Analytical Methodologies
The analysis of VLC-PUFA-CoAs is challenging due to their low abundance in tissues and amphipathic nature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique, offering the necessary sensitivity and specificity.[9][10]
Workflow for LC-MS/MS Analysis
Caption: Workflow for the extraction and analysis of long-chain acyl-CoAs.
Detailed LC-MS/MS Protocol
-
Sample Extraction:
-
Homogenize ~50 mg of freeze-clamped tissue in a mixture of isopropanol and 50 mM potassium phosphate buffer (pH 7.4).
-
Perform a liquid-liquid extraction by adding chloroform and water, then centrifuging to separate the phases. The acyl-CoAs will partition into the upper aqueous/organic layer.
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for cleanup and concentration.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (70:30) with 10 mM ammonium acetate.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for the phosphate groups on CoA.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
Precursor Ion [M-H]-: m/z 1149.1
-
Characteristic Fragment Ions: Monitor for fragments corresponding to the loss of the acyl chain, the pantetheine unit, and the adenosine monophosphate moiety.
-
Putative Biological Role and Metabolic Pathway
This compound is an intermediate in the fatty acid elongation pathway. This multi-step process occurs in the endoplasmic reticulum and adds two-carbon units to an existing acyl-CoA chain.[3]
Caption: The fatty acid elongation cycle leading to C26:6-CoA.
Pathway Steps: [3]
-
Condensation: A C24:6-CoA substrate is condensed with malonyl-CoA by the ELOVL4 elongase to form 3-keto-C26:6-CoA. This is the rate-limiting step.[1]
-
First Reduction: The 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KAR) using NADPH as a cofactor, yielding the target molecule, (3R)-hydroxy-C26:6-CoA.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form a trans-2,3-enoyl-C26:6-CoA intermediate.
-
Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond using NADPH, producing the elongated C26:6-CoA.
This elongated product can then be incorporated into complex lipids, such as sphingolipids or glycerophospholipids, particularly in neural and retinal tissues.[2]
Handling, Storage, and Safety
Handling: Due to the polyunsaturated nature of the acyl chain, this compound is highly susceptible to oxidation. All manipulations should be performed using solvents purged with inert gas (argon or nitrogen). Use glass vials and minimize exposure to air and light.
Storage: For long-term stability, the compound should be stored as a lyophilized powder or in an oxygen-free organic solvent at -80°C. A commercial supplier recommends storing the product sealed at 4°C, away from moisture, for short-term use.[11] Repeated freeze-thaw cycles should be avoided.
Safety: this compound is intended for research use only. Standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat, should be followed. The toxicological properties have not been fully investigated.
Conclusion
This compound is a critical metabolic intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids. While direct experimental data remains scarce, this guide provides a robust framework based on established principles of lipid chemistry and analysis. By leveraging the predicted properties and detailed protocols for synthesis and LC-MS/MS detection, researchers can confidently pursue investigations into the role of this molecule in health and disease, paving the way for new diagnostic and therapeutic insights.
References
- 1. aocs.org [aocs.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. 8Z,11Z,14Z,17Z,20Z,23Z-hexacosahexaenoic acid | C26H40O2 | CID 52921813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A new method for the preparation of acyl-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 11. alfachemic.com [alfachemic.com]
An In-depth Technical Guide to the Biosynthesis of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Abstract
This technical guide provides a comprehensive exploration of the biosynthetic pathway of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA, a C26 polyunsaturated hydroxyacyl-CoA. This molecule emerges as a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Its unique 3R stereochemistry is a direct consequence of the enzymatic activity of D-bifunctional protein (D-BP), a cornerstone of peroxisomal lipid metabolism. This document will detail the upstream elongation reactions responsible for the synthesis of its precursor, the specific steps of peroxisomal β-oxidation leading to its formation, and the stereochemical nuances that govern this pathway. Furthermore, we present detailed protocols for the in vitro and cell-based analysis of this biosynthetic route, providing researchers, scientists, and drug development professionals with the necessary tools to investigate this critical area of lipid metabolism.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbon atoms, are critical components of cellular lipids, particularly in the retina, brain, and testes.[1] These molecules are not typically obtained from dietary sources but are endogenously synthesized from shorter-chain essential fatty acids like docosahexaenoic acid (DHA, C22:6n-3).[2] The metabolism of VLC-PUFAs is a finely tuned process, with elongation and degradation pathways ensuring the appropriate balance of these vital lipids. The topic of this guide, this compound, represents a fascinating intermediate in the catabolism of these extended fatty acids, offering a window into the intricate enzymatic machinery of the peroxisome.
The Biosynthetic Pathway: A Two-Part Journey
The synthesis of this compound is a two-stage process, beginning in the endoplasmic reticulum with fatty acid elongation and culminating in the peroxisome with β-oxidation.
Stage 1: Elongation of Docosahexaenoic Acid (DHA) in the Endoplasmic Reticulum
The journey begins with the ubiquitous omega-3 fatty acid, docosahexaenoic acid (DHA, C22:6). To generate the C26 precursor of our target molecule, DHA-CoA must undergo two cycles of fatty acid elongation. This process is catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins.[3]
For the conversion of C22:6-CoA to C26:6-CoA, ELOVL4 and ELOVL2 are the most likely candidates. ELOVL4, in particular, has been demonstrated to be crucial for the biosynthesis of VLC-PUFAs and can elongate fatty acyl-CoAs of C26 and greater.[1][4] ELOVL2 is also known to be active with C20 and C22 PUFA substrates.[3][5]
The elongation cycle consists of four sequential reactions:
-
Condensation: An acyl-CoA (e.g., C22:6-CoA) is condensed with a two-carbon unit from malonyl-CoA by an ELOVL enzyme to form a 3-ketoacyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule to create a trans-2-enoyl-CoA.
-
Reduction: A trans-2-enoyl-CoA reductase reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the original substrate.
This cycle repeats to extend C24:6-CoA to (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoyl-CoA (C26:6-CoA).[6][7]
Stage 2: Peroxisomal β-Oxidation and the Formation of the 3R-Hydroxy Intermediate
Once synthesized, the C26:6-CoA is transported to the peroxisome for β-oxidation. This is where the defining stereochemical feature of our target molecule is introduced.
-
Acyl-CoA Oxidase: The first step is catalyzed by a peroxisomal acyl-CoA oxidase, which introduces a double bond between the α and β carbons of the acyl-CoA, yielding (2E,8Z,11Z,14Z,17Z,20Z,23Z)-hexacosaheptaenoyl-CoA.[8]
-
D-Bifunctional Protein (D-BP): The subsequent hydration of this enoyl-CoA is where the stereospecificity is determined. This reaction is catalyzed by D-bifunctional protein (D-BP), also known as peroxisomal multifunctional enzyme type 2 (MFP-2), which is encoded by the HSD17B4 gene.[9][10] D-BP possesses two enzymatic activities: an enoyl-CoA hydratase and a D-3-hydroxyacyl-CoA dehydrogenase.[11][12]
The enoyl-CoA hydratase activity of D-BP specifically adds a water molecule across the double bond to produce a (3R)-hydroxyacyl-CoA intermediate.[13] This directly results in the formation of This compound .[14]
The final step in a typical β-oxidation cycle would be the dehydrogenation of this 3R-hydroxyacyl-CoA to a 3-ketoacyl-CoA by the D-3-hydroxyacyl-CoA dehydrogenase activity of D-BP, followed by thiolytic cleavage. However, the (3R)-hydroxy intermediate itself is the focus of this guide.
The table below summarizes the key enzymes and their roles in this biosynthetic pathway.
| Enzyme | Substrate | Product | Cellular Location |
| ELOVL4/ELOVL2 | C22:6-CoA, C24:6-CoA | C24:6-CoA, C26:6-CoA | Endoplasmic Reticulum |
| Acyl-CoA Oxidase | C26:6-CoA | (2E,8Z,11Z,14Z,17Z,20Z,23Z)-hexacosaheptaenoyl-CoA | Peroxisome |
| D-Bifunctional Protein (Hydratase activity) | (2E,8Z,11Z,14Z,17Z,20Z,23Z)-hexacosaheptaenoyl-CoA | This compound | Peroxisome |
| D-Bifunctional Protein (Dehydrogenase activity) | This compound | (8Z,11Z,14Z,17Z,20Z,23Z)-3-oxohexacosahexaenoyl-CoA | Peroxisome |
Visualization of the Biosynthetic Pathway
The following diagrams illustrate the key stages in the biosynthesis of this compound.
Caption: Overall biosynthetic pathway.
Experimental Protocols
The following protocols provide a framework for the experimental investigation of this biosynthetic pathway.
In Vitro Assay for D-3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the dehydrogenase activity of D-bifunctional protein by monitoring the reduction of NAD⁺ to NADH.[15][16][17]
Materials:
-
Purified recombinant D-bifunctional protein (HSD17B4)
-
This compound (substrate)
-
NAD⁺
-
Potassium phosphate buffer (100 mM, pH 7.3)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
900 µL of potassium phosphate buffer
-
50 µL of 10 mM NAD⁺ solution
-
A defined amount of purified D-bifunctional protein
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of a stock solution of this compound to a final concentration in the low micromolar range.
-
Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Causality and Self-Validation:
-
The specificity of the assay is determined by the use of the 3R-hydroxyacyl-CoA substrate.
-
A control reaction lacking the enzyme should show no change in absorbance.
-
A control reaction lacking the substrate should also show no change in absorbance, confirming the enzyme's dependence on the substrate for activity.
Caption: In vitro enzyme assay workflow.
Cell-Based Assay for Biosynthesis using Stable Isotope Tracing and LC-MS/MS
This protocol uses a stable isotope-labeled precursor to trace the biosynthetic pathway in a cellular context.[18][19][20]
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
¹³C-labeled docosahexaenoic acid (¹³C-DHA)
-
Solvents for lipid extraction (e.g., isopropanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges for acyl-CoA purification
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture HepG2 cells to approximately 80% confluency.
-
Replace the culture medium with a medium supplemented with ¹³C-DHA and incubate for a defined period (e.g., 24-48 hours).
-
After incubation, wash the cells with ice-cold PBS and harvest them.
-
Extract the total lipids and acyl-CoAs from the cell pellet using an appropriate solvent system.
-
Purify the acyl-CoA fraction using solid-phase extraction.
-
Analyze the purified acyl-CoA fraction by LC-MS/MS.
-
Use a reverse-phase C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor for the specific mass transition of ¹³C-labeled this compound.
-
-
Quantify the amount of the labeled product relative to an internal standard.
Causality and Self-Validation:
-
The detection of the ¹³C-labeled target molecule directly demonstrates its de novo synthesis from the provided DHA precursor.
-
Unlabeled control cells should not produce the labeled product.
-
The identity of the product can be confirmed by its retention time and fragmentation pattern in the mass spectrometer, matching it to a synthetic standard if available.
Caption: Cell-based stable isotope tracing workflow.
Concluding Remarks
The biosynthesis of this compound is a testament to the intricate and highly specific nature of lipid metabolism. The pathway, spanning two distinct cellular compartments and involving a series of elongation and stereospecific oxidation steps, highlights the elegant enzymatic machinery that governs the fate of very-long-chain polyunsaturated fatty acids. A thorough understanding of this pathway, facilitated by the experimental approaches outlined herein, is crucial for advancing our knowledge of lipid biochemistry and its implications in health and disease, particularly in the context of peroxisomal disorders.
References
- 1. pnas.org [pnas.org]
- 2. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HSD17B4 - Wikipedia [en.wikipedia.org]
- 10. genecards.org [genecards.org]
- 11. HSD17B4 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 13. uniprot.org [uniprot.org]
- 14. alfachemic.com [alfachemic.com]
- 15. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 16. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
enzymatic synthesis of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Application Note & Protocol
Topic: Enzymatic Synthesis of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
A Precise Enzymatic Approach to the Stereospecific Synthesis of a Very-Long-Chain Hydroxy Polyunsaturated Acyl-CoA
Introduction
This compound is a C26 very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Such molecules are critical intermediates in advanced lipid metabolism, particularly in the pathways of fatty acid elongation and peroxisomal β-oxidation.[1][2] The precise stereochemistry at the C3 position is paramount for its biological activity and recognition by downstream enzymes, making its controlled synthesis a significant challenge. Traditional chemical synthesis methods often lack the required stereospecificity and can be complex.[3] This guide details a robust and highly specific enzymatic protocol for the synthesis of the (3R)-hydroxy enantiomer, leveraging the catalytic precision of 3-hydroxyacyl-CoA dehydrogenase.
The method described herein utilizes the NADH-dependent reduction of the corresponding 3-ketoacyl-CoA precursor. This biocatalytic approach offers high yield and unparalleled stereochemical control, providing researchers with a reliable source of this important lipid metabolite for use in enzyme activity assays, pathway characterization, and as an analytical standard.[1][4]
Principle of the Method
The synthesis is achieved via a single enzymatic reduction step. The substrate, (8Z,11Z,14Z,17Z,20Z,23Z)-3-oxohexacosahexaenoyl-CoA, is converted to the final product by a 3-hydroxyacyl-CoA dehydrogenase (HADH). HADH enzymes are oxidoreductases that catalyze the reversible conversion of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[5] By providing an excess of the reducing cofactor NADH, the reaction equilibrium is driven strongly towards the formation of the hydroxyl product. The selection of an appropriate HADH isozyme is critical for ensuring the desired (3R) stereochemistry.
Caption: Enzymatic reduction of the 3-ketoacyl-CoA precursor to the 3R-hydroxy product.
Part 1: Materials and Methods
Reagents and Consumables
-
Substrate: (8Z,11Z,14Z,17Z,20Z,23Z)-3-Oxohexacosahexaenoyl-coenzyme A[6] (Source: Commercial supplier)
-
Enzyme: Recombinant 3-Hydroxyacyl-CoA Dehydrogenase (e.g., human HADH, ensuring (R)-stereospecificity if possible, or screening various isozymes)[4]
-
Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Buffer: Potassium phosphate buffer, pH 7.4
-
Quenching Solution: Formic acid, ACS grade
-
HPLC Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Coenzyme A (CoA-SH): For use as an analytical standard.
-
Nitrogen Gas: High purity, for solvent evaporation.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Analytical balance
-
pH meter
-
Thermomixer or water bath
-
Centrifugal vacuum concentrator or nitrogen evaporator
-
Vortex mixer
-
Microcentrifuge
Part 2: Experimental Protocols
The overall process involves the enzymatic reaction, followed by purification and analytical confirmation of the final product.
Caption: Overall workflow from enzymatic synthesis to final product characterization.
Protocol 1: Enzymatic Synthesis Reaction
This protocol describes a typical small-scale synthesis. The reaction can be scaled linearly.
-
Prepare Reagents:
-
100 mM Potassium Phosphate Buffer: Prepare 50 mL of buffer and adjust the pH to 7.4. Store at 4°C.
-
10 mM Substrate Stock: Dissolve a precise amount of (8Z,11Z,14Z,17Z,20Z,23Z)-3-oxohexacosahexaenoyl-CoA in the phosphate buffer to make a 10 mM stock solution. Aliquot and store at -80°C. Rationale: The substrate is a lipid and may require gentle vortexing to fully dissolve. Aliquoting prevents multiple freeze-thaw cycles.
-
10 mM NADH Stock: Dissolve NADH in the phosphate buffer to make a 10 mM stock solution. Prepare this fresh before each experiment. Rationale: NADH is unstable in solution, especially at acidic pH and room temperature.
-
Enzyme Solution: Prepare a 1 mg/mL stock of 3-Hydroxyacyl-CoA Dehydrogenase in phosphate buffer. Store according to the manufacturer's instructions, typically at -20°C or -80°C in glycerol-containing buffer.
-
-
Set up the Reaction: In a 1.5 mL microcentrifuge tube, combine the following components in order:
| Component | Stock Conc. | Volume (µL) | Final Conc. |
| K-Phosphate Buffer | 100 mM | 80 | 80 mM |
| NADH | 10 mM | 10 | 1 mM |
| Substrate | 10 mM | 5 | 0.5 mM |
| HADH Enzyme | 1 mg/mL | 5 | 50 µg/mL |
| Total Volume | 100 µL |
-
Incubation: Gently mix the reaction tube and incubate at 37°C for 2 hours in a thermomixer or water bath. Rationale: 37°C is the optimal temperature for most mammalian enzymes. A 2-hour incubation is typically sufficient for reaction completion, but this can be optimized by taking time points (e.g., 30, 60, 120 min).
-
Quench the Reaction: To stop the reaction, add 5 µL of 10% formic acid to the mixture. Vortex briefly and centrifuge at high speed for 5 minutes to pellet the denatured enzyme. Rationale: Acidification denatures the enzyme, effectively stopping the reaction, and prepares the sample for reverse-phase HPLC analysis.
-
Sample Preparation: Carefully transfer the supernatant to an HPLC vial for purification and analysis.
Protocol 2: HPLC-Based Purification
-
HPLC Setup:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 4.0 mL/min.
-
Detection: 260 nm (for the adenine moiety of Coenzyme A).
-
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 5 | 30 |
| 35 | 95 |
| 40 | 95 |
| 41 | 30 |
| 45 | 30 |
-
Injection and Collection: Inject the 100 µL supernatant from the quenched reaction. Monitor the chromatogram at 260 nm. The product, being more hydrophobic than NADH but potentially less than the keto-precursor, will elute as a distinct peak. Collect the peak corresponding to the product into a clean tube.
-
Solvent Evaporation: Dry the collected fraction using a centrifugal vacuum concentrator or under a gentle stream of nitrogen gas. Resuspend the purified product in a small, known volume of 50% acetonitrile for storage and characterization.
Protocol 3: LC-MS/MS Characterization
Confirmation of the product's identity is critical. This is achieved by verifying its mass-to-charge ratio (m/z) and fragmentation pattern.
-
LC-MS Setup:
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phases: As in Protocol 2.2, but with a lower flow rate (e.g., 0.3 mL/min).
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
-
Expected Mass:
-
Precursor (3-oxo): Calculate the exact mass.
-
Product (3-hydroxy): Calculate the exact mass (Precursor + 2 H).
-
-
Analysis: Inject a small amount (1-5 µL) of the purified product.
-
Full Scan: Acquire a full scan to find the [M+H]+ ion corresponding to the product's calculated exact mass.
-
Tandem MS (MS/MS): Fragment the parent ion. A characteristic fragmentation pattern for acyl-CoA molecules involves the loss of the phosphopantetheine moiety. This confirms the presence of the CoA group and provides structural information. Analytical methods for similar lipids can be adapted for this purpose.[7][8]
-
Part 3: Expected Results and Troubleshooting
-
Yield: Typical yields for this type of enzymatic reaction are >90% conversion of the substrate. The final isolated yield after purification will depend on the efficiency of the HPLC collection.
-
Purity: Purity, as assessed by analytical HPLC at 260 nm, should be >95%.
-
Identity: The identity is confirmed if the measured m/z in the LC-MS analysis matches the theoretical mass of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive enzyme | Verify enzyme activity with a known control substrate. Purchase new enzyme stock. |
| Degraded NADH cofactor | Prepare fresh NADH solution immediately before use. | |
| Incorrect buffer pH | Calibrate pH meter and prepare fresh buffer. | |
| Multiple Peaks in HPLC | Incomplete reaction | Increase incubation time or enzyme concentration. |
| Substrate instability/degradation | Check purity of starting material. Minimize freeze-thaw cycles. | |
| Poor Peak Shape in HPLC | Sample overload | Inject a smaller volume of the reaction mixture. |
| Column degradation | Replace the HPLC column. |
Conclusion
This application note provides a comprehensive and reliable protocol for the . By utilizing the stereospecificity of 3-hydroxyacyl-CoA dehydrogenase, this method overcomes the significant challenges associated with traditional chemical synthesis, delivering a high-purity product suitable for demanding research applications in lipidomics and drug development. The self-validating workflow, incorporating purification and rigorous LC-MS/MS characterization, ensures the integrity and reliability of the final compound.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Quantitative Analysis of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Abstract: This technical guide provides a comprehensive framework for the handling, preparation, and quantitative analysis of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA, a C26 polyunsaturated 3-hydroxyacyl-coenzyme A intermediate.[1] Given its role in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), accurate measurement of this metabolite is crucial for research into lipid metabolism, neurodegenerative disorders like X-linked adrenoleukodystrophy, and other diseases involving peroxisomal dysfunction.[2][3][4] This document outlines the significant analytical challenges posed by this molecule—namely its inherent instability and low physiological abundance—and presents robust, field-proven protocols for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Significance & Analytical Challenges
This compound is a key intermediate in the metabolic breakdown of C26:6 polyunsaturated fatty acids, a process that occurs exclusively within peroxisomes.[2][5] Unlike mitochondria, peroxisomes are equipped with the specific enzymatic machinery required to shorten VLCFAs.[3][5] A defect in this pathway can lead to the accumulation of VLCFAs, a hallmark of severe metabolic diseases.[4] The analysis of this specific 3-hydroxyacyl-CoA intermediate provides a direct window into the flux and potential bottlenecks of this critical metabolic pathway.
Causality of Analytical Challenges:
-
Oxidative Instability: The hexacosahexaenoyl moiety contains six double bonds, making it exceptionally susceptible to non-enzymatic oxidation. This degradation is catalyzed by trace metals, oxygen, and elevated temperatures, leading to a loss of signal and the generation of interfering artifacts.[6][7]
-
Amphipathic Nature: As an acyl-CoA, the molecule possesses a highly polar coenzyme A head group and a long, nonpolar fatty acyl tail. This dual nature can lead to adsorptive losses on surfaces of common labware (e.g., polypropylene) and poor chromatographic peak shape if not properly managed.[8]
-
Low Endogenous Concentrations: Physiological levels of free acyl-CoAs are typically in the low picomole to femtomole range, demanding highly sensitive and specific analytical techniques like LC-MS/MS.[9]
Pathway Context: Peroxisomal β-Oxidation
The diagram below illustrates the formation of the target analyte from its parent very-long-chain fatty acid within the peroxisome. Its accumulation or depletion can signify the functional status of enzymes downstream in the pathway.
References
- 1. alfachemic.com [alfachemic.com]
- 2. mdpi.com [mdpi.com]
- 3. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA in Tissues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the sensitive and specific quantification of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA, a novel C26 polyunsaturated hydroxyacyl-CoA, in mammalian tissues. This very-long-chain fatty acyl-CoA is implicated in advanced lipid metabolism and may play a role in various physiological and pathological states. The protocol herein details a robust workflow encompassing tissue homogenization, a highly efficient solid-phase extraction (SPE) method for the enrichment of long-chain acyl-CoAs, and a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for accurate quantification.
Introduction: The Significance of Very-Long-Chain Hydroxy Acyl-CoAs
Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are integral components of cellular lipid metabolism.[1] The introduction of hydroxyl groups onto these long acyl chains generates a class of molecules with potentially unique biological activities, influencing membrane structure, cellular signaling, and inflammatory pathways. This compound is a C26 polyunsaturated hydroxyacyl-CoA utilized in advanced lipid metabolism, making its accurate quantification in tissues critical for understanding its role in health and disease.[2][3] This application note provides a detailed, field-proven methodology for the robust quantification of this analyte, addressing the inherent challenges of analyzing low-abundance, structurally complex lipids in intricate biological matrices.
Biochemical Pathway Context
The biosynthesis of very-long-chain polyunsaturated fatty acids begins with the elongation of shorter saturated and monounsaturated C16 and C18 fatty acids.[1] These elongation steps are carried out by fatty acid elongase (FAE) complexes located in the endoplasmic reticulum. The resulting VLC-acyl-CoAs can then undergo various modifications, including desaturation and hydroxylation, to produce a diverse array of lipid molecules. The pathway leading to the specific synthesis of this compound involves a series of desaturation and elongation steps, followed by a stereospecific hydroxylation at the C3 position.
Caption: Biosynthetic pathway of the target analyte.
Experimental Design & Rationale
The quantification of endogenous acyl-CoAs from complex tissue matrices presents several analytical challenges, including low abundance, potential for degradation, and ion suppression during mass spectrometric analysis. The experimental design detailed below is a multi-stage process engineered to mitigate these challenges and ensure data integrity.
Caption: Overall experimental workflow.
Detailed Protocols
Materials and Reagents
-
Analytical Standard: this compound (Commercially available[2][3])
-
Internal Standard (IS): Heptadecanoyl-CoA (Commercially available[4][5][6][7][8])
-
Solvents: Acetonitrile (LC-MS grade), 2-Propanol (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Potassium Phosphate (KH2PO4), Glacial Acetic Acid, Ammonium Formate
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel columns
Protocol 1: Tissue Homogenization and Extraction
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues, ensuring high recovery and stability of the analytes.[1][4][5]
-
Tissue Preparation: Weigh approximately 50-100 mg of frozen tissue and maintain on dry ice.
-
Homogenization: In a glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly on ice.
-
Solvent Addition: Add 1 mL of 2-propanol to the homogenate and briefly homogenize again.
-
Extraction: Transfer the homogenate to a glass tube. Add 2 mL of acetonitrile, vortex vigorously for 1 minute.
-
Internal Standard Spiking: Add a known amount of Heptadecanoyl-CoA internal standard solution to each sample.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for SPE cleanup.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This SPE protocol utilizes a 2-(2-pyridyl)ethyl functionalized silica gel to selectively retain and enrich acyl-CoA species, with documented high recoveries for a range of acyl-chain lengths.[1][5]
-
Column Conditioning: Condition the SPE column with 1 mL of a solution of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v).
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the conditioning solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of methanol/250 mM ammonium formate (4:1, v/v).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: UHPLC-MS/MS Analysis
The separation and detection of the target analyte and internal standard are achieved using a reverse-phase UHPLC system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| UHPLC Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Selected Reaction Monitoring (SRM) |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (3R)-hydroxyhexacosahexaenoyl-CoA | [Calculated Value] | [Predicted Value] | [To be optimized] |
| Heptadecanoyl-CoA (IS) | 1020.0 | 513.1 | [To be optimized] |
Note: The precursor ion for the target analyte is calculated based on its molecular formula (C47H74N7O18P3S) and molecular weight (1150.11 g/mol ).[3][9] The product ion is predicted based on the characteristic neutral loss of the CoA moiety (phosphopantetheine). Optimal collision energies should be determined empirically.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA), with special considerations for endogenous compounds.[7][10][11]
Validation Parameters:
-
Selectivity: Assessed by analyzing blank matrix from at least six different sources to ensure no significant interferences at the retention time of the analyte and IS.
-
Calibration Curve: A calibration curve should be prepared in a surrogate matrix (e.g., buffer or stripped plasma) and should demonstrate linearity over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.
-
Matrix Effect: Evaluated to ensure that the matrix does not cause ion suppression or enhancement.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage.
Data Presentation and Interpretation
The concentration of this compound in tissue samples is calculated using the ratio of the peak area of the analyte to the peak area of the internal standard, and interpolating from the calibration curve.
Example Data Table:
| Sample ID | Tissue Type | Analyte Peak Area | IS Peak Area | Calculated Concentration (pmol/g tissue) |
| Control 1 | Liver | 15,234 | 120,567 | 1.26 |
| Control 2 | Liver | 18,987 | 122,345 | 1.55 |
| Treated 1 | Liver | 45,678 | 119,876 | 3.81 |
| Treated 2 | Liver | 52,345 | 121,111 | 4.32 |
Conclusion
This application note provides a detailed and robust protocol for the quantification of this compound in tissue samples. The described workflow, from sample preparation to LC-MS/MS analysis and method validation, is designed to yield accurate and reproducible results, enabling researchers to further investigate the biological roles of this novel very-long-chain hydroxy acyl-CoA.
References
- 1. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinh.cas.cn [sinh.cas.cn]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Buy Heptadecanoyl-coa | 3546-17-6 [smolecule.com]
- 8. Heptadecanoyl Coenzyme A I CAS#: 3546-17-6 I intermediate in lipid metabolism I InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive, field-tested guide for the quantitative analysis of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA, a very-long-chain 3-hydroxy polyunsaturated fatty acyl-CoA. Given the inherent instability and complex nature of this analyte, this application note details a robust methodology encompassing sample preparation, high-resolution liquid chromatography, and sensitive tandem mass spectrometry detection. We will delve into the rationale behind critical protocol steps, from initial sample handling to final data acquisition, to ensure maximal recovery, stability, and analytical accuracy. This guide is intended for researchers in drug development and metabolic studies who require a reliable method for quantifying this and structurally similar lipid mediators.
Introduction and Scientific Background
This compound is a highly specific and complex lipid molecule. Its structure—a 26-carbon chain with six cis double bonds and a hydroxyl group at the third position—suggests it is a metabolic intermediate. Very-long-chain fatty acids (VLCFAs) and their CoA-thioesters are integral to numerous biological processes, including energy metabolism, membrane biosynthesis, and cellular signaling.[1] The presence of a 3-hydroxy modification points towards its involvement in fatty acid β-oxidation pathways.[2][3][4] Specifically, 3-hydroxyacyl-CoA species are key intermediates in the mitochondrial β-oxidation spiral.[2]
The analytical challenge posed by this molecule is significant. Long-chain acyl-CoAs are amphipathic, prone to adsorption, and chemically unstable.[5] The six double bonds make the fatty acyl chain highly susceptible to oxidation, a common pitfall in lipid analysis that can lead to significant analyte loss and artifact formation.[6][7] Therefore, the entire analytical workflow must be meticulously designed to mitigate these risks. This protocol leverages the specificity and sensitivity of tandem mass spectrometry, which is the gold standard for analyzing such low-abundance, complex lipids.[8][9]
Principle of the Method
The core of this method is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation: The analyte is first extracted from the biological matrix using a cold organic solvent mixture designed to precipitate proteins while efficiently solubilizing the amphipathic acyl-CoA.[10][11] All steps are performed at low temperatures and often under an inert atmosphere to prevent oxidative degradation.[5][6]
-
Liquid Chromatography (LC): A C18 reversed-phase column separates the target analyte from other matrix components based on hydrophobicity. A slightly basic mobile phase is often employed to ensure the phosphate groups of the CoA moiety are deprotonated, leading to better peak shape and retention.[5][10][12]
-
Tandem Mass Spectrometry (MS/MS): The analyte is ionized using electrospray ionization (ESI), typically in positive mode. The mass spectrometer is set to selectively monitor a specific precursor-to-product ion transition. For acyl-CoAs, a common strategy involves monitoring the neutral loss of a characteristic fragment of the CoA moiety or the formation of a specific fragment ion.[5][12][13][14] This highly selective detection method minimizes interferences from the complex biological matrix, enabling accurate quantification.
Experimental Workflow Overview
The following diagram illustrates the complete analytical workflow from sample collection to data acquisition.
Caption: High-level workflow for LC-MS/MS analysis of hydroxy-VLCFA-CoA.
Detailed Protocols and Methodologies
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Isopropanol, Water (all LC-MS grade or equivalent).
-
Reagents: Ammonium hydroxide, Formic acid, Potassium phosphate monobasic (KH₂PO₄).
-
Internal Standard (ISTD): A structurally similar, stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA) is highly recommended.
-
Equipment: High-speed refrigerated centrifuge, solvent evaporator (e.g., nitrogen stream evaporator), UPLC system, and a triple quadrupole or high-resolution mass spectrometer.
Protocol 1: Sample Preparation and Extraction
Causality Statement: The primary goals of this extraction protocol are to immediately quench enzymatic activity, maximize the recovery of the amphipathic analyte, and prevent its degradation. The use of pre-chilled solvents is crucial for inhibiting phospholipases and other enzymes.[5] The solvent composition is designed to disrupt cell membranes and precipitate proteins while keeping the acyl-CoA in solution.[10]
-
Preparation: Pre-chill all extraction solvents (e.g., Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v) and buffer (100 mM KH₂PO₄, pH 4.9) to -20°C and 4°C, respectively.
-
Homogenization: For a ~30-50 mg tissue sample, place it in a 2 mL tube suitable for homogenization. Add 0.5 mL of cold KH₂PO₄ buffer and 0.5 mL of the cold organic solvent mixture. Crucially, add the internal standard at this stage to account for analyte loss during subsequent steps.[10]
-
Disruption: Immediately homogenize the sample on ice until fully dispersed.
-
Extraction: Vortex the homogenate for 2 minutes, then sonicate for 3 minutes in an ice bath.
-
Phase Separation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[5][10]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. To maximize recovery, re-extract the pellet with an additional 1 mL of the organic solvent mixture, vortex, sonicate, and centrifuge again. Combine the supernatants.
-
Drying: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at room temperature. Avoid excessive heat, which can degrade the analyte.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable injection solvent (e.g., 50:50 Methanol:Water). Vortex thoroughly and centrifuge at high speed for 5 minutes to pellet any insoluble debris before transferring to an autosampler vial.
Protocol 2: LC-MS/MS Method
Causality Statement: The chromatographic method is designed to resolve the very-long-chain acyl-CoA from shorter, more abundant fatty acyl-CoAs and other endogenous lipids. Using a C18 column provides strong hydrophobic retention, while the basic mobile phase (ammonium hydroxide) improves peak shape for the phosphate-containing CoA moiety.[9][10][12] The MS/MS parameters are chosen based on the unique and predictable fragmentation of the CoA molecule, ensuring high selectivity.
4.3.1. Predicted Mass and Fragmentation
-
Analyte: this compound
-
Formula: C₄₇H₇₂N₇O₁₈P₃S
-
Monoisotopic Mass: 1163.3855 Da
-
Precursor Ion ([M+H]⁺): m/z 1164.4
-
Characteristic Fragments: Acyl-CoAs exhibit characteristic fragmentation patterns. In positive ESI mode, a neutral loss of 507 Da (corresponding to the adenosine 3'-phosphate 5'-diphosphate moiety) is common and highly specific.[5][12] Alternatively, precursor ion scans for fragments like m/z 428 (adenosine 3',5'-diphosphate) or product ion scans can be used for identification.[5]
4.3.2. LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18, e.g., Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Provides necessary hydrophobic retention for VLCFAs. |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | Basic pH improves peak shape for acidic phosphate groups.[10][12] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | Strong organic solvent for eluting hydrophobic analytes. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 45 °C | Reduces mobile phase viscosity and can improve peak shape. |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold 2 min, re-equilibrate | A focused gradient is needed to elute the highly retained VLCFA-CoA. |
4.3.3. MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs ionize efficiently in positive mode.[10][12] |
| Capillary Voltage | 3.0 - 3.5 kV | Optimized for stable spray and maximal ion generation. |
| Source Temp. | 120 - 150 °C | Standard temperature to aid desolvation without causing degradation. |
| Desolvation Temp. | 500 - 550 °C | High temperature needed to desolvate the high-flow, aqueous mobile phase. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification.[12] |
| MRM Transition | Q1: 1164.4 -> Q3: 657.4 (or other specific product ion) | This transition corresponds to [M+H]⁺ -> [Fatty Acyl-Pantetheine+H]⁺, a highly specific fragmentation. |
| Collision Energy | ~40-50 eV | Must be empirically optimized to maximize the product ion signal. |
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve using an authentic standard of the analyte, if available, or a closely related proxy. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrants. A linear regression with a weighting factor of 1/x is typically applied. The limit of quantification (LOQ) should be established based on signal-to-noise ratios (typically >10) and acceptable precision (%CV < 20%).
Method Validation and Trustworthiness
A self-validating protocol instills confidence in the generated data. Key parameters to assess during method development and validation include:
-
Selectivity: Ensure no interfering peaks are present at the retention time of the analyte in blank matrix samples.
-
Linearity: Assess the linear range of the assay using a calibration curve (e.g., 8 points). An R² value > 0.99 is desirable.
-
Precision & Accuracy: Evaluate intra-day and inter-day precision (%CV) and accuracy (%bias) by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Recovery: Extraction recovery should be assessed by comparing the signal from pre-spiked samples (spiked before extraction) to post-spiked samples (spiked after extraction).
-
Stability: The stability of the analyte in the matrix and in reconstituted extracts should be tested under various storage conditions (e.g., freeze-thaw cycles, autosampler stability). The high degree of unsaturation makes this analyte particularly prone to degradation.[6][15]
Coenzyme A Fragmentation Pathway
The fragmentation of the Coenzyme A molecule is a well-characterized process that forms the basis for selective MS/MS detection. The following diagram illustrates the key fragmentation point for the neutral loss of 507 Da.
Caption: Characteristic neutral loss fragmentation of an Acyl-CoA molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Short-Term Stability of Whole Blood Polyunsaturated Fatty Acid Content on Filter Paper During Storage at -28 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Introduction: Unveiling the Role of a Unique Very-Long-Chain Fatty Acyl-CoA Intermediate
(3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA is a C26 polyunsaturated 3-hydroxyacyl-coenzyme A, a fascinating and highly specific lipid intermediate.[1] Its structure suggests a critical role in the intricate pathways of very-long-chain fatty acid (VLCFA) metabolism. VLCFAs, defined as fatty acids with 22 or more carbons, are not merely elongated versions of their shorter counterparts; they have unique physiological functions, particularly in the formation of specialized lipids essential for skin barrier integrity, myelin maintenance, and retinal function.[2][3] The biosynthesis of these vital molecules occurs in the endoplasmic reticulum through a cyclic process of carbon chain elongation.[2][4][5] this compound emerges as a key intermediate in this elongation cycle, specifically after the reduction of a 3-ketoacyl-CoA precursor.
Given its position in this metabolic nexus, this molecule serves as an invaluable tool for researchers in lipidomics, biochemistry, and drug discovery. Its use in in vitro assays can facilitate the characterization of enzymes involved in VLCFA metabolism, the screening for potential inhibitors or activators of these pathways, and the elucidation of the biochemical consequences of genetic defects in fatty acid metabolism.[1] This guide provides detailed protocols for the application of this compound in key in vitro enzymatic assays.
Biochemical Context: A Central Intermediate in VLCFA Metabolism
The metabolism of VLCFAs is a spatially and functionally distinct process from that of shorter-chain fatty acids. While mitochondrial beta-oxidation is responsible for the degradation of most fatty acids, the breakdown of VLCFAs is initiated in peroxisomes.[3][6] Conversely, the synthesis of VLCFAs is carried out by a dedicated set of enzymes in the endoplasmic reticulum.[2][4]
The pathway for the elongation of polyunsaturated fatty acids, such as the precursor to our topic molecule, is a four-step cycle. This cycle begins with the condensation of a fatty acyl-CoA with malonyl-CoA, followed by a reduction, a dehydration, and a final reduction to yield a fatty acyl-CoA that is two carbons longer. This compound is the product of the first reductive step in the elongation of a C24 polyunsaturated fatty acyl-CoA.
Conversely, during peroxisomal beta-oxidation, a 3-hydroxyacyl-CoA intermediate is oxidized to a 3-ketoacyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase.[7][8][9] This positions our molecule of interest as a potential substrate for enzymes involved in both the anabolic and catabolic pathways of VLCFA metabolism.
Caption: Simplified pathways of VLCFA metabolism.
PART 1: In Vitro Assay Protocols
Protocol 1: Characterization of L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase (HADH) by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The topic molecule serves as the substrate for the dehydrogenase enzyme.
Rationale: This protocol allows for the kinetic characterization (e.g., Km and Vmax) of HADH with a specific, very-long-chain polyunsaturated substrate.[9][10] This is crucial for understanding the substrate specificity of different HADH isoforms and for screening potential modulators of VLCFA beta-oxidation.
Materials:
-
This compound (substrate)
-
Purified L-3-hydroxyacyl-CoA dehydrogenase (enzyme)
-
NAD+ (cofactor)
-
Triton X-100
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10% aqueous acetonitrile) to a concentration of 1-5 mM. Store at -70°C.[11]
-
On the day of the assay, prepare a working stock by diluting the main stock in 100 mM potassium phosphate buffer (pH 7.4) containing 0.1% Triton X-100 to aid in solubility.
-
-
Assay Setup:
-
Prepare a reaction mixture in each well/cuvette containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
1 mM NAD+
-
Varying concentrations of the substrate (e.g., 0-200 µM) to determine kinetic parameters.
-
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C).
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a pre-determined optimal amount of purified L-3-hydroxyacyl-CoA dehydrogenase to each well/cuvette.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. Ensure the initial reaction rate is linear.[12]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1).
-
Plot V0 against the substrate concentration.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation or using a linear transformation like the Lineweaver-Burk plot.[13][14]
-
| Parameter | Description | Typical Value Range |
| Substrate Concentration | Range to determine Km and Vmax | 0.1 x Km to 10 x Km |
| NAD+ Concentration | Should be saturating | 1-2 mM |
| Enzyme Concentration | Optimized for linear initial rates | Varies with enzyme purity and activity |
| Temperature | Physiological temperature | 37°C |
| pH | Optimal for enzyme activity | 7.4 |
Protocol 2: Measurement of Acyl-CoA Thioesterase (ACOT) Activity
This assay quantifies the activity of acyl-CoA thioesterases by measuring the release of free coenzyme A (CoA-SH) using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid); DTNB). DTNB reacts with the free thiol group of CoA-SH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Rationale: ACOTs play a regulatory role in lipid metabolism by controlling the intracellular pools of acyl-CoAs.[15][16] This assay allows for the investigation of the substrate specificity of different ACOT isoforms for this unique VLCFA-CoA and can be used to screen for compounds that modulate ACOT activity.
Materials:
-
This compound (substrate)
-
Purified Acyl-CoA Thioesterase (enzyme)
-
Ellman's reagent (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate as described in Protocol 1.
-
Prepare a 10 mM stock solution of DTNB in 50 mM Tris-HCl (pH 8.0).
-
-
Assay Setup:
-
In each well of a 96-well plate, prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
0.2 mM DTNB
-
Varying concentrations of the substrate (e.g., 0-100 µM).
-
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding the purified ACOT enzyme to each well.
-
Monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of TNB formation using its molar extinction coefficient (ε of TNB at 412 nm = 14,150 M-1cm-1).
-
Determine the specific activity of the enzyme (µmol/min/mg) and kinetic parameters (Km and Vmax) as described in Protocol 1.
-
Caption: General workflow for HADH and ACOT assays.
PART 2: Analytical Methods for Quantification
The accurate quantification of this compound in biological samples or in vitro reaction mixtures is paramount for robust data interpretation. Due to its low endogenous abundance and potential for instability, highly sensitive and specific analytical techniques are required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the targeted quantification of acyl-CoA species.[11][17] This technique offers unparalleled sensitivity and specificity, allowing for the differentiation of structurally similar molecules.
Sample Preparation:
-
Extraction:
-
For tissue samples, homogenize in a cold potassium phosphate buffer (pH 4.9) and a mixture of acetonitrile, isopropanol, and methanol.[17]
-
For in vitro reaction mixtures, the extraction can be simplified by protein precipitation with cold acetonitrile.
-
It is crucial to include an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA with a different chain length) at the beginning of the extraction process to account for variations in extraction efficiency and matrix effects.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
For complex biological matrices, an SPE cleanup step can be employed to remove interfering substances and concentrate the analyte.
-
LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C8 or C18 column is typically used for the separation of acyl-CoAs. A gradient elution with a mobile phase containing a volatile buffer (e.g., ammonium hydroxide) is often employed.[17]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective detection method minimizes interferences from the sample matrix.
| Technique | Strengths | Limitations |
| LC-MS/MS | High sensitivity and specificity; allows for multiplexed analysis of multiple acyl-CoAs. | Requires specialized and expensive instrumentation; potential for matrix effects that can affect quantification. |
| HPLC-UV | More accessible instrumentation. | Lower sensitivity and specificity compared to MS; co-eluting compounds can interfere with quantification. |
| Fluorescence-based Assays | Can be adapted for high-throughput screening; real-time measurements are possible.[18][19][20][21] | Often requires derivatization or the use of fluorescent analogs which may not perfectly mimic the behavior of the native molecule. |
Conclusion and Future Perspectives
This compound is a key intermediate in the metabolism of very-long-chain polyunsaturated fatty acids. The protocols and methods outlined in this guide provide a robust framework for researchers to investigate the enzymes that interact with this unique molecule. By employing these in vitro assays, scientists can gain deeper insights into the regulation of VLCFA metabolism, identify novel therapeutic targets for metabolic diseases, and further unravel the complex world of lipid biochemistry. Future studies could focus on the development of fluorescent probes based on the structure of this molecule to enable real-time imaging of its trafficking and metabolism within living cells.
References
- 1. alfachemic.com [alfachemic.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 5. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 6. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Hydroxyacyl CoA dehydrogenase, an enzyme important in fat metabolism in different cell types in the islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Khan Academy [khanacademy.org]
- 15. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent n-3 and n-6 Very Long Chain Polyunsaturated Fatty Acids: THREE-PHOTON IMAGING IN LIVING CELLS EXPRESSING LIVER FATTY ACID-BINDING PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: Handling and Storage of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Complex Acyl-CoA
(3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA is a long-chain fatty acyl-coenzyme A derivative of significant interest in metabolic research. Its structure, featuring a 26-carbon backbone with six double bonds (a polyunsaturated fatty acid, or PUFA) and a hydroxyl group, suggests a role as a key intermediate in complex lipid signaling pathways, potentially including the biosynthesis of specialized pro-resolving mediators (SPMs)[1].
The very features that make this molecule biologically potent also render it exceptionally unstable. The high degree of unsaturation makes it a prime target for oxidation, while the high-energy thioester bond that links the fatty acid to Coenzyme A is susceptible to hydrolysis[2][3]. Improper handling and storage can rapidly lead to degradation, yielding biologically inactive products and compromising experimental results.
This guide provides a comprehensive framework for the handling and storage of this labile molecule. By understanding the mechanisms of its degradation and implementing the rigorous protocols outlined below, researchers can ensure the integrity of their samples and the validity of their data.
Chemical Properties and Stability Profile
Understanding the molecule's structure is fundamental to its proper handling. The key points of vulnerability are:
-
Polyene System (six C=C double bonds): Highly susceptible to auto-oxidation, a free-radical chain reaction initiated by oxygen, light, and trace metals. This process is a major cause of PUFA degradation[3][4].
-
Thioester Bond (-S-CO-): An energy-rich bond that is more unstable than a typical oxygen ester[2][5]. It is prone to hydrolysis, particularly under non-neutral pH conditions, breaking the link between the fatty acid and the CoA moiety[6][7].
-
Hydroxyl Group (-OH): Can participate in side reactions and may influence the molecule's solubility and susceptibility to enzymatic degradation.
| Property | Value |
| Molecular Formula | C₄₇H₇₂N₇O₁₈P₃S |
| Molecular Weight | 1192.1 g/mol |
| Canonical SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C--INVALID-LINK--CC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OCC1OC(n2cnc3c(N)ncnc32)C(O)C1OP(=O)(O)O |
| Appearance | Varies (often supplied as a lyophilized powder or in solution) |
Core Principles for Ensuring Stability
The strategy for preserving this compound rests on three pillars: preventing oxidation, preventing hydrolysis, and minimizing thermal stress.
Preventing Oxidation
Lipid peroxidation is a destructive chain reaction that fragments the acyl chain. Mitigation requires a multi-faceted approach[1].
-
Inert Atmosphere: Oxygen is the primary driver of oxidation. All handling steps, including dissolution and aliquoting, must be performed under a dry, inert atmosphere such as high-purity argon or nitrogen[8][9].
-
Antioxidants: The inclusion of antioxidants can terminate the free-radical chain reaction. Butylated hydroxytoluene (BHT) or a form of Vitamin E like α-tocopherol are commonly used. However, their effectiveness can vary, and some antioxidants may be more effective at preventing the formation of secondary versus primary oxidation products[10]. A combination of natural antioxidants may also enhance stability[11].
-
Light Protection: Store all solutions in amber vials or wrap containers in foil to prevent photo-oxidation.
-
Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidation. If buffers are used, the inclusion of a chelating agent like EDTA can be beneficial.
Figure 1. Simplified workflow of lipid peroxidation and antioxidant intervention.
Preventing Hydrolysis
The thioester bond is relatively stable at a slightly acidic to neutral pH but can be rapidly cleaved under basic or strongly acidic conditions[6][7].
-
pH Control: When preparing aqueous solutions or buffers, maintain a pH between 4.0 and 7.0. Slightly acidic conditions (pH 4.5-5.5) are often optimal for long-chain acyl-CoA stability[12]. Use high-quality buffers such as potassium phosphate.
-
Solvent Choice: For stock solutions, use high-purity, anhydrous organic solvents like ethanol, methanol, or acetonitrile. Ensure solvents are stored over molecular sieves to minimize water content.
-
Minimize Aqueous Exposure: Phospholipids and related compounds should not be stored for extended periods in aqueous suspensions, as this promotes hydrolysis[13]. Prepare aqueous working solutions fresh daily from an organic stock.
Minimizing Thermal Stress
Lower temperatures slow the rates of all chemical degradation reactions.
-
Long-Term Storage: For maximum stability, store the compound as a lyophilized powder or a solution in an anhydrous organic solvent at -80°C[13].
-
Short-Term Storage: Working solutions in organic solvents can be stored at -20°C for short periods (days to weeks).
-
Avoid Freeze-Thaw Cycles: Repeated temperature fluctuations can damage the molecule. Aliquot stock solutions into single-use volumes to avoid the need to thaw the entire stock for each experiment.
Detailed Protocols
Protocol: Receiving and Aliquoting Stock Solutions
This protocol assumes the compound is received as a lyophilized solid.
-
Preparation: Before opening the vial, allow it to equilibrate to room temperature for at least 20-30 minutes inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid. Prepare an inert gas line (argon or nitrogen) and all necessary glassware. Glassware should be oven-dried overnight to remove adsorbed moisture[8][14].
-
Inert Environment: Place the vial, solvent, and aliquoting tubes inside a glove box or use a Schlenk line to maintain a positive pressure of inert gas[14].
-
Reconstitution: Using a gas-tight syringe, add a pre-calculated volume of anhydrous ethanol or methanol (pre-sparged with argon) to the vial to create a concentrated stock solution (e.g., 1-5 mg/mL). If desired, the solvent can contain an antioxidant like BHT (e.g., 50 µM).
-
Dissolution: Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking or sonication, which can introduce energy and promote degradation.
-
Aliquoting: Immediately dispense the stock solution into single-use, amber glass vials with Teflon-lined caps.
-
Purging and Sealing: Before sealing each aliquot, flush the headspace of the vial with inert gas.
-
Storage: Immediately place the aliquots in a labeled box and store them in a -80°C freezer.
Protocol: Preparation of Working Solutions
-
Thawing: Remove a single aliquot of the -80°C organic stock solution. Thaw it quickly in a water bath at room temperature and then immediately place it on ice.
-
Dilution: Under an inert atmosphere if possible, use a pre-chilled, gas-tight syringe to withdraw the required volume. Dilute it into the appropriate ice-cold experimental buffer (pH 4.5-6.5) or solvent.
-
Immediate Use: Use the freshly prepared aqueous working solution as soon as possible, ideally within a few hours. Do not store aqueous solutions. Discard any unused portion.
Protocol: Stability Assessment by LC-MS/MS
Regularly verifying the integrity of the compound is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing long-chain acyl-CoAs due to its sensitivity and specificity[12][15].
-
Sample Preparation: At designated time points (e.g., T=0, 1 week, 1 month), thaw a stored aliquot as described in Protocol 4.2. Dilute a small amount into a suitable solvent for LC-MS analysis (e.g., 50% methanol/50% ammonium acetate buffer)[15].
-
LC Separation: Use a C18 reversed-phase column with a gradient elution, typically using mobile phases containing a weak base like ammonium hydroxide or a weak acid to ensure proper ionization and peak shape[12].
-
MS/MS Detection: Analyze in positive ion electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) for quantification. The precursor ion will be the protonated molecule [M+H]⁺, and a key fragment ion results from the neutral loss of the CoA pantetheine phosphate portion (507 Da)[15].
-
Data Analysis: Compare the peak area of the parent compound over time. The appearance of new peaks may indicate degradation products (e.g., the free fatty acid or oxidized species).
Figure 2. Workflow for assessing the stability of acyl-CoA via LC-MS/MS.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity | Degradation via oxidation or hydrolysis. | Review handling procedures. Ensure strict adherence to inert atmosphere, temperature, and pH protocols. Test a fresh vial. |
| Multiple peaks in LC-MS | Sample degradation; contamination. | Analyze a freshly opened vial to confirm. Check solvent purity and buffer preparation. |
| Poor solubility in aqueous buffer | High concentration; improper pH. | Decrease final concentration. Ensure buffer pH is appropriate. A small amount of organic co-solvent may be necessary, but check for compatibility with the assay. |
| Inconsistent results | Repeated freeze-thaw cycles; improper aliquoting. | Use single-use aliquots exclusively. Ensure aliquots are of a consistent and appropriate volume for one experiment. |
Safety Precautions
Standard laboratory safety practices should be followed at all times. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific compound and all reagents used for detailed safety information.
References
- 1. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioesters, common in biochemistry, are more unstable (energy-rich) than .. [askfilo.com]
- 3. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avantiresearch.com [avantiresearch.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA in Solution
Welcome to the technical support center for (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly unsaturated, long-chain acyl-CoA. Given its complex structure—a 26-carbon chain with six double bonds, a hydroxyl group, and a labile thioester linkage—this molecule requires careful handling to ensure its stability and the integrity of your experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to address the common challenges you may encounter.
The core instability of this molecule stems from two primary chemical vulnerabilities: the polyunsaturated fatty acyl chain and the thioester bond with Coenzyme A. The six cis double bonds make the molecule a prime target for rapid oxidation, while the thioester bond is susceptible to both chemical and enzymatic hydrolysis. Understanding and mitigating these degradation pathways is critical for success.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues during your experiments.
Sample Integrity & Storage
Question 1: I've just received my lyophilized this compound. How should I store it for maximum stability?
Answer: Proper initial storage is the first line of defense against degradation. Lyophilized powder is significantly more stable than the molecule in solution.
-
Short-Term Storage (up to 1 month): Store the sealed vial at -20°C, protected from light and moisture.
-
Long-Term Storage (>1 month): For optimal stability, store the lyophilized powder at -80°C. The vial should be placed in a desiccator or a sealed container with desiccant to prevent moisture accumulation, which can accelerate hydrolysis of the thioester bond even at low temperatures.
Question 2: I'm seeing unexpected peaks in my LC-MS analysis of a freshly reconstituted sample. What could be the cause?
Answer: The appearance of unexpected peaks, even in a freshly prepared solution, often points to degradation during reconstitution. This compound is exceptionally sensitive once in solution.
-
Oxidation: The primary culprits are likely oxidation products. The six double bonds are highly susceptible to attack by atmospheric oxygen. This can lead to a complex mixture of hydroperoxides, aldehydes, and other truncated species.[1][2]
-
Hydrolysis: The thioester bond can hydrolyze to yield the free fatty acid and Coenzyme A. This is accelerated by inappropriate pH.
-
Disulfide Formation: The free thiol on Coenzyme A (from any hydrolyzed product) can oxidize to form a CoA disulfide.
To troubleshoot, verify your reconstitution protocol against the recommended procedure below. Ensure you are using deoxygenated solvents and working quickly on ice.
Question 3: My enzymatic assay results are inconsistent. Could the stability of the acyl-CoA be the problem?
Answer: Absolutely. Inconsistent results are a classic symptom of substrate degradation. Both oxidation and hydrolysis can significantly impact enzyme kinetics.
-
Oxidized Substrate: Oxidized forms of the acyl chain may act as inhibitors or may not be recognized by the enzyme's active site, leading to lower-than-expected reaction rates.
-
Hydrolyzed Substrate: If a significant portion of your stock has hydrolyzed, the actual concentration of the active acyl-CoA is lower than calculated, leading to inaccurate kinetic measurements. The hydrolysis product, the free fatty acid, could also potentially inhibit the enzyme.
It is crucial to verify the integrity of your acyl-CoA stock solution before each experiment, especially for sensitive applications like enzyme kinetics. A quick analytical run (e.g., LC-MS) to confirm the purity of the stock is highly recommended.
Handling & Experimental Conditions
Question 4: What is the optimal pH for working with this molecule in an aqueous buffer?
Answer: The thioester bond of acyl-CoAs is most stable in a slightly acidic environment. For maximal stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended. Alkaline conditions (pH > 7.0) significantly promote chemical hydrolysis of the thioester bond. While more stable than in alkaline conditions, strongly acidic environments (pH < 4.0) can also lead to hydrolysis.
Question 5: I need to work with this molecule for several hours at room temperature. What precautions should I take?
Answer: Prolonged exposure to room temperature is strongly discouraged. If unavoidable, the following precautions are critical:
-
Use an Antioxidant: Supplement your buffer with a compatible antioxidant to scavenge free radicals and inhibit lipid peroxidation. Common choices include butylated hydroxytoluene (BHT) or α-tocopherol.
-
Deoxygenate Buffers: Thoroughly degas all buffers by sparging with an inert gas like argon or nitrogen before use.
-
Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of oxygen in the headspace.
-
Protect from Light: Work in a low-light environment or use amber vials, as light can catalyze oxidation.
A stability test under your specific experimental conditions is advisable. Analyze aliquots of your solution over time to quantify the rate of degradation.
Core Protocols & Methodologies
Protocol 1: Reconstitution of Lyophilized Acyl-CoA
This protocol is designed to minimize degradation during the critical first step of bringing the molecule into solution.
Materials:
-
Lyophilized this compound
-
High-purity methanol or a 50:50 mixture of methanol and 50 mM ammonium acetate (pH adjusted to ~6.5)
-
Inert gas (Argon or Nitrogen)
-
Ice bucket
-
Gas-tight syringe
Procedure:
-
Equilibrate: Allow the sealed vial of lyophilized powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Prepare Solvent: While the vial equilibrates, deoxygenate your chosen solvent by sparging with argon or nitrogen for at least 15 minutes. Keep the solvent on ice.
-
Reconstitute: Working quickly, open the vial and add the desired volume of the cold, deoxygenated solvent using a pre-chilled syringe.
-
Mix Gently: Cap the vial and gently vortex or swirl on ice until the powder is fully dissolved. Avoid vigorous shaking, which can introduce oxygen.
-
Inert Gas Overlay: Immediately flush the headspace of the vial with argon or nitrogen before sealing.
-
Store: Use the solution immediately. For short-term storage between uses (no more than a few hours), keep the vial tightly sealed on ice. For storage longer than a day, it is recommended to make single-use aliquots, flush with inert gas, and freeze at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Workflow for Assessing Sample Integrity by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for assessing the purity and concentration of acyl-CoAs.[3][4]
Workflow Steps:
-
Sample Preparation: Dilute a small aliquot of your acyl-CoA stock solution in a cold, slightly acidic mobile phase-compatible buffer (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Chromatography:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution, for example, from a high aqueous phase (e.g., water with 0.1% formic acid) to a high organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Ion-Pairing: For better retention of the polar CoA head group, an ion-pairing agent like dimethylbutylamine (DMBA) can be added to the mobile phase.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization in positive ion mode (ESI+), which is generally more sensitive for acyl-CoAs.
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Parent Ion: The protonated molecular ion [M+H]⁺ of this compound.
-
Fragment Ions: Monitor for characteristic fragment ions. A common transition for acyl-CoAs involves the neutral loss of the phosphopantetheine portion.
-
-
Data Interpretation:
-
Expected Peak: A sharp, symmetrical peak at the expected retention time corresponding to the intact molecule.
-
Signs of Degradation:
-
Hydrolysis: A peak corresponding to the free fatty acid.
-
Oxidation: A series of earlier-eluting, broader peaks corresponding to various oxidized species (e.g., hydroperoxides, aldehydes). These will have mass-to-charge ratios indicating the addition of one or more oxygen atoms.
-
Data & Visualization
Table 1: Key Stability Factors and Recommendations
| Parameter | Risk Factor | Recommended Condition | Rationale |
| pH | Alkaline (>7.0) or strongly acidic (<4.0) | pH 4.0 - 6.8 | Minimizes the rate of chemical hydrolysis of the thioester bond.[5] |
| Temperature | Elevated temperatures (>4°C) | -80°C (long-term), On Ice (working) | Drastically slows down both hydrolysis and oxidation reaction rates. |
| Oxygen | Atmospheric exposure | Use deoxygenated solvents; overlay with inert gas (Ar, N₂) | The six double bonds are highly susceptible to oxidation, leading to chain cleavage and artifact formation.[2] |
| Light | UV or ambient light exposure | Use amber vials; work in low light | Light can catalyze the formation of free radicals, initiating the oxidation cascade. |
| Enzymes | Contamination with thioesterases | Work with purified systems; use thioesterase inhibitors if necessary | Thioesterases, common in biological samples, will rapidly hydrolyze the acyl-CoA.[6][7] |
| Freeze-Thaw Cycles | Repeated cycles | Aliquot into single-use volumes | Each cycle can introduce moisture and oxygen, leading to progressive degradation. |
Diagram 1: Primary Degradation Pathways
This diagram illustrates the two main chemical threats to the stability of this compound in solution.
Caption: Key degradation routes for this compound.
Diagram 2: Recommended Handling Workflow
This workflow provides a visual guide to the best practices for handling the compound from storage to experimental use.
Caption: Step-by-step workflow for maintaining compound integrity.
References
- 1. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Extraction of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Welcome to the technical support guide for the handling and extraction of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA. This very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is a structurally complex and chemically labile molecule. Its six double bonds and reactive thioester linkage make it highly susceptible to degradation during routine experimental procedures. This guide provides in-depth, field-tested insights and protocols to help you minimize degradation, troubleshoot common issues, and ensure the integrity of your analytical results.
Understanding the Molecule's Vulnerabilities
The intricate structure of this compound presents three primary pathways for degradation during extraction from biological matrices. Understanding these vulnerabilities is the first step toward preventing them.
-
Oxidative Degradation: The hexacosahexaenoyl chain contains six carbon-carbon double bonds, making it a prime target for oxidation.[1] This process, often initiated by reactive oxygen species (ROS) or catalyzed by metal ions, can lead to the formation of hydroperoxides, aldehydes, and other secondary oxidation products, compromising sample integrity.[2]
-
Enzymatic Hydrolysis: Biological samples are rich in Acyl-CoA Thioesterases (ACOTs), a family of enzymes that specifically catalyze the hydrolysis of the thioester bond.[3][4][5] This enzymatic action cleaves the molecule into coenzyme A (CoASH) and the corresponding free fatty acid, leading to a direct loss of the target analyte.[6][7] ACOTs are present in nearly all cellular compartments, including the cytosol, mitochondria, and peroxisomes, making them a significant threat during sample homogenization.[4][5]
-
Chemical Hydrolysis (pH Sensitivity): The thioester bond is inherently reactive and susceptible to chemical hydrolysis, a process highly dependent on pH. The bond is most stable in a slightly acidic environment (pH 4.0-6.8).[8] In alkaline conditions (pH > 7.0), the rate of hydrolysis increases significantly, while strongly acidic conditions (pH < 4.0) can also promote degradation.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps after collecting my biological sample? A: Speed and temperature are paramount. Immediately flash-freeze your sample in liquid nitrogen.[10][11] This action is crucial to halt all enzymatic activity.[12] If immediate extraction is not possible, store the flash-frozen sample at -80°C. Avoid slow freezing or repeated freeze-thaw cycles at all costs.
Q2: My final yield is consistently low. What is the most likely cause? A: Low yield is often a result of a combination of enzymatic and chemical hydrolysis. The primary culprits are active thioesterase enzymes during homogenization and suboptimal pH in your extraction buffers.[8] Ensure your homogenization buffer is ice-cold and acidified to a pH between 4.5 and 5.0 to inhibit enzyme activity and stabilize the thioester bond.[13]
Q3: I'm seeing multiple unexpected peaks in my LC-MS chromatogram. What could they be? A: These are likely degradation products. Early-eluting peaks could be the free fatty acid and CoASH resulting from hydrolysis. A broad spread of other peaks may correspond to various oxidation products (hydroperoxides, ketones, aldehydes) formed from the polyunsaturated acyl chain.[2] The presence of these peaks is a strong indicator that your sample handling and extraction protocol needs optimization, specifically with the addition of antioxidants.
Q4: Can I use a standard Folch or Bligh-Dyer extraction method? A: While these methods are excellent for general lipid extraction, they are often insufficient for highly labile molecules like VLC-PUFA-CoAs.[14][15] A standard protocol must be modified to include:
-
Acidification: To inhibit thioesterases and prevent chemical hydrolysis.[13]
-
Antioxidants: Such as butylated hydroxytoluene (BHT) to prevent lipid peroxidation.[2]
-
Strict Temperature Control: All steps must be performed on ice.[8]
Q5: How should I store the final lipid extract? A: Store the dried extract as a pellet under an inert atmosphere (argon or nitrogen) at -80°C for long-term stability.[8][12] For short-term storage or analysis, reconstitute in a slightly acidic organic solvent like methanol and keep on ice or in a cooled autosampler. Avoid storage in purely aqueous solutions where hydrolysis is more likely.[16][17]
Troubleshooting Guide
This table outlines common problems, their probable causes, and recommended solutions to maintain the integrity of your this compound samples.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Peak | 1. Enzymatic Degradation: Thioesterase activity during sample processing was not quenched.[3][4] | • Immediately flash-freeze samples in liquid nitrogen post-collection.[10] • Homogenize tissue directly in ice-cold, acidified (pH 4.9) buffer.[13] |
| 2. Chemical Hydrolysis: Extraction or storage buffers were at a neutral or alkaline pH.[8] | • Ensure all aqueous solutions and buffers are maintained within a pH range of 4.0-6.8.[8] | |
| High Variability Between Replicates | 1. Inconsistent Homogenization: Variable enzyme inactivation between samples. | • Use a standardized homogenization protocol (e.g., fixed time and power setting). Keep the sample tube submerged in an ice bath throughout. |
| 2. Ambient Oxidation: Samples were exposed to air for varying lengths of time. | • Work quickly. Overlay organic solvents with argon or nitrogen gas to displace oxygen, especially during evaporation steps.[12] | |
| Appearance of New, Unidentified Peaks | 1. Oxidation: The polyunsaturated chain has been oxidized.[1] | • Add an antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvent at a final concentration of 0.01% (w/v).[2] • Use amber glass vials to protect from light.[12] |
| 2. Hydrolysis Products: Peaks correspond to the free fatty acid and/or CoASH. | • Re-evaluate the pH of all solutions and the speed of the extraction process. Refer to solutions for "Low or No Analyte Peak". | |
| Poor Phase Separation (Folch/Bligh-Dyer) | 1. Incorrect Solvent Ratios: Sample water content was not accounted for.[11] | • For wet tissues, adjust the initial solvent volumes to maintain the correct final ratio of chloroform:methanol:water (typically 8:4:3). |
| 2. Insufficient Centrifugation: Emulsion layer persists. | • Increase centrifugation speed or duration. Ensure centrifugation is performed at a low temperature (4°C). |
Optimized Extraction Protocol for VLC-PUFA-CoAs
This protocol is a modified solid-phase extraction (SPE) procedure designed to maximize recovery and minimize degradation of this compound from tissue samples.
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9. Prepare fresh and keep on ice.
-
Extraction Solvent: Acetonitrile (ACN) with 0.01% BHT.
-
SPE Wash Buffer: 2-Propanol.
-
SPE Elution Buffer: 2-Propanol.
-
LC-MS Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.
-
LC-MS Mobile Phase B: Acetonitrile with 600 mM Glacial Acetic Acid.
-
Oligonucleotide Purification Cartridges (or similar SPE cartridges that retain CoA).
Procedure:
-
Sample Preparation: Weigh 50-100 mg of flash-frozen tissue. Perform all subsequent steps on ice.
-
Homogenization:
-
Add the frozen tissue to a glass homogenizer containing 1 mL of ice-cold Homogenization Buffer.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 1 mL of 2-propanol and homogenize again for 30 seconds.[13]
-
-
Extraction:
-
Transfer the homogenate to a glass tube. Add 2 mL of Extraction Solvent (ACN with BHT).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the protein and debris.
-
-
Solid-Phase Extraction (SPE):
-
Carefully transfer the supernatant to a clean tube.
-
Condition an oligonucleotide purification cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge. The acyl-CoAs will bind to the stationary phase.
-
Wash the cartridge with 2 mL of 2-propanol to remove unbound contaminants.
-
Elute the acyl-CoAs with 1 mL of 2-propanol into a clean collection tube.[13]
-
-
Solvent Evaporation:
-
Dry the eluent under a gentle stream of nitrogen gas. Do not heat the sample.
-
The resulting pellet contains the purified acyl-CoAs.
-
-
Storage and Analysis:
-
For immediate analysis, reconstitute the pellet in 100 µL of methanol or an appropriate starting mobile phase.
-
For long-term storage, flush the tube with argon, seal tightly, and store at -80°C.[18]
-
Analyze using reverse-phase LC-MS with the specified mobile phases for optimal separation of polyunsaturated species.[13]
-
References
- 1. gfi.org [gfi.org]
- 2. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 9. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. vliz.be [vliz.be]
- 12. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA Enzymatic Assays
Introduction: Welcome to the technical support center for enzymatic assays involving (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA. This very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is a specialized substrate, likely an intermediate in peroxisomal β-oxidation.[1][2][3] Working with such molecules presents unique challenges, including substrate stability, solubility, and potential for non-enzymatic side reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, ensuring reliable and reproducible experimental outcomes. It provides field-proven insights into causality, self-validating protocols, and authoritative references.
Section 1: Frequently Asked Questions (FAQs)
Q1: My enzyme activity is extremely low or zero. What's the first thing I should check? A1: The most common culprits are substrate integrity and availability. Very-long-chain acyl-CoAs are prone to forming micelles at concentrations above their Critical Micelle Concentration (CMC), which can significantly reduce the concentration of monomeric substrate available to the enzyme.[4][5] Additionally, the thioester bond is labile. Verify that your substrate has not hydrolyzed during storage or setup.
Q2: My blank (no-enzyme control) shows a high background signal. Why is this happening? A2: This typically points to non-enzymatic hydrolysis of the thioester bond in your acyl-CoA substrate.[6] This process is accelerated at alkaline pH (pH > 7.0) and can be significant even under neutral conditions, especially with prolonged incubation.[6] The presence of contaminants in your buffer or substrate stock can also contribute.
Q3: My results are not reproducible from day to day. What are the likely sources of variability? A3: Inconsistent substrate preparation is a primary cause. Because of their amphipathic nature, solutions of long-chain acyl-CoAs can be heterogeneous if not prepared carefully, leading to variations in the effective substrate concentration. Other factors include repeated freeze-thaw cycles of enzyme or substrate stocks, temperature fluctuations during the assay, and degradation of the substrate over the course of an experiment.[7]
Q4: How should I prepare and store my (3R...)-hydroxyhexacosahexaenoyl-CoA stock solution? A4: For long-term stability, store the substrate as a dry pellet at -80°C.[6] For stock solutions, dissolve in a slightly acidic buffer (pH 4.0-6.0) to minimize thioester hydrolysis and store in small, single-use aliquots at -80°C to avoid freeze-thaw cycles.[6] Some protocols suggest methanol can improve stability for short-term storage compared to purely aqueous solutions.[6]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving common experimental problems. Each potential cause is linked to a logical solution and a validation step.
Problem: Low or No Enzyme Activity
| Potential Cause | Explanation & Solution | Validation Step |
| Substrate Aggregation / Micelle Formation | Very-long-chain acyl-CoAs have low CMCs (often in the µM range).[4][8] Above the CMC, the substrate forms micelles, and most enzymes act on the monomeric form. The effective substrate concentration may be far lower than the total concentration. Solution: Include a non-ionic detergent (e.g., Triton X-100) at a concentration below its own CMC to help solubilize the substrate.[9][10] Alternatively, perform the assay at a substrate concentration well below the expected CMC. | Run a substrate concentration curve. If activity plateaus or decreases sharply at higher concentrations, micelle formation is the likely cause. Test a range of detergent concentrations to find the optimal level that enhances activity without denaturing the enzyme.[10] |
| Substrate Degradation (Hydrolysis/Oxidation) | The thioester bond is chemically labile, and the polyunsaturated acyl chain is susceptible to oxidation.[6][11] Solution: Prepare substrate stocks fresh from a -80°C dry pellet. Use degassed, slightly acidic buffers (pH ~6.0-6.8) and keep all reagents on ice until the reaction is initiated.[6] Consider adding a small amount of a reducing agent like DTT if oxidation is suspected. | Analyze your substrate stock via LC-MS to confirm its integrity and purity. Compare the activity using a freshly prepared stock versus an older, stored stock. |
| Enzyme Inactivity | The enzyme may have been improperly stored, subjected to multiple freeze-thaw cycles, or denatured. Solution: Aliquot your enzyme upon receipt and store at the recommended temperature (-80°C is common). Avoid repeated freeze-thaw cycles. Ensure all buffer components (pH, ionic strength) are compatible with enzyme stability. | Test your enzyme with a known, reliable, and more stable substrate (e.g., a medium-chain 3-hydroxyacyl-CoA) to confirm its catalytic competence. |
| Missing or Incorrect Cofactor | The enzyme is likely a 3-hydroxyacyl-CoA dehydrogenase, which requires NAD⁺ as a cofactor for the oxidative reaction.[12] Solution: Ensure NAD⁺ is present at a saturating concentration (typically 0.5-2 mM). Verify the purity and stability of your NAD⁺ stock. | Run the assay with and without NAD⁺. The reaction should be completely dependent on its presence. Titrate NAD⁺ to ensure the concentration used is not rate-limiting. |
Problem: High Background Signal / High Blanks
| Potential Cause | Explanation & Solution | Validation Step |
| Non-Enzymatic Thioester Hydrolysis | The thioester bond of acyl-CoAs can hydrolyze spontaneously in aqueous solution, releasing free Coenzyme A. If your detection method measures the thiol group, this will create a background signal. This is exacerbated by higher pH and temperature.[6] Solution: Run your assay at the lowest pH compatible with enzyme activity (ideally pH < 7.5). Prepare reaction mixtures on ice and initiate the reaction by adding the enzyme last, immediately before measurement. | Monitor the signal of a "no-enzyme" blank over the same time course as your enzymatic reaction. A steady increase in signal confirms non-enzymatic hydrolysis. Compare the rate of hydrolysis at different pH values (e.g., 6.8, 7.4, 8.0). |
| Contaminated Reagents | Buffers, cofactor solutions, or the substrate itself may be contaminated with reducing agents or other interfering substances. Solution: Use high-purity reagents (e.g., molecular biology grade). Prepare all solutions with high-quality deionized water. Filter-sterilize buffers if microbial contamination is a concern. | Systematically omit each component from the "no-enzyme" blank reaction to identify the source of the high background. |
| Substrate Reactivity | Some acyl-CoA species can participate in non-enzymatic protein acylation, which could potentially interfere with certain detection methods.[13][14] Solution: While less common for spectrophotometric assays, this can be an issue in complex systems. Ensure your detection method is specific for the enzymatic reaction product (e.g., NADH). | If using a coupled assay, ensure the coupling enzymes do not react directly with your substrate in the absence of the primary enzyme. |
Problem: Poor Reproducibility / Inconsistent Results
| Potential Cause | Explanation & Solution | Validation Step |
| Inconsistent Substrate Preparation | Due to the amphipathic nature of the substrate, improper vortexing or sonication can lead to heterogeneous solutions (partially dissolved, micelles, etc.). Solution: Develop a standardized and rigorous protocol for solubilizing the substrate. This may involve gentle warming, brief sonication in a water bath, and thorough vortexing. Always prepare a master mix of the substrate solution for a set of experiments. | Measure the absorbance of your substrate solution at 260 nm (for the adenine part of CoA) before each experiment to ensure the concentration is consistent. Note that this does not confirm the integrity of the thioester bond. |
| Pipetting Errors | Viscous solutions containing detergents or high concentrations of substrate can be difficult to pipette accurately. Solution: Use calibrated positive displacement pipettes or reverse pipetting techniques for viscous liquids. Prepare a master reaction mix whenever possible to minimize pipetting steps and errors.[7] | Perform a simple pipetting test by weighing aliquots of your most viscous solution to check the accuracy and precision of your technique. |
| Temperature Fluctuations | Enzyme activity is highly sensitive to temperature. Inconsistent pre-incubation times or temperature variations in the plate reader can cause variability. Solution: Ensure all reaction components are properly equilibrated to the assay temperature before initiating the reaction. Use a thermostatted spectrophotometer or plate reader.[15] | Monitor the temperature inside your instrument. Run a positive control reaction on different days to assess the overall variability of the assay system. |
Section 3: Best Practices & Protocol Design
Substrate Handling and Preparation
-
Storage: Store the lyophilized powder at -80°C under an inert atmosphere (e.g., argon) if possible.
-
Solubilization: To make a stock solution, first allow the vial to warm to room temperature before opening to prevent condensation. Dissolve in a slightly acidic buffer (e.g., 10 mM HEPES, pH 6.8).
-
Concentration Check: Confirm the concentration of your stock solution by measuring its absorbance at 260 nm (Molar extinction coefficient for acyl-CoAs is ~16,400 M⁻¹cm⁻¹).
-
Aliquoting: Immediately divide the stock solution into single-use aliquots, flash-freeze in liquid nitrogen, and store at -80°C. Discard any unused portion of a thawed aliquot.
Generic Spectrophotometric Assay Protocol (Dehydrogenase Activity)
This protocol is designed to measure the activity of a 3-hydroxyacyl-CoA dehydrogenase by monitoring the production of NADH, which absorbs light at 340 nm.[12][16][17]
Principle: (3R)-hydroxyhexacosahexaenoyl-CoA + NAD⁺ ---(Enzyme)---> 3-ketohexacosahexaenoyl-CoA + NADH + H⁺
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate or Tris-HCl, pH 7.3, at 37°C.
-
NAD⁺ Stock: 50 mM solution in deionized water.
-
Substrate Stock: 1 mM (3R...)-hydroxyhexacosahexaenoyl-CoA in 10 mM HEPES, pH 6.8.
-
Enzyme: Purified enzyme diluted in Assay Buffer containing 1 mg/mL BSA to prevent non-specific adsorption.
Procedure:
-
Prepare a reaction master mix in a microcuvette or 96-well plate. For a 200 µL final volume:
-
Assay Buffer: 170 µL
-
NAD⁺ Stock (50 mM): 4 µL (Final concentration: 1 mM)
-
Substrate Stock (1 mM): 10 µL (Final concentration: 50 µM - adjust as needed based on Kₘ and CMC)
-
-
Mix gently and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.[15]
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Run parallel controls:
-
Blank 1 (No Enzyme): Replace enzyme with dilution buffer to measure non-enzymatic substrate degradation.
-
Blank 2 (No Substrate): Replace substrate with solubilization buffer to measure any enzyme-dependent, substrate-independent activity.
-
Data Analysis:
-
Subtract the rate of the appropriate blank from the rate of the enzymatic reaction (ΔAbs₃₄₀/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔAbs₃₄₀/min) / (ε_NADH * path length) * (Total Volume / Enzyme Volume)
-
Where ε_NADH (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹.
-
Path length is typically 1 cm for a standard cuvette.
-
Section 4: Visual Guides
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common enzymatic assay issues.
Biochemical Context: Peroxisomal β-Oxidation
References
- 1. mdpi.com [mdpi.com]
- 2. Beta Oxidation of Very Long Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 13. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Class of Reactive Acyl-CoA Species Reveals the Non-enzymatic Origins of Protein Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Synthetic (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Welcome to the technical support resource for the purification of synthetic (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA. This guide is intended for researchers, scientists, and drug development professionals who are working with this complex and highly unsaturated long-chain fatty acyl-CoA. The unique structure of this molecule, featuring a hydroxyl group and six double bonds, presents significant challenges during purification. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and ensure the integrity of your compound.
Diagram: Key Challenges in Purification
Caption: Major obstacles in the purification of polyunsaturated hydroxy fatty acyl-CoAs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Handling and Stability
Q1: My this compound seems to be degrading even before I start the purification. What are the primary causes and how can I prevent this?
A1: The primary culprits for the degradation of this molecule are oxidation and hydrolysis of the thioester bond.[1] The six double bonds make the fatty acyl chain highly susceptible to oxidation when exposed to air, light, and even trace metal ions.[2][3] The thioester linkage is also sensitive to pH extremes and elevated temperatures.[4][5]
Immediate Preventative Measures:
-
Work under an inert atmosphere: Whenever possible, handle the compound under a stream of nitrogen or argon to minimize exposure to oxygen.[3]
-
Use deoxygenated solvents: Prepare all buffers and solvents by sparging with nitrogen or argon for at least 15-30 minutes prior to use.
-
Protect from light: Use amber vials or wrap your containers in aluminum foil to prevent light-induced degradation.
-
Maintain low temperatures: Perform all extraction and handling steps on ice or at 4°C to slow down both oxidative and hydrolytic degradation.[4]
-
Control pH: Ensure that your aqueous solutions are buffered to a slightly acidic pH (around 4.5-6.0), as both strongly acidic and alkaline conditions can accelerate thioester hydrolysis.[4]
-
Add antioxidants: Consider adding a low concentration (e.g., 10-50 µM) of an antioxidant like butylated hydroxytoluene (BHT) or a tocopherol to your organic solvents.[6]
Purification by Reversed-Phase HPLC
Q2: I'm using reversed-phase HPLC for purification, but I'm seeing broad peaks and poor resolution. What are the likely causes and how can I optimize my method?
A2: Broad peaks and poor resolution in reversed-phase HPLC of long-chain acyl-CoAs can stem from several factors, including secondary interactions with the stationary phase, improper mobile phase composition, and column overloading.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Ion Pairing Agents: The phosphate groups of the Coenzyme A moiety can cause peak tailing due to interactions with residual silanols on the silica-based C18 column. Incorporating a volatile ion-pairing agent like triethylammonium acetate (TEAA) or using a phosphate buffer in the mobile phase can improve peak shape.
-
Organic Modifier: Acetonitrile is a common choice, but for very long-chain, hydrophobic molecules, a stronger organic modifier like isopropanol or a combination of acetonitrile and isopropanol in the mobile phase may be necessary for elution.[4]
-
Gradient Elution: A shallow gradient of the organic modifier is often required to resolve closely eluting species. Start with a higher aqueous content to ensure binding to the column and gradually increase the organic phase.[4]
-
-
Column Choice and Temperature:
-
Stationary Phase: A C18 column with a high carbon load is generally suitable.[7]
-
Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity and improve peak shape and resolution. However, be mindful of the potential for thermal degradation of your compound.
-
-
Sample Preparation:
-
Dissolution Solvent: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase to ensure proper focusing at the head of the column.
-
Injection Volume: Overloading the column can lead to broad, asymmetric peaks. Reduce the injection volume or the concentration of your sample.
-
Q3: I'm experiencing low recovery of my compound from the HPLC column. Where could it be lost?
A3: Low recovery can be due to irreversible adsorption to the column, degradation during the run, or incomplete elution.
Troubleshooting Low Recovery:
-
Irreversible Adsorption: Very hydrophobic molecules can sometimes be difficult to elute. Try a stronger elution solvent, such as isopropanol, or add a small percentage of an even stronger solvent like dichloromethane to your mobile phase during the final elution step.
-
Degradation on Column: If the run time is long, oxidation or hydrolysis can occur on the column. Ensure your mobile phases are deoxygenated and buffered appropriately.
-
Check for Precipitation: Long-chain acyl-CoAs can be sparingly soluble in highly aqueous mobile phases.[8] Ensure your initial mobile phase conditions do not cause the sample to precipitate on the column.
Solid-Phase Extraction (SPE) Cleanup
Q4: I'm trying to use SPE for a preliminary cleanup, but my recovery is poor. What are the key considerations for SPE of this molecule?
A4: For a highly hydrophobic molecule like this compound, common issues with SPE include analyte breakthrough during loading, premature elution during washing, and incomplete elution.[9]
SPE Optimization Strategy:
-
Sorbent Selection: A reversed-phase sorbent like C18 is a good starting point for retaining your nonpolar analyte from a more polar sample matrix.[9]
-
Conditioning and Equilibration: Properly condition the sorbent with a strong organic solvent (e.g., methanol or acetonitrile) followed by equilibration with your loading solvent. This ensures proper activation of the stationary phase.
-
Loading Conditions: The sample should be dissolved in a solvent that promotes binding to the sorbent. For a C18 cartridge, this would be a solvent with a high aqueous content.
-
Wash Step: The wash solvent should be strong enough to remove more polar impurities but weak enough to not elute your compound of interest. A mixture of water and a small percentage of organic solvent is a common choice.
-
Elution Step: A strong, non-polar organic solvent will be required for elution. Acetonitrile or methanol are common, but for very long-chain acyl-CoAs, a solvent mixture containing isopropanol or even a small amount of a chlorinated solvent might be necessary.
-
Contamination: Be aware that fatty acids can leach from polypropylene SPE cartridges, which could co-elute with your compound.[10] Running a blank and using glass barrels if necessary can mitigate this.
Diagram: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC purification issues.
Purity Assessment
Q5: How can I accurately assess the purity of my final product?
A5: Due to the complexity of the molecule, a multi-pronged approach is recommended for purity assessment.
| Technique | Purpose | Key Considerations |
| LC-MS | Purity assessment and identity confirmation | The most robust and reproducible method.[11] Allows for the detection of co-eluting impurities with different mass-to-charge ratios. Tandem MS (MS/MS) can provide structural information through fragmentation patterns.[11][12] |
| ¹H-NMR | Structural confirmation and detection of impurities | Provides detailed structural information.[13][14] Can detect impurities that are not UV-active or do not ionize well in MS. The presence of characteristic peaks for the polyunsaturated chain and the CoA moiety should be confirmed.[15] |
| UV-Vis Spectroscopy | Quantification | The adenine ring of Coenzyme A has a characteristic absorbance maximum at ~260 nm. This can be used for quantification, assuming no co-eluting impurities absorb at this wavelength.[4] |
Mass Spectrometry Fragmentation: When analyzing by tandem mass spectrometry, expect characteristic fragmentation patterns. Cleavage of the C-C bond adjacent to the carbonyl group is common in esters and thioesters.[16] You should also observe fragments corresponding to the Coenzyme A moiety and the fatty acyl chain.
NMR Spectroscopy: In ¹H-NMR, you should be able to identify:
-
Olefinic protons (-CH=CH-) : In the region of 5.2-6.4 ppm.[13]
-
Allylic and bis-allylic protons : Around 2.0-3.0 ppm.[14]
-
Protons of the Coenzyme A moiety : A complex pattern of signals across the spectrum.
-
Proton on the carbon bearing the hydroxyl group : The chemical shift will be indicative of its position.
By combining these analytical techniques, you can confidently assess the purity and confirm the identity of your synthesized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. gfi.org [gfi.org]
- 3. Fish oil oxidation: what are the risks, standards and how to stay compliant? [nutraingredients.com]
- 4. benchchem.com [benchchem.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 7. aocs.org [aocs.org]
- 8. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 11. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Welcome, Researcher. This guide is your dedicated resource for ensuring the stability and integrity of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA in your experimental work. As a C26 polyunsaturated hydroxyacyl-CoA, its six cis double bonds are highly susceptible to isomerization, a critical challenge that can impact experimental outcomes.[1] This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and protocols to help you mitigate this risk.
Frequently Asked Questions (FAQs)
Q1: What is isomerization and why is this specific molecule so susceptible?
A1: Isomerization, in this context, refers to the conversion of the naturally occurring cis (or Z) double bonds in the fatty acyl chain to their trans (or E) geometric isomers. The this compound molecule has six non-conjugated cis double bonds. This high degree of unsaturation makes the molecule conformationally strained and thermodynamically less stable than its trans counterparts. Energy input in the form of heat, light, or chemical catalysts can overcome the activation barrier for rotation around the carbon-carbon double bond, leading to the more stable trans configuration.[2]
Q2: What are the primary consequences of isomerization in my experiments?
A2: Isomerization fundamentally alters the three-dimensional structure of the fatty acyl chain. This can have profound effects on its biological activity and experimental behavior:
-
Altered Enzyme Kinetics: Enzymes that metabolize this molecule, such as elongases or desaturases, often have strict stereospecific requirements.[3] A trans isomer may act as a poor substrate or even an inhibitor, leading to inaccurate measurements of enzyme activity.
-
Modified Biophysical Properties: The change from a kinked cis structure to a linear trans structure affects how the molecule interacts with cell membranes and binding proteins, potentially altering signaling pathways or metabolic regulation.[4]
Q3: What are the immediate signs that my sample may have undergone isomerization?
A3: Without analytical confirmation, it is difficult to be certain. However, you might suspect isomerization if you observe:
-
Unexpectedly low or inconsistent activity in enzymatic assays.
-
Shifts in retention time or peak broadening during chromatographic analysis compared to a fresh or standard sample.
-
Failed replication of previously successful experiments using a new or older batch of the acyl-CoA.
Troubleshooting Guide: Prevention & Mitigation
This section provides detailed protocols to minimize the risk of isomerization at every stage of your workflow.
Issue 1: Sample Degradation During Storage
Question: "I've just received my vial of this compound. What is the correct protocol for long-term and short-term storage to prevent degradation?"
Answer: The stability of long-chain polyunsaturated fatty acids (PUFAs) is critically dependent on storage conditions.[5] Oxidation is often a precursor to isomerization, so preventing both is paramount.[6]
Recommended Storage Protocol:
| Parameter | Long-Term Storage (>1 month) | Short-Term Storage (<1 month) | Aliquots in Use (Daily) |
| Temperature | ≤ -70 °C (Ultra-low freezer) | -20 °C (Standard freezer) | 2-4 °C (On ice, in the dark) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Tightly sealed, minimal headspace |
| Light Exposure | Complete Darkness (Amber vial/Foil) | Complete Darkness (Amber vial/Foil) | Protect from light |
| Form | Lyophilized powder or in an anoxic solvent | Lyophilized powder or in an anoxic solvent | In a freshly prepared, deoxygenated buffer |
Step-by-Step Handling and Aliquoting Protocol:
-
Preparation: Before opening the primary vial, prepare your workspace. Have amber-colored microcentrifuge tubes, a deoxygenated buffer solution, and a source of inert gas (e.g., a gentle stream of argon) ready.
-
Equilibration: Allow the sealed vial to equilibrate to room temperature for 10-15 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Inert Environment: Briefly flush the vial with argon or nitrogen. Work quickly to minimize exposure to air.
-
Reconstitution: Reconstitute the powder using a pre-chilled, deoxygenated buffer or organic solvent (e.g., ethanol with an antioxidant) to your desired stock concentration. Use a gas-tight syringe for liquid transfers.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber vials.
-
Final Purge and Seal: Gently flush the headspace of each aliquot vial with inert gas before sealing tightly with a PTFE-lined cap.
-
Storage: Immediately place the aliquots in the appropriate freezer (≤ -70 °C for long-term).[5] For daily use, retrieve one aliquot and keep it on ice, protected from light. Discard any unused portion of the daily aliquot; do not re-freeze.
Issue 2: Isomerization During Experimental Procedures
Question: "My experiments involve incubation steps at 37°C. How can I protect my molecule from isomerization and oxidation under these conditions?"
Answer: Elevated temperatures significantly accelerate both isomerization and oxidation.[2][7] Therefore, meticulous preparation of your reaction environment is crucial.
Key Factors Driving Isomerization:
Protocol for Preparing Isomerization-Resistant Buffers:
-
Use High-Purity Water: Start with HPLC-grade or Milli-Q water.
-
Deoxygenate: Before adding any reagents, thoroughly degas the water and buffer solution by sparging with an inert gas (argon or nitrogen) for at least 30 minutes on ice. Alternatively, use several cycles of vacuum and inert gas backfilling.
-
Chelate Metal Ions: Add a chelating agent like EDTA (10-100 µM) to your buffer. Divalent metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the formation of free radicals that attack double bonds.
-
Add Antioxidants: Consider adding a low concentration of an antioxidant such as butylated hydroxytoluene (BHT) or a water-soluble analog of Vitamin E (Trolox) to your reaction buffer to scavenge free radicals.
-
Avoid Thiol Reagents (If Possible): Reagents like dithiothreitol (DTT) or β-mercaptoethanol can form thiyl radicals, which are potent catalysts for cis-trans isomerization.[8][9] If a reducing agent is essential, use it at the lowest effective concentration and for the shortest possible time. Consider non-thiol reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) as an alternative.
-
pH Control: Maintain a pH between 6.5 and 7.5. Strongly acidic or basic conditions can promote degradation and isomerization.[10][11]
-
Final Steps: Prepare buffers fresh daily. Store any stock solutions under an inert atmosphere. During your experiment, keep reaction tubes sealed and protected from light as much as possible, even in an incubator.
Troubleshooting Guide: Detection & Analysis
Question: "I suspect isomerization has occurred in my sample. What analytical methods can I use to confirm and quantify the different isomers?"
Answer: Differentiating and quantifying geometric isomers requires specialized analytical techniques, as the isomers have the same mass.[12] The separation is based on subtle differences in their physical properties.
Recommended Analytical Techniques:
| Technique | Principle of Separation | Resolution & Use Case | Reference |
| Ag⁺-HPLC | Silver Ion High-Performance Liquid Chromatography: Stationary phase impregnated with silver ions. Silver ions form reversible complexes with the π-electrons of double bonds. The strength of this interaction differs for cis and trans isomers, allowing for separation. | Excellent for separating geometric and positional isomers. Can be used for preparative or analytical purposes. | [13] |
| GC-FID/MS | Gas Chromatography with Flame Ionization Detection or Mass Spectrometry: Requires derivatization to fatty acid methyl esters (FAMEs). Separation occurs on long, highly polar capillary columns (e.g., biscyanopropyl polysiloxane). | The gold standard for fatty acid profiling. Provides excellent separation of common cis and trans FAMEs. MS aids in identification. | [12][14] |
| FTIR Spectroscopy | Fourier-Transform Infrared Spectroscopy: Trans double bonds have a characteristic absorption band around 965 cm⁻¹, which is absent for cis bonds. | Good for quantifying total trans content, especially at higher concentrations. Not suitable for separating individual isomers. | [13] |
Experimental Protocol Outline for GC-MS Analysis:
-
Lipid Extraction & Hydrolysis: Extract total lipids from your sample using a standard method (e.g., Folch or Bligh-Dyer). Saponify the lipid extract (using methanolic KOH or NaOH) to hydrolyze the acyl-CoA and release the free fatty acid.
-
Derivatization to FAMEs: Convert the free fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol or methanolic HCl. This step increases volatility for GC analysis.
-
GC Separation: Inject the FAMEs onto a highly polar capillary GC column (e.g., 100m SP-2560 or CP-Sil 88). Use a temperature program that allows for the separation of C26 isomers.
-
Detection and Quantification: Use a flame ionization detector (FID) for quantification against a standard curve. Use a mass spectrometer (MS) to confirm the identity of the peaks based on their fragmentation patterns.
-
Comparison: Compare the resulting chromatogram to a certified reference standard of the all-cis molecule and available standards for trans isomers to identify and quantify any isomerization products.
By implementing these rigorous handling, storage, and analytical protocols, you can ensure the integrity of your this compound and the validity of your research findings.
References
- 1. alfachemic.com [alfachemic.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The effects of storage conditions on long-chain polyunsaturated fatty acids, lipid mediators, and antioxidants in donor human milk - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of Fish Oil Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
Technical Support Center: Quantification of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Welcome to the technical support resource for the quantitative analysis of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA. This very long-chain polyunsaturated hydroxy acyl-CoA is a critical intermediate in advanced lipid metabolism and signaling pathways.[1][2][3] Its quantification, however, presents significant analytical challenges due to its low endogenous abundance, inherent chemical instability, and the complexity of biological matrices.
This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and interferences encountered during its measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will address specific issues in a practical, question-and-answer format, providing not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
General Analytical Workflow
The quantification of this analyte is a multi-step process, where errors can be introduced at any stage. Understanding this workflow is the first step in effective troubleshooting.
Caption: General workflow for acyl-CoA quantification.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Sample Preparation and Analyte Stability
Question 1: My analyte signal is low and inconsistent, even in replicate samples. I suspect degradation. How can I improve the stability of (3R,8Z,...)-hydroxyhexacosahexaenoyl-CoA during sample preparation?
Answer: This is a critical and common issue. Acyl-CoAs, particularly polyunsaturated species, are highly susceptible to both chemical and enzymatic degradation.[4][5][6] The thioester bond is readily hydrolyzed in aqueous solutions, especially at alkaline or strongly acidic pH.[5][6]
Core Principles for Stability:
-
Speed and Temperature: All steps must be performed rapidly and at low temperatures (on ice or at 4°C) to minimize enzymatic activity.[6][7]
-
Metabolic Quenching: The first step is to halt all metabolic activity instantly. For tissues, this means immediate freeze-clamping in liquid nitrogen.[7] For cultured cells, this involves rapid aspiration of media and quenching with an ice-cold solvent like 80% methanol.[8]
-
pH Control: Maintain a slightly acidic pH (around 4.9-6.8) during extraction to improve thioester stability.[5][9]
-
Storage: For long-term storage, samples should be stored as dry pellets or in an organic solvent at -80°C.[6] Avoid repeated freeze-thaw cycles.
Troubleshooting Protocol: Optimized Cell Lysate Preparation
-
Quenching: Aspirate cell culture medium and immediately wash cells once with 5 mL of ice-cold PBS.
-
Lysis: Add 1 mL of ice-cold extraction solvent (e.g., 80% Methanol in water, pre-chilled to -80°C) directly to the plate.[8] This simultaneously quenches metabolism, lyses cells, and precipitates proteins.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Add your internal standard at this stage.
-
Incubation & Clarification: Vortex briefly and incubate on ice for 10-15 minutes to ensure complete protein precipitation. Centrifuge at >15,000 x g for 10 minutes at 4°C.[5][8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains your analyte, to a new tube for further purification or direct analysis.
Question 2: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for this very long-chain acyl-CoA?
Answer: The choice depends on your sample matrix and the required level of cleanliness. For very long-chain species like yours, both methods can be effective, but they have different selectivity profiles.
-
Liquid-Liquid Extraction (LLE): Often based on a Bligh-Dyer or Folch method, LLE is effective at removing bulk non-polar lipids (e.g., triglycerides). Acyl-CoAs, being amphipathic, will partition into the polar (methanolic aqueous) phase.[9] This method is robust but may not remove all interfering phospholipids.
-
Solid-Phase Extraction (SPE): SPE offers more targeted cleanup. A weak anion exchange (WAX) cartridge is often used, which retains the negatively charged phosphate groups of the CoA moiety. This provides excellent separation from neutral lipids and phospholipids.[8]
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Differential solubility | Adsorption chromatography |
| Selectivity | Good for bulk lipid removal | High for polar/charged molecules |
| Throughput | Can be lower | Higher with vacuum manifold |
| Risk | Potential for analyte loss in phase partitioning | Potential for loss of hydrophilic species during wash steps[6] |
| Recommendation | Good starting point for cleaner matrices | Recommended for complex matrices (e.g., plasma, liver) to minimize matrix effects |
Protocol: Weak Anion Exchange SPE Cleanup This protocol is designed to isolate acyl-CoAs from a clarified cell or tissue lysate.[8]
-
Cartridge Conditioning: Pass 3 mL of methanol through the WAX SPE cartridge.
-
Equilibration: Equilibrate the cartridge with 3 mL of HPLC-grade water.
-
Sample Loading: Load the acidic supernatant from your initial extraction onto the cartridge.
-
Wash 1 (Remove salts/hydrophiles): Wash with 2.5 mL of 2% formic acid in water.
-
Wash 2 (Remove lipids): Wash with 2.5 mL of methanol.
-
Elution: Elute the acyl-CoAs with 2.5 mL of 5% ammonium hydroxide in 50% methanol. The basic pH neutralizes the charge interaction, releasing the analyte.
-
Drying & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial LC mobile phase.
Part 2: Chromatographic Separation & Interference
Question 3: I am seeing a broad or tailing peak for my analyte. What are the likely causes and solutions?
Answer: Poor peak shape for acyl-CoAs is a common problem often related to secondary interactions on the chromatography column or issues with the mobile phase.
Causality Chain for Poor Peak Shape:
-
Silanol Interactions: The phosphate groups on the CoA moiety can form strong, undesirable ionic interactions with free silanol groups on standard silica-based C18 columns, leading to peak tailing.
-
Mobile Phase pH: At neutral or acidic pH, the phosphate groups are charged, exacerbating silanol interactions.
-
Column Contamination: Buildup of matrix components from previous injections can create active sites on the column that cause peak distortion.[10]
Solutions:
-
High pH Chromatography: The most effective solution is to use a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide).[10][11] At this pH, the silanol groups are deprotonated and negatively charged, creating electrostatic repulsion with the negatively charged analyte, which dramatically improves peak shape. Use a pH-stable column for this approach.
-
Column Choice: Employ a column with end-capping technology designed to shield silanol groups.
-
Guard Column: Always use a guard column to protect your analytical column from irreversible contamination.[5]
-
Injection Solvent: Ensure your sample is reconstituted in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.
Recommended LC Conditions
-
Column: C18 reversed-phase column stable at high pH (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 15 mM ammonium hydroxide in water (pH ~10.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient starting at a low percentage of organic phase is necessary to separate very long-chain acyl-CoAs from other lipidic components.
Question 4: How do I confirm that my signal is not from an isobaric or isomeric interferent?
Answer: This is a crucial aspect of method validation for any LC-MS/MS assay. Your analyte, with its multiple double bonds and a hydroxyl group, has numerous potential isobars and isomers.
-
Isobaric Interference: Compounds with the same nominal mass but different elemental composition. High-resolution mass spectrometry (HRMS) can often distinguish these. A common source of isobaric interference in lipidomics comes from different adducts, such as a sodiated ion [M+Na]+ of one species overlapping with the protonated ion [M+H]+ of another.[12][13]
-
Isomeric Interference: Compounds with the same elemental composition. These cannot be distinguished by mass alone. Examples include:
-
Positional isomers of the hydroxyl group (e.g., 2-hydroxy vs. 3-hydroxy).
-
Positional isomers of the double bonds.
-
Cis/trans (Z/E) isomers of the double bonds.
-
Strategies for Ensuring Specificity:
-
Chromatographic Separation: This is your first and most powerful tool. Developing a robust LC method that can resolve your target analyte from known isomers is paramount.
-
Multiple Reaction Monitoring (MRM): Use at least two specific precursor-product ion transitions for your analyte. The ratio of these transitions should be consistent across all standards and samples. A change in this ratio suggests a co-eluting interference.
-
Acyl-CoA Fragmentation Pattern: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit characteristic fragmentations. The most abundant is typically the neutral loss of the 3'-phospho-ADP moiety (507 Da).[6][14][15] Another common fragment is observed at m/z 428.[6][15] Monitoring these ensures you are detecting a true acyl-CoA.
Table of Potential Isobaric Interferences
| Compound Type | Formula Example | Exact Mass | Comment |
|---|---|---|---|
| Target Analyte | C47H70N7O18P3S | 1150.37 | (3R,8Z,...,23Z)-OH-C26:6-CoA |
| Sodiated Phosphatidylcholine | [PC(40:6)+Na]+ | 1150.77 | Can be resolved with moderate mass resolution. |
| Other Acyl-CoAs | C28:2-CoA | 1150.55 | Isotopic peaks (M+2) from more abundant species can interfere.[14] |
Part 3: Mass Spectrometry and Data Analysis
Question 5: My signal intensity is suppressed, and reproducibility is poor. How do I diagnose and mitigate matrix effects?
Answer: Matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting components from the sample matrix.[16][17][18] In lipidomics, phospholipids are the primary cause of ion suppression.[16][19] They are abundant in biological samples and can co-elute with your analyte, competing for ionization in the ESI source.
Caption: Decision tree for troubleshooting matrix effects.
Diagnostic Protocol: Post-Column Infusion This experiment is the gold standard for visualizing matrix effects.
-
Setup: Use a T-junction to continuously infuse a standard solution of your analyte into the LC flow after the analytical column but before the MS source.
-
Infusion: Infuse the standard at a constant rate to obtain a stable, continuous signal.
-
Injection: Inject a blank matrix extract (a sample prepared without the analyte).
-
Analysis: Monitor the signal of your infused analyte. Any dip or rise in the baseline corresponds to a region of ion suppression or enhancement, respectively. If a significant dip occurs at the retention time of your analyte, you have confirmed a matrix effect.[18]
Mitigation Strategies:
-
Improve Sample Preparation: The best cure is to remove the interfering components. As discussed in Q2, SPE is highly effective at removing phospholipids.[20]
-
Optimize Chromatography: Adjust your LC gradient to move your analyte away from major zones of ion suppression.
-
Use a Co-eluting Internal Standard: The most robust approach for quantification is to use a stable isotope-labeled (SIL) internal standard of your exact analyte. This standard will experience the same matrix effects as the endogenous analyte, allowing for accurate correction and reliable quantification. If a SIL version is unavailable, a close structural analog (e.g., an acyl-CoA with a similar chain length and unsaturation) is the next best choice.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Welcome to the technical support center for the synthesis of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this enzymatic synthesis, troubleshoot common issues, and ultimately increase reaction yield. The synthesis of this highly unsaturated, very-long-chain hydroxy fatty acyl-CoA presents unique challenges, from substrate stability to enzyme kinetics. This document provides field-proven insights and detailed protocols to ensure your success.
Synthesis Pathway Overview
The synthesis of this compound is an ATP-dependent enzymatic reaction that activates the free hydroxy fatty acid by forming a high-energy thioester bond with coenzyme A (CoA). This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL).
The process occurs in two primary steps:
-
Adenylate Intermediate Formation: The carboxyl group of the hydroxy fatty acid attacks the α-phosphate of ATP, forming a fatty acyl-adenylate intermediate and releasing pyrophosphate (PPi).[1]
-
Thioester Formation: The thiol group of Coenzyme A attacks the acyl-adenylate intermediate, displacing AMP and forming the final acyl-CoA product.[2]
This entire process is central to lipid metabolism, preparing fatty acids for various metabolic fates, including beta-oxidation and complex lipid assembly.[1][3]
Caption: Enzymatic synthesis of hydroxyhexacosahexaenoyl-CoA via an ACSL enzyme.
Frequently Asked Questions (FAQs)
Q1: What are the critical reagents and components for this synthesis?
A1: The success of the synthesis depends on the quality and concentration of several key components:
-
Substrate: High-purity (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoic acid. Impurities can inhibit the enzyme.
-
Enzyme: A suitable long-chain acyl-CoA synthetase (ACSL). The choice of enzyme is critical, as specificity for very-long-chain and hydroxylated substrates can vary.[4][5]
-
Cofactors & Cosubstrates: Coenzyme A (Lithium salt), Adenosine 5'-triphosphate (ATP, disodium salt), and Magnesium Chloride (MgCl₂), which is essential for ATP-dependent enzymes.
-
Buffer System: A stable buffer such as Tris-HCl or HEPES, typically in the pH range of 7.5-8.5.
-
(Optional but Recommended) Additives: Inorganic pyrophosphatase to drive the reaction forward by hydrolyzing pyrophosphate, and an antioxidant like DTT or TCEP to protect the polyunsaturated substrate from oxidation.[6]
Q2: How do I choose the right Long-Chain Acyl-CoA Synthetase (ACSL)?
A2: There is no single commercially designated enzyme for this specific substrate. Success often requires screening enzymes from different sources. Good candidates include:
-
Mammalian ACSL isoforms: Different isoforms have varied substrate specificities for chain length and saturation.[7]
-
Yeast ACSLs (e.g., Faa1p from S. cerevisiae): Known to activate a broad range of long-chain fatty acids.[1]
-
Bacterial ACSLs (e.g., FadD from E. coli): Efficiently activates fatty acids from C10 to C18 and may show activity on longer chains.[5]
Start with an enzyme known for broad substrate specificity or one documented to handle very-long-chain fatty acids (VLCFAs).
Q3: How should I monitor the reaction's progress and quantify the final product?
A3: The most reliable method is reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Method: Use a C18 column with a gradient elution, typically involving an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[8][9]
-
Detection: Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine base in Coenzyme A. The product, acyl-CoA, will have a significantly longer retention time than free Coenzyme A due to the hydrophobicity of the C26 acyl chain.
Q4: The final product is a highly polyunsaturated lipid. How should it be stored to prevent degradation?
A4: The multiple double bonds in the acyl chain are highly susceptible to oxidation.[10][11]
-
Short-term storage (days): Store at 4°C under an inert atmosphere (argon or nitrogen).[12]
-
Long-term storage (weeks to months): Store at -80°C. The product should be in a solution containing an antioxidant (e.g., 1-2 mM DTT) and purged with inert gas before freezing. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Troubleshooting Guide: Enhancing Your Yield
Low or inconsistent yield is the most common challenge in this synthesis. The following guide addresses specific problems with their likely causes and actionable solutions.
Caption: A systematic workflow for troubleshooting low product yield.
Problem 1: Very Low or No Product Detected
Q: My HPLC analysis shows a large peak for free CoA but little to no peak for the acyl-CoA product. What's wrong?
A: This indicates a fundamental failure in the enzymatic reaction. The primary culprits are enzyme activity, substrate quality, or core reaction conditions.
-
Potential Cause A: Inactive or Inhibited Enzyme
-
Scientific Rationale: The ACSL enzyme may have lost activity due to improper storage, or it may be inhibited by contaminants in the reaction mixture.
-
Troubleshooting Steps:
-
Run a Positive Control: Perform a parallel reaction using a well-characterized substrate for your ACSL, such as oleic acid or palmitic acid.[6] If this reaction works, your enzyme is active, and the issue lies with the specific hydroxy-VLCFA substrate or its interaction with the enzyme.
-
Verify Enzyme Concentration: Use a Bradford or BCA assay to confirm the protein concentration of your enzyme stock. Ensure the final concentration in the reaction is appropriate (typically 1-10 µM, but must be determined empirically).
-
Check for Inhibitors: Ensure your substrate solvent (e.g., ethanol, DMSO) is at a very low final concentration (<1-2%), as organic solvents can denature enzymes.[13]
-
-
-
Potential Cause B: Poor Substrate Quality or Degradation
-
Scientific Rationale: The (3R,...)-hydroxyhexacosahexaenoic acid precursor is highly susceptible to oxidation. Oxidized byproducts can inhibit the enzyme or may not be recognized as a substrate. Purity is paramount.
-
Troubleshooting Steps:
-
Verify Substrate Purity: Analyze the free fatty acid precursor by LC-MS to confirm its mass and purity.
-
Use Fresh Substrate: If possible, use a freshly opened vial of the substrate. If it has been stored, ensure it was under an inert atmosphere and protected from light.
-
Incorporate Antioxidants: Add an antioxidant like DTT (1-5 mM) or TCEP (0.5-1 mM) to the reaction buffer to prevent oxidation of the substrate during the incubation period.
-
-
-
Potential Cause C: Suboptimal Reaction Conditions
-
Scientific Rationale: ACSL activity is highly dependent on pH, temperature, and the concentration of the Mg²⁺ cofactor. The Mg:ATP ratio is particularly critical.
-
Troubleshooting Steps:
-
Optimize pH: The optimal pH for most ACSLs is between 7.5 and 8.5.[6] Perform small-scale reactions across a pH range (e.g., 7.0, 7.5, 8.0, 8.5) to find the optimum for your specific enzyme-substrate pair.
-
Titrate MgCl₂ Concentration: The active form of the nucleotide is Mg-ATP. A MgCl₂ concentration that is 2-5 mM higher than the ATP concentration is a good starting point. A 2:1 molar ratio of MgCl₂:ATP is often effective.
-
Verify Temperature: Most synthetases work well at 30-37°C. Excessively high temperatures can lead to denaturation.
-
-
Problem 2: Reaction Starts but Stalls Prematurely
Q: My reaction produces some product within the first 30 minutes, but the yield doesn't increase with longer incubation times. Why has it plateaued?
A: A premature plateau typically points to product inhibition, byproduct inhibition, or depletion/degradation of a key reactant.
-
Potential Cause A: Product Feedback Inhibition
-
Scientific Rationale: Long-chain acyl-CoAs are known to be potent feedback inhibitors of the ACSL enzymes that produce them.[2][14] As the product concentration rises, it can bind to the enzyme and shut down catalysis.
-
Troubleshooting Steps:
-
Lower Initial Substrate Concentration: Reduce the starting concentration of the free hydroxy fatty acid. This will lower the final concentration of the inhibitory product, potentially allowing the reaction to proceed to a higher percentage of completion.
-
Time-Course Analysis: Run a detailed time-course experiment, taking aliquots every 10-15 minutes. This will help you determine the exact point at which the reaction rate slows, providing insight into the concentration at which product inhibition becomes significant.
-
-
-
Potential Cause B: Pyrophosphate (PPi) Accumulation
-
Scientific Rationale: The first step of the reaction is reversible, and the accumulation of the byproduct pyrophosphate (PPi) can drive the reaction backward through Le Châtelier's principle, leading to a net halt in product formation.[6]
-
Troubleshooting Steps:
-
Add Inorganic Pyrophosphatase: Supplement the reaction mixture with 1-2 U/mL of inorganic pyrophosphatase. This enzyme catalyzes the effectively irreversible hydrolysis of PPi to two molecules of orthophosphate, removing the inhibitory byproduct and pulling the equilibrium towards acyl-CoA formation. This is a highly effective and standard practice for this type of reaction.[6]
-
-
-
Potential Cause C: Instability of Reactants (ATP, CoA)
-
Scientific Rationale: ATP is susceptible to non-enzymatic hydrolysis, especially at elevated temperatures and non-optimal pH. Coenzyme A can be oxidized, forming disulfide bonds.
-
Troubleshooting Steps:
-
Use Fresh Reagent Solutions: Prepare fresh ATP and CoA solutions for each experiment. Do not use stock solutions that have been stored for long periods or subjected to multiple freeze-thaw cycles.
-
Maintain pH: Ensure the pH of your reaction buffer is stable throughout the incubation.
-
Add Reducing Agent: The inclusion of DTT or TCEP not only protects the substrate but also helps keep the thiol group of Coenzyme A in its reduced, active state.
-
-
Experimental Protocols & Data
Table 1: General Reaction Conditions for Synthesis
| Component | Starting Concentration | Notes |
| Tris-HCl or HEPES Buffer | 50-100 mM, pH 7.5-8.5 | Buffer choice can impact enzyme stability. Test to find the optimal one. |
| (3R,...) HFA Substrate | 25-100 µM | Higher concentrations may lead to product inhibition.[14] |
| ATP, Disodium Salt | 5-10 mM | Ensure high purity. Prepare stock solution fresh. |
| Coenzyme A, Lithium Salt | 0.5-1.0 mM | Should be in molar excess relative to the fatty acid substrate. |
| MgCl₂ | 10-15 mM | Maintain at least a 2:1 molar ratio over ATP. |
| ACSL Enzyme | 1-10 µM | Optimal concentration must be determined empirically. |
| DTT or TCEP | 1-2 mM | Recommended to prevent oxidation of substrate and CoA.[10] |
| Inorganic Pyrophosphatase | 1-2 U/mL | Highly recommended to drive the reaction to completion.[6] |
Protocol 1: Standard Enzymatic Synthesis
This protocol provides a starting point. Optimization will likely be required.
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a reaction master mix containing buffer, MgCl₂, ATP, DTT, and inorganic pyrophosphatase at 2x the final desired concentration.
-
Prepare Substrates: In a separate tube, prepare a 2x solution of Coenzyme A. In another tube, dissolve the (3R,...)-hydroxyhexacosahexaenoic acid in a minimal volume of ethanol or DMSO and then dilute it to a 2x concentration in buffer.
-
Initiate Reaction:
-
Add the Coenzyme A and fatty acid solutions to the master mix.
-
Add nuclease-free water to reach the final volume minus the enzyme volume.
-
Pre-incubate the mixture at the reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the ACSL enzyme. Mix gently by pipetting.
-
-
Incubation: Incubate the reaction at 37°C for 1-4 hours. For time-course analysis, remove aliquots at specified intervals.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold 2-propanol or by acidifying with formic acid to a final concentration of 1-2%.[9] This will precipitate the enzyme and halt the reaction.
-
Sample Preparation: Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: HPLC Analysis and Quantification
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 75 mM KH₂PO₄, pH 4.9[9]
-
Solvent B: 100% Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Return to 10% B and equilibrate
-
-
Detection: Monitor absorbance at 260 nm.
-
Quantification: Create a standard curve using known concentrations of a commercially available long-chain acyl-CoA (e.g., Oleoyl-CoA) to correlate peak area with concentration.
References
- 1. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Physaria longchain acyl-CoA synthetases and hydroxy fatty acid accumulation in transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fatty alcohol biosynthesis pathway for selectively enhanced production of C12/14 and C16/18 fatty alcohols in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alfachemic.com [alfachemic.com]
- 13. mdpi.com [mdpi.com]
- 14. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA Biological Activity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the biological activity of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA, a key intermediate in the biosynthesis of docosahexaenoic acid (DHA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth analysis of the experimental choices, a comparative look at relevant bioactive lipids, and the technical details necessary to produce robust and reliable data.
Introduction: The Significance of a Novel Bioactive Lipid Intermediate
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are not merely structural components of cellular lipids but also precursors to a host of signaling molecules that regulate complex physiological processes.[1][2] Among the most studied VLCFAs is docosahexaenoic acid (DHA, 22:6n-3), an omega-3 polyunsaturated fatty acid (PUFA) that is a critical component of neuronal and retinal cell membranes and a precursor to potent anti-inflammatory and pro-resolving lipid mediators like resolvins, protectins, and maresins.[3][4][5][6]
The biosynthesis of DHA from its dietary precursors involves a series of elongation and desaturation reactions, followed by a crucial chain-shortening step via peroxisomal β-oxidation.[7][8][9] It is within this peroxisomal pathway that our molecule of interest, This compound , emerges. As a hydroxylated intermediate, it is positioned at a metabolic crossroads, suggesting it may possess unique biological activities distinct from its precursor or the final DHA product. Fatty acids and their derivatives are increasingly recognized for their roles in cell signaling, acting as ligands for nuclear receptors and modulating various cellular processes.[10][11][12] This guide will explore the methodologies required to elucidate the specific biological functions of this intriguing molecule.
Metabolic Context: Pinpointing the Origin and Fate
Understanding the biological activity of a molecule begins with understanding its metabolic context. This compound is formed during the peroxisomal β-oxidation of tetracosahexaenoic acid (C24:6n-3). This process is not mitochondrial; it is exclusively peroxisomal, a critical distinction for understanding its regulation and potential interactions.[7][8][13]
The key enzymatic steps are:
-
Oxidation: Tetracosahexaenoyl-CoA is first oxidized by straight-chain acyl-CoA oxidase (SCOX).
-
Hydration/Dehydrogenation: The resulting enoyl-CoA is then acted upon by D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[7][8][14] The hydratase function of DBP produces our target molecule, this compound. The dehydrogenase function then converts it to the corresponding 3-oxoacyl-CoA.
This metabolic position suggests that the cellular concentration of this hydroxy-intermediate is tightly regulated by the tandem activities of these peroxisomal enzymes.
Experimental Validation of Biological Activity: A Step-by-Step Guide
Given its structure as a hydroxylated very-long-chain fatty acyl-CoA and its origin in a pathway linked to inflammation and metabolic regulation, we propose a multi-pronged approach to validate its biological activity. The following protocols are designed to be self-validating by including appropriate positive and negative controls.
General Experimental Workflow
The overall logic of the cell-based assays follows a consistent pattern, allowing for efficient and comparative analysis across different endpoints.
Assay 1: Assessment of Anti-Inflammatory Activity
Rationale: DHA and its metabolites are well-known for their anti-inflammatory properties.[15] This experiment aims to determine if this compound can suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages in 24-well plates at a density of 2.5 x 10^5 cells/well and culture for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing the test compound at various concentrations (e.g., 1, 5, 10, 25 µM) or vehicle control (e.g., ethanol or DMSO). Incubate for 2 hours. As a positive control for anti-inflammatory activity, use a known inhibitor like Dexamethasone (1 µM) or DHA (25 µM).
-
Stimulation: Add LPS (100 ng/mL) to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Sample Collection: Centrifuge the plates and collect the supernatant for cytokine analysis.
-
Quantification: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the vehicle-treated, LPS-stimulated control. Calculate IC50 values if a dose-dependent effect is observed.
Assay 2: Evaluation of Antioxidant Activity (Lipid Peroxidation Inhibition)
Rationale: Polyunsaturated fatty acids are susceptible to lipid peroxidation, a process implicated in cellular damage.[16] Some fatty acid metabolites can act as antioxidants. This assay will determine if the test compound can protect lipids from oxidative damage.[17][18]
Protocol:
-
Reaction Mixture Preparation: In a test tube, prepare a reaction mixture containing 2 mL of 50 mM phosphate buffer (pH 7.0), 2 mL of ethanol, and 26 µL of linoleic acid.
-
Treatment: Add 5 mg of the test compound or a standard antioxidant (e.g., Butylated Hydroxytoluene - BHT) to the reaction mixture. A control tube will contain no added antioxidant.
-
Incubation: Incubate the mixture at 40°C in the dark for 1 hour to allow for peroxidation to occur.[19]
-
Colorimetric Reaction: Take a 200 µL aliquot of the reaction mixture and add the following in sequence: 700 µL of 70% ethanol, 100 µL of 30% ammonium thiocyanate, and 100 µL of 20 mM ferrous chloride in 3.5% HCl. The ferric thiocyanate method measures the hydroperoxides formed during linoleic acid oxidation.[19]
-
Measurement: After 3 minutes, measure the absorbance at 500 nm using a spectrophotometer.
-
Data Analysis: The percentage of lipid peroxidation inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
Comparative Analysis with Alternative Bioactive Lipids
The biological relevance of this compound can only be understood in comparison to its metabolic neighbors and other well-characterized bioactive lipids.
| Compound | Class | Primary Known/Hypothesized Activity | Mechanism of Action |
| This compound | Hydroxy Fatty Acyl-CoA | Hypothesized: Anti-inflammatory, Antioxidant, PPARα Ligand | To be determined. Potentially through modulation of inflammatory signaling pathways (e.g., NF-κB) or direct receptor binding. |
| Docosahexaenoic Acid (DHA) | Omega-3 PUFA | Anti-inflammatory, Neuroprotective, Retinal Function[5][6] | Incorporation into cell membranes, precursor to pro-resolving mediators, ligand for nuclear receptors (e.g., PPARα).[5][15] |
| Eicosapentaenoic Acid (EPA) | Omega-3 PUFA | Anti-inflammatory, Cardiovascular benefits[20] | Competes with arachidonic acid for COX/LOX enzymes, precursor to resolvins.[5][20] |
| Resolvin D1 (RvD1) | Specialized Pro-resolving Mediator (SPM) | Potent pro-resolving, anti-inflammatory[3][4] | Binds to specific G-protein coupled receptors (ALX/FPR2 and GPR32) to actively resolve inflammation. |
| (8Z,11Z,14Z,17Z,20Z,23Z)-Hexacosahexaenoyl-CoA | Unsaturated Fatty Acyl-CoA | Precursor in DHA synthesis[21] | Primarily acts as a substrate for peroxisomal β-oxidation enzymes. Bioactivity as a signaling molecule is largely unknown. |
| (8Z,11Z,14Z,17Z,20Z,23Z)-3-Oxohexacosahexaenoyl-CoA | 3-Oxo Fatty Acyl-CoA | Precursor in DHA synthesis[22] | Substrate for peroxisomal thiolase. Bioactivity as a signaling molecule is largely unknown. |
Conclusion and Future Directions
The validation of this compound's biological activity represents an exciting frontier in lipid research. As a hydroxylated intermediate in the critical pathway for DHA synthesis, it is uniquely positioned to possess novel signaling functions. The experimental framework provided in this guide offers a robust starting point for elucidating these functions, focusing on its potential anti-inflammatory and antioxidant properties.
Future research should expand upon these initial screens. Investigating its ability to activate nuclear receptors like PPARα, profiling its effects on a wider range of cell types (e.g., neurons, endothelial cells), and utilizing advanced lipidomics techniques to trace its metabolic fate will provide a more complete picture of its physiological role.[23] Uncovering the specific activities of this and other metabolic intermediates will deepen our understanding of how dietary fats influence health and disease, potentially revealing new targets for therapeutic intervention.
References
- 1. The role of very long chain fatty acids in yeast physiology and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive metabolites of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 7. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The omega-3 fatty acid docosahexaenoate attenuates endothelial cyclooxygenase-2 induction through both NADP(H) oxidase and PKC epsilon inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fatty Acid Profiling and Quantification Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing Extraction, Evaluating Antioxidant Activity, and Analyzing Bioactive Compounds in Trikaysornmas Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 20. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. High-Throughput Measure of Bioactive Lipids Using Non-targeted Mass Spectrometry [ouci.dntb.gov.ua]
A Comparative Guide to Very-Long-Chain Acyl-CoAs: Profiling (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
This guide provides a detailed comparison of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA, a critical intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), against other key long-chain acyl-CoA molecules. We will explore its unique structural features, metabolic fate, and analytical characteristics in contrast to its ultimate precursor, Docosahexaenoyl-CoA (DHA-CoA), the pro-inflammatory precursor Arachidonoyl-CoA, and the saturated Very-Long-Chain Acyl-CoA, Lignoceroyl-CoA. This document is intended for researchers, scientists, and drug development professionals working in lipidomics, inflammation, and metabolic diseases.
Introduction: The Diverse World of Long-Chain Acyl-CoAs
Long-chain acyl-CoAs are central players in cellular metabolism and signaling. They are not merely metabolic intermediates for beta-oxidation and energy production but also serve as precursors for complex lipids, modulators of protein function, and substrates for the synthesis of potent signaling molecules. Their chemical structure—specifically chain length, degree of saturation, and functional group modifications—dictates their metabolic fate and biological function.
This guide focuses on a particularly interesting molecule: This compound . This 26-carbon, polyunsaturated, and hydroxylated acyl-CoA is a downstream metabolite of docosahexaenoic acid (DHA) and a key intermediate in the production of resolvins, a class of SPMs that actively orchestrate the resolution of inflammation. Understanding its properties in comparison to other well-known acyl-CoAs is crucial for dissecting the biochemical pathways that govern the switch from a pro-inflammatory to a pro-resolving state.
Comparative Analysis of Key Acyl-CoAs
We will compare our target molecule with three other significant long-chain acyl-CoAs that differ in saturation, chain length, and biological role.
-
This compound : The pro-resolving intermediate.
-
Docosahexaenoyl-CoA (DHA-CoA) : The parent omega-3 precursor.
-
Arachidonoyl-CoA : The primary omega-6 pro-inflammatory precursor.
-
Lignoceroyl-CoA : A saturated very-long-chain acyl-CoA (VLCFA) involved in structural lipid synthesis.
Table 1: Physicochemical and Biochemical Properties
| Property | (3R)-hydroxyhexacosahexaenoyl-CoA | Docosahexaenoyl-CoA (DHA-CoA) | Arachidonoyl-CoA | Lignoceroyl-CoA |
| Formula | C₃₅H₅₄N₇O₁₈P₃S | C₃₁H₄₆N₇O₁₇P₃S | C₂₉H₄₄N₇O₁₇P₃S | C₃₃H₆₀N₇O₁₇P₃S |
| Chain Length | C26 | C22 | C20 | C24 |
| Unsaturation | 6 (polyunsaturated) | 6 (polyunsaturated) | 4 (polyunsaturated) | 0 (saturated) |
| Functional Group | 3R-hydroxyl | None | None | None |
| Primary Origin | Elongation and hydroxylation of DHA | Dietary intake, endogenous synthesis | Dietary intake, endogenous synthesis | Endogenous synthesis |
| Primary Metabolic Fate | Peroxisomal β-oxidation to yield Resolvin D5 | Esterification into phospholipids, elongation, SPM precursor | Pro-inflammatory eicosanoid synthesis, esterification | Peroxisomal β-oxidation, sphingolipid synthesis |
| Key Associated Pathway | Specialized Pro-Resolving Mediator (SPM) Synthesis | Omega-3 Fatty Acid Metabolism | Omega-6 Fatty Acid Metabolism | VLCFA Metabolism |
Metabolic and Signaling Roles: A Tale of Four Molecules
The distinct structures of these acyl-CoAs lead them down vastly different functional paths.
-
This compound is not a final product but a committed intermediate. Its journey begins with the enzymatic conversion of DHA. The presence of the 3R-hydroxyl group is a critical feature, marking it for entry into the peroxisome. Inside the peroxisome, it undergoes a single round of β-oxidation, which is essential for the formation of potent anti-inflammatory and pro-resolving molecules like Resolvin D5. This pathway highlights a sophisticated mechanism where core metabolic machinery (β-oxidation) is repurposed for the production of signaling molecules.
-
DHA-CoA is the foundational precursor. Its primary roles include incorporation into cell membranes, particularly in the brain and retina, where it influences membrane fluidity and receptor function. It is only upon specific enzymatic activation by lipoxygenases (LOX) and subsequent elongation that it can be shunted towards the pro-resolving pathway leading to our target molecule.
-
Arachidonoyl-CoA stands in stark contrast. It is the substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways that produce pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. The balance between the metabolism of Arachidonoyl-CoA and DHA-CoA is a critical determinant of the inflammatory tone in a tissue.
-
Lignoceroyl-CoA has a completely different role. As a saturated VLCFA, it is a key component of sphingolipids (like ceramides and sphingomyelin) and is crucial for maintaining the integrity of the myelin sheath in the nervous system. Its metabolism is almost exclusively handled by peroxisomes, and defects in its β-oxidation lead to severe genetic disorders like X-linked adrenoleukodystrophy.
Signaling Pathway Overview
The following diagram illustrates the metabolic divergence of these acyl-CoAs, emphasizing the unique position of (3R)-hydroxyhexacosahexaenoyl-CoA.
A Comparative Guide for Researchers: (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA versus Docosahexaenoyl-CoA
An In-Depth Analysis of a Key Metabolic Intermediate and its Product in Very-Long-Chain Fatty Acid Metabolism
For researchers in lipidomics, neuroscience, and drug development, a nuanced understanding of the metabolic pathways involving omega-3 fatty acids is paramount. This guide provides a detailed comparison of docosahexaenoyl-CoA (DHA-CoA) and its immediate precursor in the final step of its synthesis, (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA. Delving into their distinct yet interconnected roles is crucial for elucidating the mechanisms of neurodevelopment, retinal function, and the pathophysiology of various metabolic disorders.
Structural and Metabolic Distinctions
At the heart of their relationship lies a single, yet functionally significant, chemical modification. This compound is a 26-carbon very-long-chain fatty acyl-CoA with a hydroxyl group at the third carbon (C3) position. In contrast, docosahexaenoyl-CoA is a 22-carbon fatty acyl-CoA, the activated form of the essential omega-3 fatty acid, docosahexaenoic acid (DHA).
The metabolic link between these two molecules is the peroxisomal β-oxidation pathway, a critical process for shortening very-long-chain fatty acids.[1][2] Specifically, this compound is a transient intermediate in the conversion of tetracosahexaenoyl-CoA (C24:6-CoA) to DHA-CoA.[3]
This metabolic relationship is summarized in the following table:
| Feature | This compound | Docosahexaenoyl-CoA (DHA-CoA) |
| Carbon Chain Length | 26 | 22 |
| Functional Group at C3 | Hydroxyl (-OH) | None |
| Metabolic Role | Intermediate in peroxisomal β-oxidation | Activated form of DHA for incorporation into lipids and other metabolic fates |
| Primary Location of Metabolism | Peroxisome | Endoplasmic Reticulum, Peroxisome, Mitochondria |
The Biochemical Crossroads: Peroxisomal β-Oxidation
The synthesis of DHA-CoA from longer-chain precursors is not a direct desaturation process but rather involves a series of elongation and desaturation reactions in the endoplasmic reticulum, followed by a crucial chain-shortening step in the peroxisome. This pathway is often referred to as the "Sprecher pathway".
The final and critical step of this pathway is the peroxisomal β-oxidation of tetracosahexaenoyl-CoA (C24:6-CoA) to yield DHA-CoA (C22:6-CoA). This compound emerges as a key intermediate in this process.
The enzymatic cascade within the peroxisome proceeds as follows:
-
Dehydrogenation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the introduction of a double bond in tetracosahexaenoyl-CoA.
-
Hydration: The D-bifunctional protein (DBP), possessing enoyl-CoA hydratase activity, hydrates the double bond to form this compound.
-
Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase activity of DBP then oxidizes the hydroxyl group of this compound to a keto group.
-
Thiolytic Cleavage: Peroxisomal thiolase cleaves the resulting 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and the final product, docosahexaenoyl-CoA.
This pathway is visually represented in the following diagram:
Functional Divergence: From Transient Intermediate to Bioactive Effector
The functional roles of these two molecules are distinctly different, reflecting their positions in the metabolic cascade.
This compound is primarily a metabolic intermediate. Its existence is transient, and its concentration is tightly regulated by the efficiency of the subsequent enzymatic step. However, its accumulation can be a critical indicator of metabolic dysfunction. Inborn errors of metabolism, such as D-bifunctional protein deficiency, a severe peroxisomal disorder, lead to the buildup of this and other very-long-chain 3-hydroxyacyl-CoA species.[4][5] This accumulation is associated with severe neurological symptoms, hypotonia, and seizures, underscoring the importance of its efficient conversion to DHA-CoA.[2] The toxicity of accumulated long-chain 3-hydroxy fatty acids is thought to be due to their ability to uncouple oxidative phosphorylation in mitochondria.[6]
Docosahexaenoyl-CoA (DHA-CoA) , as the activated form of DHA, stands at a metabolic crossroads with several critical downstream functions:
-
Esterification into Phospholipids: This is the primary fate of DHA-CoA, where it is incorporated into various phospholipids, particularly phosphatidylethanolamine and phosphatidylserine, by acyltransferases.[7] This enrichment of DHA in neuronal and retinal membranes is essential for their proper structure and function, influencing membrane fluidity, signal transduction, and the function of membrane-bound proteins.
-
Direct Signaling Roles: Emerging evidence suggests that DHA and its activated form, DHA-CoA, may have direct signaling roles. DHA has been identified as an endogenous ligand for nuclear receptors, including the retinoid X receptor (RXR) and peroxisome proliferator-activated receptors (PPARs).[8][9][10][11] By binding to these receptors, DHA can directly influence gene expression related to lipid metabolism and inflammation. DHA is also a ligand for the G-protein coupled receptor GPR40/FFAR1, which is expressed in the central nervous system.[12][13]
-
Precursor to Bioactive Mediators: DHA can be released from phospholipids and converted into a range of potent signaling molecules, including resolvins, protectins, and maresins, which are crucial in the resolution of inflammation.[12][13]
Experimental Analysis: Methodologies and Protocols
The analysis of these very-long-chain polyunsaturated acyl-CoAs presents significant analytical challenges due to their low abundance and potential for oxidation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their quantification.
Protocol: Extraction and Quantification of Very-Long-Chain Acyl-CoAs from Cultured Cells
This protocol provides a framework for the analysis of both this compound and DHA-CoA.
Materials:
-
Cultured cells (e.g., fibroblasts, neurons)
-
Ice-cold phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Internal standard: Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Extraction: Add 1 mL of a cold extraction solvent mixture of ACN:IPA (1:1, v/v) containing the internal standard to the cell culture plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Vortex the cell lysate vigorously for 1 minute and then sonicate for 5 minutes in an ice-water bath.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 100% B over 15 minutes.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined empirically.
Data Analysis:
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of authentic standards. The synthesis of a this compound standard is a complex process and may require custom chemical synthesis.
Conclusion and Future Directions
The comparison of this compound and docosahexaenoyl-CoA provides a compelling window into the intricate regulation of very-long-chain fatty acid metabolism. While one is a fleeting but vital intermediate, the other is a crucial building block and signaling molecule with far-reaching physiological effects.
For researchers, the ability to accurately quantify both molecules is essential for:
-
Diagnosing and understanding peroxisomal disorders: The accumulation of the 3-hydroxy intermediate is a key biomarker for defects in the peroxisomal β-oxidation pathway.
-
Investigating the regulation of DHA synthesis: Understanding the flux through this pathway is critical for developing strategies to enhance endogenous DHA production.
-
Drug development: Targeting the enzymes in this pathway could offer therapeutic avenues for a range of metabolic and neurological diseases.
Future research should focus on obtaining detailed kinetic data for the human enzymes involved in this pathway and on further elucidating the direct signaling roles of DHA-CoA. The development of commercially available standards for this compound will be instrumental in advancing these research efforts.
References
- 1. Peroxisomal Disorders and Their Treatment – ZellwegerStory [zellwegerstory.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Clinical and biochemical spectrum of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very long-/ and long Chain-3-Hydroxy Acyl CoA Dehydrogenase Deficiency correlates with deregulation of the mitochondrial fusion/fission machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoid X receptor activation is essential for docosahexaenoic acid protection of retina photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polyunsaturated fatty acids including docosahexaenoic and arachidonic acid bind to the retinoid X receptor alpha ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Docosahexaenoic acid, a ligand for the retinoid X receptor in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of the Unsaturated Fatty Acid Docosahexaenoic Acid in the Central Nervous System: Molecular and Cellular Insights [mdpi.com]
- 13. Roles of the Unsaturated Fatty Acid Docosahexaenoic Acid in the Central Nervous System: Molecular and Cellular Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA Levels in Different Cell Types
Introduction: The Significance of a Unique Very Long-Chain Hydroxy Fatty Acyl-CoA
In the intricate landscape of lipidomics, (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA stands out as a molecule of significant interest. This C26 polyunsaturated hydroxyacyl-CoA is an intermediate in the metabolism of very long-chain polyunsaturated fatty acids (VLC-PUFAs), a class of lipids with profound implications for cellular function, particularly in the nervous system and retina.[1][2][3] Understanding the differential levels of this specific acyl-CoA across various cell types is paramount for elucidating its precise biological roles and for the development of novel therapeutic strategies targeting lipid metabolic pathways.
This guide provides a comprehensive framework for the comparative analysis of this compound levels. We will delve into the biosynthetic and metabolic pathways, present a robust experimental workflow for quantification, and discuss the interpretation of comparative data in the context of distinct cellular physiologies.
Metabolic Context: Biosynthesis and Degradation Pathways
The metabolism of this compound is intrinsically linked to the elongation and degradation of VLC-PUFAs.
Biosynthesis: The ELOVL4 Elongase Pathway
The synthesis of C26 polyunsaturated fatty acids is primarily mediated by the ELOVL4 enzyme, a member of the ELOVL family of fatty acid elongases.[3][4] This enzyme is highly expressed in specific tissues such as the retina, brain, and skin.[1][4] The pathway initiates with shorter polyunsaturated fatty acyl-CoAs and proceeds through a series of elongation cycles, each adding two carbon units. The (3R)-hydroxy intermediate is a key step in this cycle.
Caption: Biosynthesis of C26:6-CoA via the ELOVL4-mediated elongation cycle.
Degradation: Peroxisomal Beta-Oxidation
Very long-chain fatty acids, including C26 polyunsaturated species, are primarily catabolized through beta-oxidation within peroxisomes.[5][6][7] This is because the acyl-CoA synthetases in mitochondria have a lower affinity for these very long-chain substrates. Peroxisomal beta-oxidation is a cyclical process that shortens the fatty acyl-CoA chain, eventually producing shorter chain acyl-CoAs that can be further metabolized in the mitochondria.
Comparative Analysis of Cellular Levels: A Rationale
The cellular concentration of this compound is expected to vary significantly between different cell types due to several factors:
-
Expression of ELOVL4: Cells with high expression of the ELOVL4 elongase, such as photoreceptor cells and certain neuronal populations, are likely to have higher levels of this intermediate.[2][4]
-
Metabolic specialization: The lipid metabolism of different cell types is tailored to their specific functions. For instance, glial cells, such as astrocytes and microglia, have distinct lipid metabolic profiles compared to neurons, which could influence the levels of this acyl-CoA.[8][9][10]
-
Pathophysiological state: In certain genetic disorders affecting peroxisomal function or fatty acid metabolism, the levels of very long-chain acyl-CoAs and their intermediates can be significantly altered.[11][12]
Experimental Workflow for Comparative Quantification
A robust and sensitive analytical method is crucial for the accurate quantification of low-abundance lipid intermediates like this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[11][13]
Caption: Experimental workflow for comparative analysis.
Detailed Experimental Protocols
1. Cell Culture and Harvesting:
-
Culture selected cell lines (e.g., a neuronal cell line like SH-SY5Y and a glial cell line like U-87 MG) under standard conditions to confluency.
-
For each cell line, prepare at least three biological replicates.
-
Harvest cells by scraping in ice-cold phosphate-buffered saline (PBS) and centrifuge at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until extraction.
2. Acyl-CoA Extraction (adapted from Haynes et al., 2008): [13]
-
To the frozen cell pellet (typically 1-5 million cells), add 1 mL of ice-cold 2:1 (v/v) methanol:water.
-
Add an internal standard, such as a deuterated or odd-chain hydroxy-acyl-CoA, for accurate quantification.
-
Vortex vigorously for 1 minute and incubate on ice for 30 minutes.
-
Add 1 mL of chloroform and 0.5 mL of water, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase containing the acyl-CoAs into a new tube.
-
Dry the extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B over approximately 15-20 minutes to resolve the target analyte from other acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion (Q1): The [M+H]+ ion of this compound (m/z 1150.6).
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the loss of the phosphopantetheine moiety (e.g., a fragment around m/z 428.1). Note: The exact fragmentation pattern should be confirmed by infusion of a pure standard if available.
-
-
Monitor the corresponding MRM transition for the chosen internal standard.
-
Hypothetical Comparative Data
The following table presents hypothetical data to illustrate the expected outcomes of a comparative analysis between a neuronal and a glial cell line. This data is for illustrative purposes only and should be experimentally verified.
| Cell Line | Cell Type | This compound (pmol/10^6 cells) |
| SH-SY5Y | Neuronal | 1.25 ± 0.15 |
| U-87 MG | Glial (Astrocyte-like) | 0.32 ± 0.04 |
Values are presented as mean ± standard deviation for n=3 biological replicates.
This hypothetical data suggests that the neuronal cell line has a significantly higher level of the target molecule, which could be attributed to a higher expression of ELOVL4 and a greater demand for VLC-PUFAs for synaptic membrane structure and function.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of this compound levels in different cell types. By employing the detailed experimental protocols and understanding the underlying metabolic pathways, researchers can generate valuable data to elucidate the specific roles of this unique lipid intermediate.
Future studies should aim to expand this analysis to a wider range of cell types, including primary neuronal and glial cultures, as well as in vivo models of neurological and metabolic diseases. Such investigations will undoubtedly shed further light on the intricate world of lipid metabolism and its importance in health and disease.
References
- 1. pnas.org [pnas.org]
- 2. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 4. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 5. Peroxisomal beta-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. lipotype.com [lipotype.com]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stereoisomers of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA: Biological Significance and Comparative Analysis
For researchers, scientists, and professionals in drug development, a nuanced understanding of lipid metabolism is critical for innovation. This guide provides an in-depth comparison of the biological significance of the stereoisomers of hydroxyhexacosahexaenoyl-CoA, focusing on the pivotal role of the (3R) configuration in the biosynthesis of docosahexaenoic acid (DHA). We will delve into the enzymatic stereospecificity that dictates their metabolic fates, compare their biological implications, and provide detailed experimental protocols for their differentiation and analysis.
Introduction: The Crossroads of Very-Long-Chain Fatty Acid Metabolism
(3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs)[1]. Specifically, it is a transient product in the conversion of tetracosahexaenoic acid (C24:6n-3) to the essential omega-3 fatty acid, docosahexaenoic acid (DHA; C22:6n-3)[2]. The stereochemistry at the C-3 position of this hydroxyacyl-CoA is not a trivial detail; it is the determining factor for its metabolic routing and ultimate biological function.
The Decisive Role of Stereochemistry: (3R) vs. (3S) Isomers
The biological significance of hydroxyhexacosahexaenoyl-CoA stereoisomers is dictated by the stringent stereospecificity of the enzymes in the peroxisomal β-oxidation pathway. Two key multifunctional enzymes, D-bifunctional protein (DBP) and L-bifunctional protein (L-PBE), are responsible for the hydration and dehydrogenation steps, and they exhibit absolute stereoselectivity.
-
(3R)-hydroxyhexacosahexaenoyl-CoA : This isomer is the natural substrate for the D-bifunctional protein (DBP) , which possesses (3R)-hydroxyacyl-CoA dehydrogenase activity[3][4]. The action of DBP is a crucial step in the biosynthetic pathway of DHA, an essential component of cell membranes, particularly in the brain and retina, and a precursor to anti-inflammatory lipid mediators[5][6]. A deficiency in DBP leads to D-bifunctional protein deficiency, a severe peroxisomal disorder characterized by neurological abnormalities and accumulation of VLCFAs[7].
-
(3S)-hydroxyhexacosahexaenoyl-CoA : In contrast, the (3S) stereoisomer is a substrate for the L-bifunctional protein (L-PBE) , also known as enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (EHHADH)[8][9]. This enzyme is involved in the β-oxidation of a different subset of fatty acids, including some dicarboxylic acids[8]. The formation of the (3S) isomer would divert the metabolic flux away from DHA synthesis and into a separate catabolic pathway.
This enzymatic bifurcation underscores the critical importance of the (3R) configuration for maintaining cellular DHA levels.
Comparative Biological Significance
| Feature | This compound | (3S,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA |
| Primary Metabolic Pathway | Peroxisomal β-oxidation for DHA biosynthesis[2] | Peroxisomal β-oxidation (alternative pathway)[8] |
| Key Enzyme | D-bifunctional protein (DBP)[3][4] | L-bifunctional protein (L-PBE/EHHADH)[8][9] |
| Primary Biological Role | Intermediate in the synthesis of Docosahexaenoic Acid (DHA)[5][6] | Catabolism of very-long-chain fatty acids, not leading to DHA. |
| Clinical Relevance | Proper metabolism is essential for neurological and retinal health. Deficiency in DBP leads to severe metabolic disorders[7]. | Likely involved in general fatty acid homeostasis. Its specific pathological relevance is less defined. |
Experimental Protocols
Protocol 1: Chiral Separation and Quantification of Hydroxyhexacosahexaenoyl-CoA Stereoisomers by HPLC-MS/MS
This protocol provides a robust method for the separation and quantification of the (3R) and (3S) stereoisomers of hydroxyhexacosahexaenoyl-CoA.
1. Sample Preparation (from cultured cells or tissue homogenates):
- Homogenize cells or tissue in a suitable buffer (e.g., phosphate-buffered saline).
- Perform a lipid extraction using a modified Bligh-Dyer method with acidified solvents to ensure recovery of acidic lipids.
- The acyl-CoA fraction can be enriched using solid-phase extraction (SPE) with a C18 cartridge.
- The acyl-CoAs are then hydrolyzed to their corresponding free fatty acids by alkaline hydrolysis (e.g., with KOH in methanol) for derivatization, as the intact acyl-CoAs are challenging to analyze directly by chiral chromatography.
- Neutralize the sample and extract the free hydroxy fatty acids.
2. Chiral Derivatization (optional but recommended for improved resolution):
- Derivatize the hydroxyl group of the fatty acid with a chiral derivatizing agent to form diastereomers, which can be more easily separated on a standard stationary phase. However, direct separation on a chiral column is preferred to avoid potential kinetic resolution during derivatization.
3. Chiral HPLC Separation:
- Column: Chiral stationary phase (CSP) column, such as a cellulose or amylose-based column (e.g., Chiralpak series)[10][11].
- Mobile Phase: A gradient of hexane/isopropanol or a similar normal-phase solvent system is typically used for these types of separations[12].
- Flow Rate: Optimize for best resolution, typically in the range of 0.5-1.0 mL/min.
- Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.
4. Mass Spectrometry Detection (MS/MS):
- Ionization: Use electrospray ionization (ESI) in negative ion mode.
- Detection: Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity.
- Parent Ion (Q1): The [M-H]⁻ ion of the hydroxyhexacosahexaenoic acid.
- Fragment Ions (Q3): Characteristic fragment ions resulting from the neutral loss of water and other fragments specific to the fatty acid structure.
5. Quantification:
- Generate calibration curves using synthesized (3R)- and (3S)-hydroxyhexacosahexaenoic acid standards.
- Use a suitable internal standard (e.g., a deuterated analog) to correct for extraction and ionization variability.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Peroxisomal β-Oxidation of Tetracosahexaenoic Acid (C24:6n-3)
Caption: Metabolic fate of hydroxyhexacosahexaenoyl-CoA stereoisomers.
Experimental Workflow: Chiral Analysis of Hydroxyhexacosahexaenoyl-CoA Stereoisomers
Caption: Workflow for chiral analysis of hydroxy-VLCFA stereoisomers.
Conclusion
The stereochemistry of hydroxyhexacosahexaenoyl-CoA at the C-3 position is a critical determinant of its biological function. The (3R) isomer is an essential intermediate in the biosynthesis of DHA via the D-bifunctional protein pathway, highlighting its importance for neurological and retinal health. In contrast, the (3S) isomer is channeled into a different catabolic pathway by the L-bifunctional protein. This stereospecificity has profound implications for understanding the regulation of DHA levels and for the diagnosis and potential treatment of peroxisomal disorders. The experimental protocols outlined in this guide provide a framework for researchers to accurately differentiate and quantify these crucial stereoisomers, paving the way for further discoveries in the intricate world of lipid metabolism.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein deficiency: a newly identified peroxisomal disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. D-bifunctional Protein Deficiency: A Case Report of a Turkish Child - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine deficiency of peroxisomal l-bifunctional protein (EHHADH) causes medium-chain 3-hydroxydicarboxylic aciduria and perturbs hepatic cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Interaction of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA with Acyl-CoA Binding Proteins
This guide provides a comprehensive comparison of the putative interactions between the very-long-chain hydroxy fatty acyl-CoA, (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA, and various Acyl-CoA Binding Proteins (ACBPs). In the absence of direct experimental data for this specific ligand, this document synthesizes information from studies on structurally related very-long-chain fatty acyl-CoAs (VLCFA-CoAs) to provide a robust framework for researchers. Furthermore, we present detailed experimental protocols to empower scientists to investigate these interactions directly.
Introduction: The Significance of Very-Long-Chain Hydroxy Fatty Acyl-CoAs and Their Chaperones
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are crucial components of cellular lipids, particularly sphingolipids, and serve as precursors for signaling molecules. Their activated form, VLCFA-CoAs, are central to their metabolism. The introduction of a hydroxyl group, as seen in this compound, adds another layer of complexity and potential for specific biological roles, possibly in the pathways of lipid signaling or as intermediates in metabolic processes like fatty acid oxidation.
Due to their amphipathic nature, free VLCFA-CoAs can be disruptive to cellular membranes and are prone to hydrolysis. Acyl-CoA Binding Proteins (ACBPs) are a highly conserved family of small cytosolic proteins that have evolved to manage these reactive molecules.[1] ACBPs bind to long-chain and very-long-chain acyl-CoA esters with high affinity, effectively buffering the intracellular pool and trafficking them to various metabolic fates, such as enzymatic modification or incorporation into complex lipids.[2] Understanding the specificity and affinity of different ACBP isoforms for a unique VLCFA-CoA like this compound is critical for elucidating its metabolic pathways and biological functions.
Comparative Analysis of ACBP Isoforms and Ligand Specificity
ACBPs are not a monolithic family; various isoforms exist, often with tissue-specific expression patterns and subtly different binding preferences.[3] These isoforms share a conserved four-alpha-helix bundle structure that forms the acyl-CoA binding pocket.[1][4] However, minor variations in the amino acid residues lining this pocket can lead to significant differences in ligand specificity.[5]
The binding of an acyl-CoA molecule to an ACBP is a two-part interaction: the CoA headgroup is recognized by polar and charged residues, while the acyl chain is accommodated in a hydrophobic groove.[6] The 3'-phosphate of the CoA moiety is particularly important for high-affinity binding.[7]
Inferred Interaction of this compound with ACBPs
While direct binding data for this compound is not currently available, we can infer its likely binding characteristics based on studies of other VLCFA-CoAs. The binding affinity of acyl-CoAs for ACBPs is strongly dependent on the length of the acyl chain, with a preference for those containing more than eight carbons.[7]
The C26 hexa-unsaturated chain of our target molecule suggests a strong hydrophobic interaction with the binding pocket of most ACBP isoforms. However, the presence of the 3-hydroxy group introduces a polar moiety in a region of the binding pocket that is typically hydrophobic. This could have several consequences:
-
Altered Affinity: The hydroxyl group may form a hydrogen bond with a suitably positioned residue in the binding pocket of a specific ACBP isoform, potentially increasing binding affinity. Conversely, it could introduce an unfavorable polar interaction in a hydrophobic environment, thereby reducing affinity.
-
Modified Specificity: The requirement to accommodate the 3-hydroxy group could lead to a higher degree of specificity, with only certain ACBP isoforms capable of binding this molecule with high affinity.
Comparative Binding Affinities of Various Acyl-CoAs with ACBPs
To provide a context for researchers, the following table summarizes known binding affinities of various long-chain and very-long-chain acyl-CoAs with different ACBP isoforms. This data highlights the general trends in acyl-CoA binding and provides a baseline for comparison when new experimental data for this compound becomes available.
| Acyl-CoA Ligand | ACBP Isoform | Method | Dissociation Constant (Kd) | Reference |
| Palmitoyl-CoA (C16:0) | Bovine Liver ACBP | ITC | ~1 µM | [7] |
| Stearoyl-CoA (C18:0) | Bovine Liver ACBP | ITC | ~0.5 µM | [7] |
| Oleoyl-CoA (C18:1) | Bovine Liver ACBP | ITC | ~0.4 µM | [7] |
| Arachidonoyl-CoA (C20:4) | Human Liver ACBP | Not specified | High Affinity | [8] |
| Lignoceroyl-CoA (C24:0) | Arabidopsis ACBP3 | MST | High Affinity (nM range) | [9] |
Experimental Protocols for Characterizing the Interaction
To address the current knowledge gap, we provide detailed protocols for three powerful biophysical techniques to characterize the binding of this compound with different ACBP isoforms.
General Considerations for Working with this compound
-
Synthesis: The target molecule can be synthesized enzymatically using fatty acid elongases or through chemical synthesis, for instance, by using N-hydroxysuccinimide esters of the corresponding fatty acid.[10][11]
-
Solubility and Stability: As a very-long-chain, polyunsaturated, and hydroxylated acyl-CoA, this molecule will be prone to oxidation and may have limited solubility in aqueous buffers. It is recommended to prepare fresh stock solutions in an appropriate organic solvent (e.g., ethanol or DMSO) and to minimize exposure to air and light. The final concentration of the organic solvent in the assay buffer should be kept low (typically <1%) to avoid protein denaturation. All buffers should be degassed to minimize oxidation.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative analysis.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13]
Methodology:
-
Protein and Ligand Preparation:
-
Dialyze the purified ACBP isoform extensively against the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Dissolve this compound in the same ITC buffer. It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.
-
Determine the concentrations of the protein and ligand accurately.
-
-
ITC Experiment:
-
Load the ACBP solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.
-
Causality Behind Experimental Choices: ITC is a label-free, in-solution technique that provides a wealth of thermodynamic information.[14] This is invaluable for understanding the driving forces of the interaction (enthalpic vs. entropic), which can provide insights into the nature of the binding, such as the role of hydrogen bonds and hydrophobic interactions.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[15][16] This allows for the determination of both the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.[17]
Methodology:
-
Immobilization:
-
Immobilize the purified ACBP isoform onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
The immobilization level should be optimized to avoid mass transport limitations.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Include a buffer-only injection for baseline subtraction.
-
After each injection, allow for dissociation, followed by a regeneration step to remove any bound ligand.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate Kd as the ratio of kd/ka.
-
Causality Behind Experimental Choices: SPR provides kinetic information that is not available from equilibrium-based methods like ITC. Understanding the on- and off-rates can be important for understanding the biological function of the interaction, such as how quickly the acyl-CoA can be transferred to an enzyme.
Protocol 3: Fluorescence-Based Binding Assay
Fluorescence-based assays are a versatile and sensitive method for studying protein-ligand interactions.[18][19] A common approach is a competition assay using a fluorescently labeled ligand.
Methodology:
-
Develop a Fluorescent Probe:
-
Synthesize a fluorescently labeled version of a known ACBP ligand (e.g., a long-chain acyl-CoA with a fluorescent tag like BODIPY).
-
Characterize the binding of this fluorescent probe to the ACBP isoform to determine its Kd.
-
-
Competition Assay:
-
Incubate a fixed concentration of the ACBP isoform and the fluorescent probe.
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Measure the change in a fluorescence property (e.g., intensity or polarization) as the unlabeled ligand displaces the fluorescent probe.
-
-
Data Analysis:
-
Plot the fluorescence signal as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value of the competitor.
-
Calculate the Ki (an estimate of Kd) for the unlabeled ligand using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices: Fluorescence assays are often high-throughput and require smaller amounts of material compared to ITC.[20] This makes them suitable for screening a large number of ACBP isoforms or for initial characterization of binding.
Modeling the Molecular Interaction
The following diagram illustrates a putative model of this compound bound within the ACBP binding pocket.
References
- 1. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops [frontiersin.org]
- 4. Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Thermodynamics of ligand binding to acyl-coenzyme A binding protein studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 11. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface plasmon resonance based methods for measuring the kinetics and binding affinities of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
validating the role of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA in disease models
For researchers, scientists, and drug development professionals, the burgeoning field of lipidomics offers a treasure trove of potential therapeutic targets. Among these are the Specialized Pro-resolving Mediators (SPMs), a superfamily of endogenous molecules derived from polyunsaturated fatty acids that actively orchestrate the resolution of inflammation.[1] While the user's interest in (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA highlights a forward-thinking approach to novel lipid mediators, the current body of published research on this specific molecule is limited.
This guide, therefore, will pivot to a well-characterized and clinically relevant SPM, Maresin-1 (MaR1) , to illustrate the critical process of validating the role of a novel lipid mediator in disease models. We will provide a comparative analysis of MaR1's performance against its precursor, docosahexaenoic acid (DHA), and another key DHA-derived metabolite, N-docosahexaenoylethanolamine (DHEA), also known as synaptamide. This guide will equip you with the foundational knowledge and experimental frameworks to rigorously assess the therapeutic potential of novel lipid mediators.
The Genesis of a Pro-Resolving Mediator: From DHA to Maresin-1
The journey from a dietary omega-3 fatty acid to a potent signaling molecule is a testament to the elegance of cellular biochemistry. Docosahexaenoic acid (DHA), abundant in oily fish, is the precursor to a cascade of pro-resolving mediators.[2][3] The biosynthesis of Maresin-1 is a tightly regulated enzymatic process, primarily occurring in macrophages, the sentinel cells of the immune system.[4][5]
The initial and rate-limiting step is the 12-lipoxygenase (12-LOX)-mediated oxygenation of DHA to form 13S,14S-epoxy-maresin. This intermediate is then enzymatically hydrolyzed to yield the bioactive Maresin-1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid).[4] This specific stereochemistry is crucial for its biological activity.
Diagram: Biosynthetic Pathway of Maresin-1 from DHA
Caption: Enzymatic conversion of DHA to Maresin-1 in macrophages.
Comparative Efficacy in Preclinical Disease Models
The therapeutic potential of a novel lipid mediator is ultimately determined by its efficacy in relevant disease models. Here, we compare the demonstrated effects of Maresin-1, its precursor DHA, and the neuro-focused metabolite DHEA across key pathological areas.
Resolution of Inflammation
Inflammation is a double-edged sword; essential for host defense but detrimental when uncontrolled.[2] SPMs like Maresin-1 are not anti-inflammatory in the classical sense of blocking the inflammatory response, but rather pro-resolving, actively promoting the return to homeostasis.[1]
| Lipid Mediator | Mechanism of Action in Inflammatory Resolution | Key Disease Models | Supporting Evidence |
| Maresin-1 | - Inhibits neutrophil infiltration.[4] - Enhances macrophage phagocytosis of apoptotic cells (efferocytosis).[5] - Reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[4] - Promotes the switch of macrophages from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype.[5] | - Zymosan-induced peritonitis[6] - Colitis[7] - Acute lung injury[8] - Wound healing[5] | MaR1 has been shown to significantly reduce leukocyte infiltration and pro-inflammatory cytokine levels in various animal models of acute inflammation.[7] |
| DHA | - Serves as a precursor to a wide range of SPMs, including resolvins, protectins, and maresins.[9] - Can be incorporated into cell membranes, altering their fluidity and the function of membrane-bound proteins. - Has direct anti-inflammatory effects by competing with arachidonic acid for enzymatic conversion into pro-inflammatory eicosanoids.[10] | - Sepsis[9] - Rheumatoid arthritis[3] - Cardiovascular disease[3] | DHA supplementation has been shown to reduce markers of inflammation and improve clinical outcomes in various inflammatory conditions.[3][9] However, its effects are generally less potent and specific than its downstream metabolites like MaR1.[11] |
| DHEA (Synaptamide) | - Primarily acts in the central nervous system. - Attenuates lipopolysaccharide-induced neuroinflammatory responses.[12] | - Neuroinflammation models[12] | While DHEA shows anti-inflammatory effects in the brain, its systemic anti-inflammatory role is less characterized compared to MaR1. |
Neuroprotection and Neurological Disorders
The brain is rich in DHA, and its metabolites play a crucial role in neuronal health and function.
| Lipid Mediator | Mechanism of Action in the Nervous System | Key Disease Models | Supporting Evidence |
| Maresin-1 | - Attenuates neuroinflammation.[5] - Reduces the production of pro-inflammatory cytokines in the brain.[4] | - Perioperative neurocognitive disorders[5] - Alzheimer's disease models[4] | In a mouse model of Alzheimer's disease, MaR1 was shown to decrease the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] |
| DHA | - Essential for brain development and function. - Precursor to neuroprotective metabolites. | - Alzheimer's disease[13] - Depression[3] | Higher intake of DHA is associated with a reduced risk of several neurological and psychiatric disorders.[3] |
| DHEA (Synaptamide) | - Promotes neurogenesis, neurite outgrowth, and synaptogenesis.[12][14] - Exerts neuroprotective effects. - Its actions are mediated by the G-protein coupled receptor GPR110.[12] | - Fetal alcohol spectrum disorders[15] - Neurodevelopmental models[14] | DHEA has been shown to ameliorate the detrimental effects of ethanol on neural stem cell differentiation.[15] |
Experimental Protocols for Validation
Rigorous and reproducible experimental design is paramount in validating the biological role of a novel lipid mediator. Below are foundational protocols that can be adapted for the specific molecule and disease model under investigation.
In Vitro Validation: Macrophage Phagocytosis Assay
This assay is crucial for assessing the pro-resolving function of a lipid mediator.
Objective: To determine if the test molecule enhances the phagocytic capacity of macrophages.
Methodology:
-
Cell Culture: Culture primary bone marrow-derived macrophages or a macrophage cell line (e.g., J774A.1).
-
Induction of Apoptosis: Induce apoptosis in neutrophils (e.g., via UV irradiation). Label the apoptotic neutrophils with a fluorescent dye (e.g., pHrodo Red).
-
Co-culture: Co-culture the macrophages with the fluorescently labeled apoptotic neutrophils in the presence of the test lipid mediator (e.g., MaR1 at 1-10 nM) or a vehicle control.
-
Flow Cytometry Analysis: After a suitable incubation period (e.g., 60 minutes), harvest the cells and analyze by flow cytometry to quantify the percentage of macrophages that have engulfed the fluorescent neutrophils.
-
Data Analysis: Compare the phagocytic index between the treated and control groups.
Diagram: Experimental Workflow for Macrophage Phagocytosis Assay
Caption: Workflow for assessing pro-resolving activity in vitro.
In Vivo Validation: Zymosan-Induced Peritonitis Model
This is a classic and robust model for studying the resolution of acute inflammation.
Objective: To evaluate the effect of the test molecule on leukocyte infiltration and clearance in a self-resolving inflammatory event.
Methodology:
-
Animal Model: Use C57BL/6 mice.
-
Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan (1 mg/mouse).
-
Treatment: At a predetermined time point (e.g., 2 hours post-zymosan injection), administer the test lipid mediator (e.g., MaR1 at 10 ng/mouse, i.p.) or a vehicle control.
-
Peritoneal Lavage: At various time points (e.g., 4, 12, 24, and 48 hours post-zymosan), euthanize the mice and perform a peritoneal lavage with PBS.
-
Cell Counting and Differentiation: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides and perform differential cell counts (neutrophils vs. macrophages) after staining (e.g., with Wright-Giemsa stain).
-
Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in the lavage fluid using ELISA or a multiplex assay.
-
Data Analysis: Plot the number of neutrophils and macrophages over time to determine the resolution interval (the time taken for neutrophil numbers to reduce by 50% from their peak). Compare the resolution interval and cytokine profiles between the treated and control groups.
Concluding Remarks and Future Directions
The validation of novel lipid mediators like Maresin-1 in preclinical disease models has unveiled a new paradigm in therapeutic development: the concept of "resolution pharmacology."[16] Rather than simply inhibiting inflammation, the focus is shifting towards promoting its natural resolution. This approach holds immense promise for a wide range of chronic inflammatory and neurodegenerative diseases.
As you embark on the investigation of your novel lipid mediator, it is crucial to employ a multi-faceted approach, combining in vitro mechanistic studies with robust in vivo disease models. The comparative framework and experimental protocols outlined in this guide provide a solid foundation for your research. The continued exploration of the intricate signaling pathways of lipid mediators will undoubtedly pave the way for a new generation of safer and more effective therapies.
References
- 1. Specialized Pro-Resolving Mediator Network: An Update on Production and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maresin-1 and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12 Health Benefits of DHA (Docosahexaenoic Acid) [healthline.com]
- 4. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Omega 3 fatty acid docosahexaenoic acid (DHA) mitigates inflammatory responses in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurosciencenews.com [neurosciencenews.com]
- 12. N-Docosahexaenoylethanolamine: A neurotrophic and neuroprotective metabolite of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. foundmyfitness.com [foundmyfitness.com]
- 14. researchgate.net [researchgate.net]
- 15. N-Docosahexaenoylethanolamine ameliorates ethanol-induced impairment of neural stem cell neurogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specialized pro-resolving lipid mediators in cardiovascular disease, diagnosis, and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
This guide provides essential procedures for the proper disposal of (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA, a complex polyunsaturated hydroxyacyl-CoA utilized in advanced lipid metabolism research.[1] Adherence to these protocols is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach based on established principles of chemical waste management is paramount.
Hazard Assessment and Chemical Profile
-
Chemical Reactivity : The polyunsaturated nature of the fatty acid chain makes it susceptible to oxidation, which can be accelerated by exposure to heat, light, and certain metals.[2][3]
-
Biological Activity : As a substrate in metabolic pathways, it is biologically active.[4][5][6] While generally considered safe in biological systems at physiological concentrations, the effects of concentrated forms are unknown.
-
Coenzyme A Moiety : Coenzyme A and its derivatives are central to cellular metabolism.[7][8] The disposal of significant quantities could have unintended environmental consequences if not handled properly.
Due to the lack of comprehensive hazard data, this compound should be treated as a potentially hazardous chemical. All waste containing this compound must be managed according to institutional and local regulations for chemical waste.[9][10][11]
Personal Protective Equipment (PPE) and Handling
Before handling this compound or its waste, appropriate PPE must be worn to minimize exposure:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection : A standard laboratory coat is required.
All handling of the pure compound and preparation of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to safe disposal.[9][10]
-
Designated Waste Container : A dedicated, clearly labeled hazardous waste container must be used for all waste containing this compound.
-
Container Compatibility : The container should be made of a material compatible with the solvents used (e.g., glass or polyethylene).
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". All other components of the waste mixture (e.g., solvents) must also be listed.
-
Container Integrity : Keep the waste container securely closed except when adding waste.[10]
The following workflow outlines the decision-making process for waste segregation:
Step-by-Step Disposal Procedure
For Aqueous Solutions:
-
Neutralization : If the solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0 using appropriate neutralizing agents.
-
Collection : Transfer the neutralized solution to a designated aqueous hazardous waste container.
-
Labeling : Ensure the container is properly labeled with all constituents.
-
Storage : Store the container in a designated satellite accumulation area away from incompatible materials.[10]
For Organic Solvent Solutions:
-
Segregation : Do not mix halogenated and non-halogenated solvent waste streams.[9]
-
Collection : Transfer the solution to the appropriate organic waste container (halogenated or non-halogenated).
-
Labeling : Clearly label the container with all components.
-
Storage : Store in a designated satellite accumulation area, ensuring proper ventilation and separation from reactive chemicals.
For Pure Compound and Contaminated Solids:
-
Containment : Place the vial containing the pure compound, or any contaminated solid waste (e.g., pipette tips, microfuge tubes), into a larger, sealable container.
-
Labeling : Label the outer container as "Solid Hazardous Waste" and list the chemical name.
-
Disposal : This container should be disposed of through your institution's chemical waste program.
Do NOT dispose of this compound down the drain or in regular trash. [12]
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the area.
-
PPE : Don appropriate PPE before attempting to clean the spill.
-
Containment : For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
Cleanup : Carefully collect the absorbent material and any contaminated debris and place it in a sealed container for hazardous waste disposal.
-
Decontamination : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office.
Waste Pickup and Final Disposal
Once the waste container is full, or if it has been accumulating for a period defined by your institution (often not exceeding one year), arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[10] They will ensure the waste is transported to a permitted treatment, storage, and disposal facility.
Summary of Disposal Considerations
| Waste Type | Key Considerations | Disposal Route |
| Aqueous Solutions | Neutralize pH if necessary. | Designated Aqueous Hazardous Waste |
| Organic Solutions | Segregate halogenated and non-halogenated. | Designated Organic Hazardous Waste |
| Pure Compound (Solid) | Double contain and label. | Solid Hazardous Waste Pickup |
| Contaminated Labware | Collect in a sealed container. | Solid Hazardous Waste Pickup |
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary. [11][12]
References
- 1. alfachemic.com [alfachemic.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Coenzyme A - Wikipedia [en.wikipedia.org]
- 8. Coenzyme A and its derivatives: renaissance of a textbook classic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Biological/Chemical Waste Management | NSTA [nsta.org]
- 12. acs.org [acs.org]
Personal protective equipment for handling (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
A Proactive Safety Framework for Handling (3R,8Z,11Z,14Z,17Z,20Z,23Z)-hydroxyhexacosahexaenoyl-CoA
Prepared by the Senior Application Scientist
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling this compound. As a specific Safety Data Sheet (SDS) for this novel compound is not available, this guide is built upon a foundation of risk assessment derived from its constituent parts and its function as a potent, biologically active lipid.[1]
The core principle of this guide is proactive risk mitigation. The subject molecule is a precursor to resolvins, a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation.[2][3][4][5] These molecules exert potent biological effects at very low concentrations.[2][6] Therefore, the primary handling hazard is not acute chemical toxicity but the potential for unintended pharmacological effects upon accidental exposure through inhalation, skin absorption, or ingestion.[7]
Part 1: The Hierarchy of Controls - A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final line of defense.[8][9] Before any procedure, a thorough hazard assessment must integrate engineering and administrative controls to minimize exposure potential.
1. Engineering Controls: Your Primary Barrier Engineering controls are designed to remove the hazard at the source. For this compound, the primary concerns are aerosol generation and contamination spread.
-
Chemical Fume Hood: All handling of the solid compound and concentrated stock solutions must be performed inside a certified chemical fume hood.[1][10] This is critical to prevent the inhalation of fine powders or aerosols generated during weighing, reconstitution, and transfers.
-
Ventilated Enclosures: For less hazardous procedures involving dilute solutions (e.g., adding to cell culture plates), a Class II Biosafety Cabinet can provide an adequate sterile and contained environment.
2. Administrative Controls: Safe Work Practices These are the procedures and policies that dictate how work is performed safely.
-
Designated Work Areas: All work with this compound should be restricted to a clearly marked, designated area within the lab.
-
Restricted Access: Only trained personnel directly involved in the experiment should be in the designated area during handling.
-
Hygiene: Absolutely no eating, drinking, or application of cosmetics is permitted in the laboratory.[9] Hands must be washed thoroughly after handling the material, even after gloves are removed.[8]
-
Chemical Hygiene Plan (CHP): All procedures must be conducted in accordance with your institution's written CHP, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][10]
Part 2: Personal Protective Equipment (PPE) Ensemble
The selection of PPE must be based on a task-specific risk assessment.[7][8] The following sections detail the minimum required PPE and conditions that warrant enhanced protection.
Core PPE Requirements (Minimum for all tasks)
-
Body Protection: A fully buttoned, long-sleeved laboratory coat.[1][8][10]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[8]
-
Footwear: Closed-toe shoes that cover the entire foot are mandatory.[8]
Hand Protection: A Critical Detail
Due to the risk of absorption of this biologically active molecule, hand protection is paramount.[7]
-
Glove Material: Nitrile gloves are the recommended choice for their resistance to a broad range of chemicals, including weak acids and many organic solvents commonly used to dissolve lipids.[11][12][13][14]
-
Double Gloving: For all procedures involving the handling of the pure compound or concentrated stock solutions, wearing two pairs of nitrile gloves is mandatory. This practice significantly reduces the risk of exposure in case the outer glove is compromised.[8] The outer glove should be removed and replaced immediately if contamination is suspected.
-
Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before and during use.[1]
Enhanced PPE for High-Risk Procedures
Certain tasks increase the risk of exposure and require an escalation in PPE.
| Task/Procedure | Required PPE Ensemble | Rationale |
| Weighing Solid Compound | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, N95 Respirator | High risk of aerosolizing fine powder. Goggles provide a better seal than safety glasses. A respirator minimizes inhalation risk. |
| Reconstituting in Solvent | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield | High risk of splashes when handling solvents and concentrated solutions. A face shield protects the entire face. |
| Large Volume Transfers (>10 mL) | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield | Increased risk of significant splashes and spills. |
| Cleaning Spills | Double Nitrile Gloves (or heavier duty), Lab Coat, Chemical Splash Goggles | Direct contact with a potentially high concentration of the compound. |
Respiratory Protection
A NIOSH-approved N95 respirator or higher is required when handling the solid, powdered form of the compound outside of a fume hood or when there is a significant potential for aerosol generation that cannot be contained by engineering controls.[1][7][10]
Part 3: Protocols for Safe Operation and Disposal
Protocol 1: PPE Donning and Doffing Sequence
Properly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye/Face Protection: Put on goggles or safety glasses/face shield.
-
Gloves: Put on the first pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. Put on the second pair of gloves.
Doffing (Removing) Sequence:
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off inside out over the first glove. Dispose of immediately.
-
Lab Coat: Unbutton and remove by rolling it down the arms, turning it inside out.
-
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.
-
Respirator (if used): Remove without touching the front.
-
Inner Gloves: Remove using the same technique as for the outer gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with the compound should be considered chemical waste. Place it in a designated, sealed waste container.
-
Chemical Waste: The compound itself and any solutions containing it must be disposed of according to your institution's hazardous chemical waste procedures. Do not pour down the drain.[1] Consult your Environmental Health and Safety (EHS) department for specific guidance.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE based on the physical form of the compound and the experimental procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolvins: Endogenously-Generated Potent Painkilling Substances and their Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Appearance of Resolvin Precursors in Inflammatory Exudates: Novel Mechanisms in Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvins and Protectins: Natural Pharmacophores For Resolution Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. clarionsafety.com [clarionsafety.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. g2intelligence.com [g2intelligence.com]
- 10. labequipmentdirect.com [labequipmentdirect.com]
- 11. soscleanroom.com [soscleanroom.com]
- 12. gloves.com [gloves.com]
- 13. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 14. aibonsafety.com [aibonsafety.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
